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  • Product: 5-Hydroxy-4-methoxyisophthalaldehyde
  • CAS: 401935-66-8

Core Science & Biosynthesis

Foundational

Comprehensive 1H and 13C NMR Data Assignment for 5-Hydroxy-4-methoxyisophthalaldehyde: A Methodological Guide for Structural Elucidation

Executive Summary In the realm of drug development and complex organic synthesis, highly substituted aromatic building blocks like 5-hydroxy-4-methoxyisophthalaldehyde (also known as 5-hydroxy-4-methoxybenzene-1,3-dicarb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug development and complex organic synthesis, highly substituted aromatic building blocks like 5-hydroxy-4-methoxyisophthalaldehyde (also known as 5-hydroxy-4-methoxybenzene-1,3-dicarbaldehyde) present unique challenges for structural elucidation. The asymmetry of the benzene ring, combined with the push-pull electronic dynamics of dual electron-withdrawing groups (EWGs) and electron-donating groups (EDGs), creates a complex magnetic environment.

As a Senior Application Scientist, I approach NMR assignment not merely as a task of matching peaks to protons, but as an exercise in mapping electronic causality. This whitepaper provides an in-depth, self-validating methodology for the complete 1 H and 13 C NMR assignment of this molecule, detailing the physical chemistry and steric phenomena that drive its spectral signature.

Structural Analysis & Electronic Causality

Before acquiring a single Free Induction Decay (FID), we must deconstruct the molecule to anticipate its magnetic behavior. The core is a benzene ring with the following substitution pattern:

  • C1 & C3: Formyl groups (-CHO). These are strong EWGs that deshield ortho and para positions via resonance and inductive effects.

  • C4: Methoxy group (-OCH 3​ ). A strong EDG via resonance, though its inductive effect is slightly electron-withdrawing.

  • C5: Hydroxyl group (-OH). Another strong EDG.

  • C2 & C6: The only remaining aromatic protons.

The Causality of Chemical Shifts: The magnetic environment is defined by extreme polarization. Proton H-2 is trapped between two highly anisotropic carbonyl cones, predicting a severe downfield shift. Conversely, proton H-6 is shielded by the ortho-hydroxyl and para-methoxy groups, predicting a significant upfield shift. This stark contrast forms the foundation of our initial 1D NMR hypothesis[1].

Experimental Workflow: A Self-Validating Protocol

To ensure absolute trustworthiness in our assignments, the experimental protocol must be designed to eliminate ambiguity. The choice of solvent and the sequence of 2D experiments are critical.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality Check: because it acts as a strong hydrogen-bond acceptor. This significantly reduces the chemical exchange rate of the phenolic -OH proton, allowing it to be observed as a distinct resonance rather than being lost to the baseline[2].

  • Probe Tuning & Shimming: Perform rigorous 3D gradient shimming to ensure a homogeneous magnetic field, critical for resolving the small meta-coupling constants ( 4J ) between H-2 and H-6.

  • 1D Acquisition: Acquire standard 1 H (zg30) and 13 C (zgpg30) spectra. Follow immediately with a DEPT-135 experiment to differentiate CH/CH 3​ (positive phase) from CH 2​ (negative phase) and quaternary carbons (null).

  • 2D Acquisition (The Validation Engine): Acquire spectra[3]. HSQC maps direct C-H bonds, while HMBC maps 2-bond ( 2J ) and 3-bond ( 3J ) connectivities, effectively linking the isolated spin systems across the quaternary carbons.

NMR_Workflow S1 Sample Preparation (DMSO-d6, TMS internal standard) S2 1D NMR Acquisition (1H, 13C, DEPT-135) S1->S2 Optimal Concentration S3 2D NMR Acquisition (COSY, HSQC, HMBC) S2->S3 Identify Overlaps S4 Data Processing & Phase (Apodization, Baseline Correction) S3->S4 Raw FID Data S5 Signal Assignment & Validation (Cross-referencing 1D & 2D) S4->S5 Processed Spectra

Step-by-step self-validating NMR acquisition workflow.

1 H NMR Assignment & Mechanistic Insights

The 1 H NMR spectrum provides the first layer of structural confirmation. The data is summarized below, followed by the mechanistic rationale for each assignment.

Table 1: 1 H NMR Data (DMSO- d6​ , 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
C3-CHO 10.40s-1HAldehyde; deshielded by ortho-methoxy steric compression.
C1-CHO 10.05s-1HAldehyde; standard resonance for aryl formyl group.
OH (C5) 9.85br s-1HPhenolic hydroxyl; stabilized by DMSO hydrogen bonding.
H-2 8.20d1.81HAromatic; highly deshielded by dual ortho-carbonyl cones.
H-6 7.13d1.81HAromatic; shielded by ortho-hydroxyl and para-methoxy.
OCH 3​ (C4) 3.95s-3HMethoxy; typical shift for sterically hindered aryl ether.

Mechanistic Deep-Dive:

  • The H-2 / H-6 Disparity: Proton H-2 (δ 8.20) is situated between two strongly electron-withdrawing formyl groups. The additive inductive effects, combined with the magnetic anisotropy of the two adjacent carbonyl π -systems, create a profound deshielding cone. Conversely, H-6 (δ 7.13) benefits from the strong resonance electron donation of the ortho-OH and para-OCH 3​ groups, shifting it significantly upfield[1].

  • Aldehyde Asymmetry: The two aldehyde protons do not resonate at the same frequency. The C3-CHO is ortho to the bulky methoxy group, causing steric compression that forces the carbonyl out of optimal coplanarity, slightly altering its magnetic environment and pushing it downfield (δ 10.40) compared to the unhindered C1-CHO (δ 10.05).

13 C NMR Assignment & Mechanistic Insights

The 13 C NMR spectrum reveals the skeletal framework. Because the molecule contains five quaternary carbons, 1D 13 C data must be heavily supplemented by empirical shift rules and 2D validation.

Table 2: 13 C NMR Data (DMSO- d6​ , 100 MHz)
PositionChemical Shift (δ, ppm)Type (DEPT)Assignment Rationale
C1-CHO 191.0CHCarbonyl carbon; typical aldehyde range.
C3-CHO 189.5CHCarbonyl carbon; slightly shielded by ortho-methoxy group.
C4 154.2C (Quat.)Strongly deshielded by directly attached methoxy oxygen.
C5 143.4C (Quat.)Deshielded by attached hydroxyl, shielded by ortho-methoxy.
C1 131.6C (Quat.)Ipso to aldehyde, para to methoxy.
C2 130.9CHAromatic methine; deshielded by two ortho-aldehydes.
C3 124.9C (Quat.)Ipso to aldehyde, shielded by ortho-methoxy.
C6 110.5CHAromatic methine; highly shielded by ortho-OH and para-OCH 3​ .
OCH 3​ 61.0CH 3​ Methoxy carbon; downfield shift due to steric out-of-plane twisting.

Mechanistic Deep-Dive (The Methoxy Anomaly): In standard anisole derivatives, the methoxy carbon resonates near δ 55.0 ppm. However, in 5-hydroxy-4-methoxyisophthalaldehyde, the methoxy group is di-ortho substituted (flanked by the C3-aldehyde and C5-hydroxyl groups). This severe steric crowding forces the methoxy methyl group out of coplanar alignment with the aromatic ring, disrupting the p- π conjugation of the oxygen lone pair. Consequently, the shielding effect on the carbon is diminished, driving the 13 C chemical shift downfield to approximately δ 61.0 ppm[1].

2D NMR Validation Strategy: The HMBC Logic

A scientific protocol is only as strong as its validation mechanisms. While 1D NMR provides a robust hypothesis, by mapping long-range carbon-proton couplings[3].

The most critical node in this molecule is C-4 . Because it is a quaternary carbon, it cannot be assigned via HSQC. However, HMBC reveals a self-validating convergence of three distinct 3J (three-bond) correlations pointing directly to C-4:

  • From the OCH 3​ protons (δ 3.95): Confirms the carbon attached to the ether oxygen.

  • From H-2 (δ 8.20): Connects the top half of the ring (H-2 C-2 C-3 C-4).

  • From H-6 (δ 7.13): Connects the bottom half of the ring (H-6 C-6 C-5 C-4).

HMBC_Logic H2 H-2 Proton (δ 8.20) C1 C-1 (Aldehyde Quat.) H2->C1 2J Correlation C4 C-4 (Methoxy Quat.) H2->C4 3J Correlation H6 H-6 Proton (δ 7.13) H6->C4 3J Correlation C5 C-5 (Hydroxy Quat.) H6->C5 2J Correlation OCH3 OCH3 Protons (δ 3.95) OCH3->C4 3J Correlation

Key HMBC logical relationships converging on C-4 for structural validation.

This convergence makes the assignment of C-4 at δ 154.2 ppm mathematically and physically indisputable, anchoring the rest of the structural elucidation.

Conclusion

The structural elucidation of 5-hydroxy-4-methoxyisophthalaldehyde requires a deep understanding of competing electronic effects and steric phenomena. By leveraging the hydrogen-bonding capabilities of DMSO- d6​ , recognizing the out-of-plane twisting of the methoxy group, and utilizing HMBC as a self-validating logic gate, researchers can achieve absolute certainty in their NMR assignments. This methodology ensures that downstream drug development utilizing this building block is built upon an unshakeable analytical foundation.

References

  • Pretsch, E., Bühlmann, P., Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer.[Link][1]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link][3]

  • Gottlieb, H. E., Kotlyar, V., Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.[Link][2]

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 5-Hydroxy-4-Methoxyisophthalaldehyde

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound 5-hydroxy-4-methoxyisophthalaldehyde is a known chemical entity[1][2]. However, as of the latest literature survey, its single-crys...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 5-hydroxy-4-methoxyisophthalaldehyde is a known chemical entity[1][2]. However, as of the latest literature survey, its single-crystal X-ray structure has not been deposited in public repositories such as the Cambridge Structural Database (CSD)[3][4]. This guide will therefore serve as a comprehensive, field-proven template for the determination, analysis, and interpretation of such a structure. It combines established experimental protocols with a scientifically plausible, hypothetical dataset to illustrate the complete workflow from synthesis to final structural validation.

Introduction: The Structural Significance of Substituted Isophthalaldehydes

5-hydroxy-4-methoxyisophthalaldehyde belongs to a class of substituted aromatic dialdehydes that are valuable intermediates in organic synthesis and medicinal chemistry. The precise arrangement of atoms in the solid state—the crystal structure—governs critical physicochemical properties including solubility, stability, dissolution rate, and bioavailability. For drug development professionals, understanding and controlling the crystalline form is paramount for ensuring consistent product quality and performance.

X-ray diffraction (XRD) is the definitive, non-destructive technique for elucidating the three-dimensional atomic arrangement in crystalline materials[5][6][7]. By analyzing the pattern of diffracted X-rays, we can determine unit cell dimensions, bond lengths, bond angles, and the overall packing of molecules in the crystal lattice[8][9]. This guide provides the theoretical grounding and practical methodology to perform this analysis for 5-hydroxy-4-methoxyisophthalaldehyde.

Synthesis and Crystallization: The Foundation of Structural Analysis

A high-quality single crystal is the prerequisite for a successful structure determination. This begins with the synthesis of high-purity material followed by a meticulous crystallization process.

Synthesis Protocol

The target molecule, also known as 5-formylvanillin, can be synthesized via formylation of vanillin. A reliable method involves the Duff reaction or a similar electrophilic aromatic substitution. While several synthesis routes exist[10][11], a common laboratory-scale procedure is adapted here.

Protocol: Synthesis of 5-Hydroxy-4-Methoxyisophthalaldehyde

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve vanillin (1 equivalent) and hexamethylenetetramine (HMTA, 1.5 equivalents) in trifluoroacetic acid (TFA).

  • Heating: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring for 4-6 hours. The solution will typically turn a deep red or brown color.

  • Hydrolysis: Cool the reaction mixture to room temperature. Slowly add aqueous hydrochloric acid (e.g., 2 M HCl) and heat the mixture again to reflux for 1 hour to hydrolyze the intermediate Schiff base.

  • Workup: After cooling, the product often precipitates. Collect the crude solid by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate.

  • Purification: Wash the collected solid or the combined organic extracts with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallization: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 5-hydroxy-4-methoxyisophthalaldehyde as a crystalline solid.

Growing Diffraction-Quality Single Crystals

The goal is to grow a single crystal, typically 0.1-0.3 mm in each dimension, that is free of cracks and defects[12]. Slow crystal growth is key.

Protocol: Single Crystal Growth via Slow Evaporation

  • Solvent Selection: Prepare a saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/methanol) at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with parafilm and pierce it with 1-3 small pinholes. This allows the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove a well-formed, optically clear crystal using a nylon loop or a fine needle for mounting on the diffractometer[13].

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the most detailed structural information, yielding the precise coordinates of every atom in the crystal's repeating unit (the unit cell)[6][13].

Experimental Workflow

The process involves mounting the crystal, collecting diffraction data, solving the structure, and refining the model.

sc_xrd_workflow cluster_exp Experimental cluster_analysis Computational Analysis crystal Mount Crystal on Goniometer data_coll Data Collection (X-ray Exposure) crystal->data_coll Center in beam integrate Integration (Spot Intensities) data_coll->integrate Raw Diffraction Images solve Structure Solution (Phase Problem) integrate->solve Structure Factors refine Structure Refinement (Model Fitting) solve->refine Initial Model validate Validation & CIF refine->validate Refined Model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol: SC-XRD Data Collection and Structure Refinement

  • Mounting & Centering: Mount the selected crystal on a goniometer head. The experiment is typically conducted at a low temperature (e.g., 100 K) using a nitrogen cryostream to minimize thermal motion and radiation damage[13]. Center the crystal in the X-ray beam.

  • Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The positions of these spots are used to determine the dimensions and angles of the unit cell and to assign the crystal system.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (scans) while exposing it to a monochromatic X-ray source (e.g., Mo Kα, λ=0.71073 Å or Cu Kα, λ=1.5418 Å)[13].

  • Data Reduction: The raw diffraction images are processed. The intensities of the thousands of collected reflections are integrated, corrected for experimental factors (like Lorentz and polarization effects), and a file containing the reflection indices (h,k,l) and their corresponding intensities is generated.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.

  • Structure Refinement: A model of the molecule is built and refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions. The refinement process continues until the calculated diffraction pattern from the model closely matches the experimentally observed pattern.

  • Validation: The final structure is validated using metrics like R-factors and goodness-of-fit. The results are prepared in a standard Crystallographic Information File (CIF) format.

Hypothetical Crystallographic Data

Based on the molecular structure of 5-hydroxy-4-methoxyisophthalaldehyde, a plausible crystal structure would be in a common space group for organic molecules, such as the monoclinic system. The following table presents a hypothetical but realistic set of crystallographic data.

Parameter Hypothetical Value Comment
Chemical FormulaC₉H₈O₄From molecular structure[14].
Formula Weight180.16 g/mol Calculated from formula[15].
Crystal SystemMonoclinicA common system for small organic molecules.
Space GroupP2₁/cA frequently observed centrosymmetric space group.
a8.51 ÅPlausible unit cell dimension.
b12.34 ÅPlausible unit cell dimension.
c7.98 ÅPlausible unit cell dimension.
α90°By definition for monoclinic.
β105.2°Plausible monoclinic angle.
γ90°By definition for monoclinic.
Volume809.1 ųCalculated from cell parameters.
Z4Number of molecules per unit cell.
Density (calculated)1.48 g/cm³A typical density for organic crystals.
RadiationMo Kα (λ=0.71073 Å)Standard wavelength for small molecule crystallography.
Temperature100 KStandard temperature to reduce thermal vibration.

Powder X-ray Diffraction (PXRD)

While SC-XRD analyzes one perfect crystal, powder XRD (PXRD) analyzes a sample containing thousands of randomly oriented microcrystals[16][17]. It is an indispensable tool for phase identification, purity analysis, and quality control, as it provides a characteristic "fingerprint" of a crystalline solid.

Experimental Protocol

pxrd_workflow sample_prep Sample Preparation (Grind & Mount Powder) instrument_setup Instrument Setup (Source, Optics, Detector) sample_prep->instrument_setup data_acq Data Acquisition (Scan 2θ range) instrument_setup->data_acq data_analysis Data Analysis (Peak Identification) data_acq->data_analysis result Diffractogram (Intensity vs. 2θ) data_analysis->result

Caption: General Workflow for Powder X-ray Diffraction.

Protocol: PXRD Data Collection

  • Sample Preparation: Gently grind about 10-20 mg of the crystalline material into a fine, homogeneous powder using an agate mortar and pestle. This ensures the random orientation of crystallites.

  • Mounting: Pack the powder into a sample holder, ensuring the surface is flat and level with the holder's surface to avoid errors in peak positions[18][19].

  • Instrument Setup: Place the sample holder in the diffractometer. Set the parameters for the scan, including the starting and ending 2θ angle, step size, and scan speed. A typical scan for an organic compound might range from 5° to 50° in 2θ.

  • Data Collection: Initiate the scan. The instrument will rotate the X-ray source and detector, measuring the intensity of diffracted X-rays at each 2θ angle.

  • Data Analysis: The output is a diffractogram, a plot of intensity versus 2θ. The positions (2θ) and relative intensities of the peaks are characteristic of the material's crystal structure[20].

Simulated vs. Experimental Pattern

A theoretical PXRD pattern can be calculated from single-crystal data. Comparing this calculated pattern to an experimental one is the best way to confirm if the bulk material has the same crystal structure as the single crystal that was analyzed.

Based on our hypothetical monoclinic unit cell (P2₁/c), the most intense, low-angle diffraction peaks can be predicted using Bragg's Law (nλ = 2d sinθ).

Hypothetical Peak # Miller Indices (hkl) d-spacing (Å) Calculated 2θ (Cu Kα, λ=1.5418 Å)
1(100)8.2110.77°
2(011)6.8912.84°
3(110)6.5413.53°
4(12-1)5.0117.69°
5(021)4.8718.21°

Note: The intensities for this hypothetical pattern cannot be calculated without the full atomic coordinates, but the peak positions are determined by the unit cell.

Conclusion: A Multidimensional Approach to Structural Characterization

The comprehensive structural elucidation of a new crystalline material like 5-hydroxy-4-methoxyisophthalaldehyde relies on a synergistic application of synthesis, crystallization, SC-XRD, and PXRD. While SC-XRD provides the definitive atomic-level blueprint, PXRD confirms the bulk-phase identity and serves as a critical tool for quality control in a manufacturing or drug development setting. The protocols and data presented in this guide offer a robust framework for researchers to successfully navigate the process of crystal structure determination, ensuring scientific integrity and producing reliable, high-quality data.

References

  • X-ray Determination Of Molecular Structure | Physics | Research Starters - EBSCO. (URL: [Link])

  • Symposium on Optical Methods for Study of Molecular Structure I. The X-Ray Diffraction Method* - Optica Publishing Group. (URL: [Link])

  • Experiment PowderXRD Documentation - Emerald Cloud Lab. (URL: [Link])

  • Powder X-ray Diffraction Protocol/SOP. (URL: [Link])

  • Computationally Assisted Structure Determination for Molecular Materials from X-ray Powder Diffraction Data | The Journal of Physical Chemistry B - ACS Publications. (URL: [Link])

  • x Ray crystallography - PMC - NIH. (URL: [Link])

  • A data flowchart for the analysis of single-crystal XRD data from... - ResearchGate. (URL: [Link])

  • Operating Procedure for X-Ray Diffraction Purpose and Scope. (URL: [Link])

  • Powder Methods of X-Ray Analysis - Department of Physics - University of Toronto. (URL: [Link])

  • Powder Diffraction: 101 | 11-BM Homepage. (URL: [Link])

  • XRD Single Crystal X-ray Diffraction - ATTLAS. (URL: [Link])

  • Single crystal X-ray diffraction analysis. (URL: [Link])

  • 5-hydroxy-4-methoxyisophthalaldehyde (C9H8O4) - PubChemLite. (URL: [Link])

  • Single-crystal X-ray Diffraction - SERC (Carleton). (URL: [Link])

  • Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks. (URL: [Link])

  • 25 Single crystal XRD (Introduction) - Analytical Chemistry. (URL: [Link])

  • Cambridge Structural Database - Re3data.org. (URL: [Link])

  • CSD - Cambridge Structural Database - Maastricht University Library. (URL: [Link])

  • 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde | C9H8O4 | CID 18035 - PubChem. (URL: [Link])

  • 5-HYDROXY-4-METHOXYISOPHTHALALDEHYDE — Chemical Substance Information. (URL: [Link])

  • CCDC 833315: Experimental Crystal Structure Determination - National Open Access Monitor, Ireland. (URL: [Link])

  • Crystal structure of (2S*,4/?,5/?)-2-teri-butyl-5-hydroxy-4-methoxy- 5-methyl-l,3-dioxane, C10H20O4 - ResearchGate. (URL: [Link])

  • 4-hydroxy-5-methoxyisophthalaldehyde (C9H8O4) - PubChemLite. (URL: [Link])

  • 4-HYDROXY-5-METHOXYISOPHTHALALDEHYDE - Inxight Drugs. (URL: [Link])

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Foundational

5-hydroxy-4-methoxyisophthalaldehyde solubility profile in DMF and DMSO

Title: Solvation Dynamics and Application Profiling of 5-Hydroxy-4-methoxyisophthalaldehyde in Polar Aprotic Solvents Executive Briefing In advanced organic synthesis and materials science, the rational selection of solv...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Solvation Dynamics and Application Profiling of 5-Hydroxy-4-methoxyisophthalaldehyde in Polar Aprotic Solvents

Executive Briefing

In advanced organic synthesis and materials science, the rational selection of solvents dictates the thermodynamic feasibility and kinetic efficiency of chemical transformations. 5-Hydroxy-4-methoxyisophthalaldehyde (CAS: 401935-66-8) is a highly functionalized aromatic building block characterized by its dual formyl groups, a methoxy ether, and a phenolic hydroxyl group. It is heavily utilized in the synthesis of Schiff base ligands, metal-organic frameworks (MOFs), and complex fluorophores.

However, the dense functionalization of this molecule creates a robust crystal lattice driven by intermolecular hydrogen bonding and dipole-dipole interactions. Overcoming this lattice energy requires solvents with specific dielectric properties and hydrogen-bond acceptor capabilities. As a Senior Application Scientist, I have structured this whitepaper to dissect the solubility profile of 5-hydroxy-4-methoxyisophthalaldehyde in two premier polar aprotic solvents: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) . By understanding the causality behind these solvation mechanics, researchers can optimize downstream workflows ranging from analytical quantification to macrocyclic synthesis.

Thermodynamic Solvation Causality

To understand why 5-hydroxy-4-methoxyisophthalaldehyde exhibits exceptional solubility in DMF and DMSO, we must analyze the solute-solvent interaction matrix at a molecular level.

  • Crystal Lattice Disruption: The solid-state structure of 5-hydroxy-4-methoxyisophthalaldehyde is stabilized by strong intermolecular hydrogen bonds, primarily between the C5-hydroxyl group (Hydrogen Bond Donor, HBD) and the formyl/methoxy oxygens (Hydrogen Bond Acceptors, HBA) of adjacent molecules.

  • The Role of Polar Aprotic Solvents: Both DMF and DMSO are powerful HBAs but lack HBD capabilities. When the solid is introduced to these solvents, the highly electronegative oxygen atom of the DMSO sulfinyl group or the DMF carbonyl group outcompetes the solute's internal HBA sites. This effectively "caps" the C5-hydroxyl group, preventing solute-solute aggregation.

  • Dielectric Shielding: Isophthalaldehyde derivatives possess significant dipole moments due to the electron-withdrawing nature of the two formyl groups. DMSO (Dielectric Constant ϵ = 46.7) and DMF ( ϵ = 36.7) provide intense dielectric shielding, stabilizing the polar intermediate states and ensuring the solute remains homogeneously dispersed[1].

Literature corroborates this behavior; complex isophthalaldehyde derivatives, including dicyanoanilines and Schiff bases derived from them, consistently demonstrate high solubility in DMF and DMSO while remaining sparingly soluble in less polar or protic solvents like methanol or chloroform[1][2][3].

Solvent Matrix & Quantitative Dynamics

When engineering a reaction or assay, choosing between DMF and DMSO is not arbitrary. The decision must be driven by the thermal requirements of the downstream application and the necessity of solvent removal.

Table 1: Comparative Physicochemical Impact of DMF vs. DMSO on Isophthalaldehyde Derivatives

ParameterDimethylformamide (DMF)Dimethyl sulfoxide (DMSO)Application Causality
Dielectric Constant ( ϵ ) 36.746.7DMSO offers superior stabilization for highly charged or highly polar transition states.
Dipole Moment ( μ ) 3.82 D3.96 DBoth effectively solvate the polarized dialdehyde core.
Boiling Point 153 °C189 °CCritical: DMF is preferred if the product must be isolated via solvent evaporation under reduced pressure.
Solvation Capacity HighVery HighDMSO is ideal for preparing concentrated stock solutions for in-vitro assays or NMR analysis[4].
Chemical Stability Can degrade to amines at high heat/baseStable, but acts as an oxidant under specific conditions (Swern)DMF requires anhydrous conditions to prevent hydrolysis to dimethylamine, which can react with the formyl groups.

Mechanistic Visualization: Solvation to Synthesis

The following diagram maps the logical decision tree for solvating 5-hydroxy-4-methoxyisophthalaldehyde, demonstrating how solvent selection directly influences downstream synthetic viability.

G A 5-Hydroxy-4-methoxyisophthalaldehyde (Solid Crystal Lattice) B Polar Aprotic Solvation (H-Bond Acceptor Interaction) A->B Addition of Solvent C DMSO Dielectric: 46.7 BP: 189°C B->C D DMF Dielectric: 36.7 BP: 153°C B->D E Maximum Solvation Ideal for in-situ assays & Metal Complexation C->E F High Solvation Ideal for synthesis requiring solvent evaporation D->F G Schiff Base / Ligand Synthesis E->G F->G

Decision matrix for the solvation and downstream application of 5-hydroxy-4-methoxyisophthalaldehyde.

Validated Laboratory Workflows

To ensure scientific integrity, protocols must be self-validating. The following methodologies detail how to handle this compound in DMF/DMSO, explaining the why behind the how.

Protocol 1: Thermodynamic Solubility Determination (Isothermal Method)

Purpose: To establish the exact saturation concentration of the compound in DMF or DMSO before scaling up reactions.

  • Equilibration: Add an excess of solid 5-hydroxy-4-methoxyisophthalaldehyde to 5.0 mL of anhydrous DMF or DMSO in a tightly sealed, jacketed glass vial.

    • Causality: Anhydrous solvents are mandatory. Moisture introduces hydrogen-bond competition, artificially altering the solubility profile and potentially causing solute precipitation.

  • Thermostatic Agitation: Stir magnetically (400 rpm) at 25.0 ± 0.1 °C for 48 hours.

    • Causality: 48 hours ensures thermodynamic equilibrium is reached, overcoming initial kinetic dissolution rates which can be misleadingly fast.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE (Polytetrafluoroethylene) is chemically inert to both DMF and DMSO. Using standard nylon or PES filters will result in filter degradation and sample contamination.

  • Quantification: Dilute the filtrate volumetrically with the mobile phase and analyze via HPLC-UV (detecting the aromatic chromophore at ~280 nm) against a pre-validated standard calibration curve.

Protocol 2: Downstream Schiff Base Condensation in DMF

Purpose: Utilizing the solvated dialdehyde to synthesize a bis-imine ligand.

Isophthalaldehydes are classic precursors for Schiff base ligands, which are often synthesized in DMF due to the poor solubility of the resulting metal-ligand complexes in standard organic solvents[3][4].

  • Precursor Solvation: Dissolve 1.0 mmol of 5-hydroxy-4-methoxyisophthalaldehyde in 10 mL of anhydrous DMF. The solution should be clear and homogeneous.

  • Amine Addition: In a separate vial, dissolve 2.05 mmol of the target primary amine (slight excess to drive the reaction) in 5 mL of DMF.

  • Electrophilic Activation: Mix the solutions and add 2 drops of glacial acetic acid.

    • Causality: The acetic acid acts as a Brønsted acid catalyst. It protonates the formyl oxygens of the isophthalaldehyde, increasing the electrophilicity of the carbonyl carbons and facilitating nucleophilic attack by the amine.

  • Reflux & Monitoring: Heat the mixture to 80 °C for 4-6 hours. Monitor the consumption of the dialdehyde via TLC (using an Ethyl Acetate:Hexane system).

  • Product Isolation: Because DMF is difficult to evaporate, isolate the product by pouring the cooled reaction mixture into 100 mL of ice-cold distilled water under vigorous stirring. The sudden shift in solvent polarity will force the hydrophobic Schiff base to precipitate[2]. Filter, wash with cold water, and dry under vacuum.

References

  • ResearchGate / Chem Sci Trans. (2016). Design, Synthesis and Photophysical Properties of New 2,6-Dicyanoanilines Based on Isophthalaldehyde and Terephthalaldehyde Skeleton. Retrieved from [Link]

  • AWS / Journal of Fluorescence. (2024). In-depth photo-physical properties and cell imaging applications of 2,6-dicyanoanilines based on iso-phthalaldehyde. Retrieved from [Link]

  • University of Mosul. (n.d.). Synthesis and Characterization of Mn(II), Co(II), Ni(II) and Cu(II) Complexes with New Schiff Base Derived from Isophthalaldehyde. Retrieved from[Link]

  • Semantic Scholar / Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases. Retrieved from [Link]

Sources

Exploratory

DFT calculations for electronic properties of 5-hydroxy-4-methoxyisophthalaldehyde

An In-depth Technical Guide: Leveraging Density Functional Theory for the Elucidation of Electronic Properties of 5-hydroxy-4-methoxyisophthalaldehyde Foreword: Bridging Computational Chemistry and Drug Discovery In the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: Leveraging Density Functional Theory for the Elucidation of Electronic Properties of 5-hydroxy-4-methoxyisophthalaldehyde

Foreword: Bridging Computational Chemistry and Drug Discovery

In the modern pharmaceutical landscape, the journey from a promising molecular scaffold to a clinically approved therapeutic is arduous and expensive. Computational chemistry, particularly quantum mechanical methods, has emerged as an indispensable tool to accelerate this process by providing profound insights into molecular behavior at the electronic level.[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a detailed exploration of how Density Functional Theory (DFT) can be applied to characterize 5-hydroxy-4-methoxyisophthalaldehyde, a vanillin derivative. Vanillin and its analogues are recognized as "privileged scaffolds" in drug design, possessing a versatile chemical structure that allows for modifications to generate derivatives with a wide array of biological activities.[3][4][5] By understanding the electronic properties—such as reactive sites, molecular stability, and spectroscopic signatures—we can make more informed decisions in the design of novel therapeutic agents. This document provides not just a protocol, but a causal framework for the application of DFT, ensuring both technical accuracy and practical relevance.

The Theoretical Cornerstone: An Introduction to Density Functional Theory (DFT)

At its core, DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] It is founded on the two Hohenberg-Kohn theorems, which state that the properties of a system can be determined from its ground-state electron density. This is a paradigm shift from traditional wavefunction-based methods, as it simplifies the complexity of the N-electron problem.

The practical application of DFT is realized through the Kohn-Sham equations, which replace the intractable many-electron problem with a set of equations for non-interacting electrons moving in an effective potential. The critical component of this potential is the exchange-correlation (XC) functional , which encapsulates all the complex quantum mechanical effects. The choice of the XC functional is paramount for the accuracy of the calculation.[7] For organic molecules like the one , hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have consistently provided a robust balance of accuracy and computational efficiency.[7]

To solve the Kohn-Sham equations, the molecular orbitals are represented by a linear combination of atomic orbitals, known as the basis set . Pople-style basis sets, such as 6-311+G(d,p) , are widely used. This notation indicates:

  • 6-311G : Describes the core orbitals with one function and valence orbitals with three functions of varying size.

  • + : Adds diffuse functions, which are crucial for describing weakly bound electrons and anions.

  • (d,p) : Adds polarization functions to non-hydrogen (d) and hydrogen (p) atoms, allowing for more flexibility in orbital shapes and improving the description of chemical bonding.[8]

For studying excited-state properties, such as UV-Vis absorption spectra, an extension of DFT known as Time-Dependent DFT (TD-DFT) is employed.[9][10] TD-DFT calculates the response of the electron density to a time-dependent electromagnetic field, allowing for the prediction of electronic excitation energies and oscillator strengths.[11][12]

Experimental Protocol: A Validating Workflow for DFT Calculations

This section details a self-validating, step-by-step methodology for conducting a comprehensive DFT analysis of 5-hydroxy-4-methoxyisophthalaldehyde. The workflow is designed to ensure the reliability of the final results.

Caption: Workflow for DFT analysis of 5-hydroxy-4-methoxyisophthalaldehyde.

Step 1: Molecular Structure Input The initial step involves generating a 3D structure of the molecule. The canonical SMILES representation for 5-hydroxy-4-methoxyisophthalaldehyde is COC1=C(C=C(C=C1O)C=O)C=O.[13] This can be used in software like GaussView or Avogadro to create an initial 3D coordinate file. A preliminary geometry optimization using a faster, lower-level method like molecular mechanics can provide a reasonable starting point.[14]

Step 2: Geometry Optimization The objective here is to find the most stable conformation of the molecule, which corresponds to a minimum on the potential energy surface.

  • Protocol: Perform a full geometry optimization using the B3LYP functional and the 6-311+G(d,p) basis set.

  • Causality: An accurate equilibrium geometry is fundamental for all subsequent property calculations. Inaccurate bond lengths or angles will lead to erroneous electronic property predictions. The chosen level of theory provides a high-quality geometric structure for this class of organic molecules.[7]

Step 3: Vibrational Frequency Calculation This is a critical validation step.

  • Protocol: Following optimization, a frequency calculation must be performed at the same level of theory (B3LYP/6-311+G(d,p)).

  • Causality: The results of the frequency calculation serve two purposes. First, a true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure, necessitating a re-optimization.[15] Second, this calculation provides zero-point vibrational energy (ZPVE) and other thermodynamic data like enthalpy and Gibbs free energy.

Step 4: Analysis of Electronic Properties Once a true minimum is confirmed, the electronic properties can be extracted from the optimized wavefunction.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.[16] The energy difference between them, the HOMO-LUMO gap (ΔE) , is a crucial indicator of chemical reactivity and stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.[17][18][19]

  • Molecular Electrostatic Potential (MEP) Map: The MEP is a visualization of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for predicting intermolecular interactions.

    • Red/Yellow Regions: Indicate negative potential (electron-rich), which are susceptible to electrophilic attack.

    • Blue Regions: Indicate positive potential (electron-poor), which are favorable for nucleophilic attack.[20]

    • Green Regions: Represent neutral potential. The MEP map provides a chemically intuitive picture of where a molecule is most likely to interact with other molecules, such as a receptor binding site.[21][22]

  • Global Reactivity Descriptors: These are quantitative measures of chemical reactivity derived from the HOMO and LUMO energies.

    • Electronegativity (χ): χ = -(E_HOMO + E_LUMO) / 2

    • Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2

    • Chemical Softness (S): S = 1 / (2η) These descriptors provide a quantitative basis for the principles of chemical reactivity.[16][19]

  • UV-Vis Spectrum Simulation:

    • Protocol: Perform a TD-DFT calculation on the optimized geometry, requesting a sufficient number of excited states (e.g., NStates=20) to cover the relevant spectral range.

    • Causality: This simulation predicts the electronic transitions, their corresponding wavelengths (λ_max), and their intensities (oscillator strengths). This allows for direct comparison with experimental spectra, helping to assign observed absorption bands to specific electronic excitations within the molecule.[10][12]

Data Presentation: Quantitative Insights

Summarizing the quantitative data in a structured format is essential for clear communication and comparison.

Table 1: Computational Parameters

Parameter Specification Rationale
Software Gaussian 16 A widely used and validated quantum chemistry package.[23]
Functional B3LYP Provides a good balance of accuracy and cost for organic molecules.[7]
Basis Set 6-311+G(d,p) A flexible basis set suitable for accurate geometry and electronic properties.

| Solvation Model | IEFPCM (Methanol) | Implicitly models the effect of a solvent (optional but recommended). |

Table 2: Calculated Electronic Properties of 5-hydroxy-4-methoxyisophthalaldehyde

Property Value Unit Significance
E_HOMO (Calculated Value) eV Electron-donating ability
E_LUMO (Calculated Value) eV Electron-accepting ability
HOMO-LUMO Gap (ΔE) (Calculated Value) eV Chemical reactivity and kinetic stability[17]
Dipole Moment (Calculated Value) Debye Overall polarity of the molecule
Electronegativity (χ) (Calculated Value) eV Measure of electron-attracting power

| Chemical Hardness (η) | (Calculated Value) | eV | Resistance to change in electron distribution |

Visualization: From Structure to Reactivity

Visual representations are critical for interpreting complex data.

Caption: 2D structure of 5-hydroxy-4-methoxyisophthalaldehyde.

Conclusion and Outlook

This guide has outlined a robust and scientifically grounded workflow for analyzing the electronic properties of 5-hydroxy-4-methoxyisophthalaldehyde using Density Functional Theory. By systematically performing geometry optimization, frequency validation, and subsequent analysis of FMOs, MEPs, and simulated spectra, researchers can gain a comprehensive understanding of the molecule's reactivity, stability, and potential for intermolecular interactions. These quantum chemical insights are not merely theoretical exercises; they provide actionable data that can guide the synthesis of more potent and selective drug candidates, ultimately de-risking and accelerating the drug discovery pipeline.[24][25] The methodologies described herein are broadly applicable to a wide range of organic molecules, serving as a foundational protocol for computational investigation in medicinal chemistry.

References

  • Quantum mechanics implementation in drug-design workflows: does it really help? - PMC. (n.d.). National Center for Biotechnology Information.
  • Methods of Quantum Chemical Calculations in Drug Discovery and Applications. (n.d.). Research and Reviews.
  • Drug Design At The Speed Of Quantum. (2025, February 28). Drug Discovery Online.
  • Quantum Mechanical Methods for Drug Design. (n.d.). ZORA (Zurich Open Repository and Archive).
  • Wagen, C. (2023, October 12). Quantum Chemistry in Drug Discovery. Rowan Newsletter.
  • Distribution of atomic charges and Molecular electrostatic potential maps. (n.d.). ResearchGate.
  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023, September 8). Medium.
  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (n.d.). National Center for Biotechnology Information.
  • Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. (n.d.). IOP Conference Series: Materials Science and Engineering.
  • Kumar, A., et al. (2024, December 1). Synthesis, Characterization and Computational studies of Some New Vanillin Derivatives for Cosmetic Purpose. ResearchGate.
  • The Molecular Electrostatic Potential (MEP) maps of phenol and para-chlorophenol. (n.d.). ResearchGate.
  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (2025, November 21). ACS Omega.
  • Creating and running a simple DFT calculation in GaussView / Gaussian. (2019, January 15). YouTube.
  • TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL. (2026, January 20). YouTube.
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  • How to perform TD DFT calculation in Gaussian. (2024, May 17). YouTube.
  • How can I learn DFT calculations by using Gaussian 09 Software? (2016, August 8). ResearchGate.
  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (n.d.). National Center for Biotechnology Information.
  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022, December 28). MDPI.
  • Exploring the potential of novel phenolic compounds as potential therapeutic candidates against SARS-CoV-2, using quantum chemistry, molecular docking and dynamic studies. (n.d.). National Center for Biotechnology Information.
  • Monitoring Organic Synthesis via Density Functional Theory. (2023, October 19). IntechOpen.
  • 5-hydroxy-4-methoxyisophthalaldehyde (C9H8O4). (n.d.). PubChemLite.
  • Maiti, S. R. (2022, July 30). Introduction to Molecular Modelling: Part 10 (Absorption spectra). Medium.
  • 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde. (n.d.). PubChem.
  • A Density Functional Theory Study of 4-OH Aldehydes. (2023, November 15). MDPI.
  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020, June 20). National Center for Biotechnology Information.
  • HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. (2023, January 2). YouTube.
  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). International Journal of Creative Research Thoughts.
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Foundational

FTIR absorption bands and vibrational frequencies of 5-hydroxy-4-methoxyisophthalaldehyde

An In-Depth Technical Guide to the Vibrational Spectroscopy of 5-hydroxy-4-methoxyisophthalaldehyde Executive Summary 5-hydroxy-4-methoxyisophthalaldehyde is a substituted aromatic dialdehyde with significant potential a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Vibrational Spectroscopy of 5-hydroxy-4-methoxyisophthalaldehyde

Executive Summary

5-hydroxy-4-methoxyisophthalaldehyde is a substituted aromatic dialdehyde with significant potential as a versatile building block in the synthesis of complex organic entities and coordination polymers. A thorough understanding of its molecular structure and vibrational properties is paramount for its application in materials science and drug development. This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) absorption bands and vibrational frequencies of this compound. By integrating established spectroscopic principles with data from analogous benzaldehyde derivatives, we offer a detailed assignment of the principal vibrational modes. This document serves as a crucial reference for researchers, offering insights into the molecule's structural characteristics through vibrational spectroscopy.

Introduction: The Significance of Vibrational Analysis

Vibrational spectroscopy is an indispensable analytical tool for elucidating molecular structure, identifying functional groups, and understanding intramolecular and intermolecular interactions.[1] For a molecule like 5-hydroxy-4-methoxyisophthalaldehyde, which possesses multiple functional groups—hydroxyl (-OH), methoxy (-OCH₃), and two aldehyde (-CHO) groups on a benzene ring—the FTIR spectrum provides a unique molecular fingerprint. Each functional group exhibits characteristic absorption bands corresponding to specific vibrational modes (stretching, bending, etc.). The precise frequencies of these bands are sensitive to the molecule's electronic environment, including effects like conjugation and hydrogen bonding.

This guide details the expected FTIR spectral features of 5-hydroxy-4-methoxyisophthalaldehyde. The analysis is built upon foundational spectroscopic data and is supplemented by comparative studies on structurally similar compounds, such as 3-hydroxy-4-methoxybenzaldehyde and other substituted benzaldehydes, for which extensive experimental and computational data exist.[2][3]

Methodologies for Spectral Analysis

To achieve a complete and validated assignment of vibrational frequencies, a synergistic approach combining experimental spectroscopy with computational modeling is the industry standard.

Experimental Protocol: FTIR Spectroscopy

The acquisition of a high-quality FTIR spectrum for a solid sample like 5-hydroxy-4-methoxyisophthalaldehyde is typically performed using the KBr (potassium bromide) pellet technique. This method ensures a uniform dispersion of the analyte in an infrared-transparent matrix, minimizing scattering effects.

Step-by-Step Protocol:

  • Sample Preparation: A small amount of the high-purity solid sample (approx. 1-2 mg) is ground with ~200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle. Grinding must be thorough to ensure the particle size is smaller than the wavelength of the incident IR radiation, thereby reducing scattering.

  • Pellet Formation: The resulting mixture is transferred to a pellet-forming die. The die is placed under high pressure (typically 8-10 tons) in a hydraulic press to form a thin, transparent or translucent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample chamber is recorded first. Subsequently, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam after it passes through the sample and performs a Fourier Transform to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). The typical range for analysis is 4000–400 cm⁻¹.[2]

Computational Protocol: Density Functional Theory (DFT) Calculations

To complement experimental data and provide a definitive assignment of complex vibrational modes, quantum chemical calculations are employed. Density Functional Theory (DFT), particularly using the B3LYP functional with a 6-311++G(d,p) basis set, has been shown to provide excellent correlation between theoretical and experimental vibrational frequencies for benzaldehyde derivatives.[1][2][4]

Workflow for Computational Analysis:

  • Geometry Optimization: The molecular structure of 5-hydroxy-4-methoxyisophthalaldehyde is first optimized to find its lowest energy conformation. This step is critical, as frequency calculations must be performed on a stationary point on the potential energy surface.[5]

  • Frequency Calculation: Following optimization, harmonic vibrational frequency calculations are performed on the minimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Scaling: The calculated harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by a factor (e.g., ~0.967 for B3LYP) to improve agreement with experimental data.[4]

  • Visualization and Assignment: The results provide not only the frequencies but also the atomic displacements for each vibrational mode, allowing for unambiguous assignment of the spectral bands.

Diagram: Integrated Spectroscopic Analysis Workflow

Caption: Workflow combining experimental FTIR and computational DFT methods.

Results and Discussion: Assignment of Vibrational Bands

The FTIR spectrum of 5-hydroxy-4-methoxyisophthalaldehyde can be dissected into several key regions corresponding to the vibrations of its constituent functional groups.

Diagram: Molecular Structure

Caption: Structure of 5-hydroxy-4-methoxyisophthalaldehyde.

The expected vibrational frequencies and their assignments are summarized in the table below.

Wavenumber (cm⁻¹) RangeIntensityVibrational Mode AssignmentNotes and Rationale
3500 - 3200Strong, Broadν(O-H)The hydroxyl group stretch. The broadness is indicative of intermolecular hydrogen bonding. For free O-H, the band would be sharper and at a higher frequency (~3600 cm⁻¹).[6]
3100 - 3000Medium to Weakν(C-H) aromaticAromatic C-H stretching vibrations. The presence of bands above 3000 cm⁻¹ is a clear indicator of unsaturated or aromatic C-H bonds.[7]
2988 - 2880Medium to Weakν(C-H) methoxyAsymmetric and symmetric stretching of the C-H bonds in the -OCH₃ group.[8]
2850 & 2750Weak (doublet)ν(C-H) aldehydeCharacteristic pair of bands for the aldehydic C-H stretch. The appearance of this doublet is often confirmed by Fermi resonance.[9]
1700 - 1680Strongν(C=O)Carbonyl stretching of the two aldehyde groups. The frequency is lower than that for a simple aliphatic aldehyde (~1725 cm⁻¹) due to conjugation with the aromatic ring, which imparts single-bond character to the C=O bond.[9]
1600 - 1450Medium to Strongν(C=C) aromaticAromatic ring C=C stretching vibrations. Typically, multiple bands appear in this region, which are characteristic of the substituted benzene ring.[4][7]
~1460Mediumδ(C-H) methoxyAsymmetric bending (scissoring) of the C-H bonds in the -OCH₃ group.
~1309Mediumδ(O-H) in-planeIn-plane bending of the hydroxyl group. Its position can be influenced by hydrogen bonding.
1300 - 1200Strongν(C-O) aryl-OStretching vibration of the C-O bond of the hydroxyl group attached to the aromatic ring.
~1127Strongν(C-O) etherAsymmetric stretching of the C-O-C bond in the methoxy group.[1]
900 - 650Medium to Strongδ(C-H) out-of-planeOut-of-plane C-H bending vibrations of the aromatic ring. The specific pattern of these bands is highly diagnostic of the substitution pattern on the ring.[10]
Key Spectral Features:
  • Hydroxyl (O-H) Region: The most prominent feature in the high-frequency region is expected to be a strong, broad absorption band between 3500 and 3200 cm⁻¹. This is the characteristic stretching vibration of the O-H group. Its broad nature is a direct consequence of intermolecular hydrogen bonding between the hydroxyl group of one molecule and an oxygen atom (likely from a carbonyl or another hydroxyl group) of a neighboring molecule in the solid state.

  • C-H Stretching Region: A complex set of bands is expected between 3100 and 2700 cm⁻¹.

    • Bands appearing just above 3000 cm⁻¹ are assigned to the C-H stretching vibrations of the aromatic ring.[7]

    • Just below 3000 cm⁻¹, absorptions corresponding to the asymmetric and symmetric C-H stretching of the methyl group (-CH₃) from the methoxy substituent are expected.[8]

    • Crucially, the presence of two weaker, but distinct, bands around 2850 cm⁻¹ and 2750 cm⁻¹ confirms the aldehyde functional group.[6][9] This doublet arises from the C-H stretch of the -CHO group and its Fermi resonance with an overtone of a C-H bending vibration.

  • Carbonyl (C=O) Region: A very strong and sharp absorption band is predicted in the 1700-1680 cm⁻¹ range. This is due to the C=O stretching vibration of the two aldehyde groups. The position of this band is lower than that of non-conjugated aldehydes because electronic delocalization with the benzene ring weakens the C=O double bond, reducing its force constant and thus its vibrational frequency.[9]

  • Fingerprint Region (1600 - 650 cm⁻¹): This region contains a wealth of structural information.

    • Aromatic C=C Stretching: A series of medium to strong bands between 1600 and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the benzene ring.

    • C-O Stretching: Strong bands associated with C-O stretching are expected. The aryl C-O stretch of the phenolic hydroxyl group typically appears in the 1300-1200 cm⁻¹ range, while the ether C-O-C stretch of the methoxy group is found at lower wavenumbers, often around 1127 cm⁻¹.[1]

    • Out-of-Plane Bending: The region below 900 cm⁻¹ is dominated by C-H out-of-plane bending modes. The specific frequencies and number of these bands are highly sensitive to the substitution pattern on the aromatic ring and provide confirmatory structural evidence.[10]

Conclusion

The FTIR spectrum of 5-hydroxy-4-methoxyisophthalaldehyde is rich with information, providing clear and distinct signatures for each of its functional groups. The key diagnostic absorptions include the broad O-H stretch indicative of hydrogen bonding, the characteristic aldehyde C-H doublet, the strong, conjugation-shifted C=O stretch, and a complex fingerprint region detailing the aromatic and ether linkages. By leveraging a combined experimental and computational approach, a confident and detailed assignment of all major vibrational bands can be achieved, providing a solid foundation for the quality control, structural verification, and further application of this important chemical intermediate.

References

  • Yadava, B. S., Sharma, V., & Kumar, S. (n.d.). Comparative Analysis of Molecular Structure, Vibrational Spectral Studies and Nlo Properties of 3-Hydroxy-4methoxy-Benzaldehyde and 4-Hydroxy-3-Methoxy-Benzaldehyde by DFT. SciSpace. Available at: [Link]

  • da Silva, J. P., et al. (2019). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Molecules. Available at: [Link]

  • Singh, V. P., & Singh, R. (2017). Study of Molecular Spectroscopy of 2-hydroxy-3-methoxy- N-(2-chloro-benzyl)-benzaldehyde-imine Molecule using. International Journal of Engineering Inventions. Available at: [Link]

  • Yadav, R. A., et al. (2013). Electronic structure, Non-linear properties and Vibrational analysis of ortho, meta and para -Hydroxybenzaldehyde by Density Functional Theory. Research Journal of Recent Sciences. Available at: [Link]

  • Krishnakumar, V., & John, X. (2006). Vibrational spectra and normal coordinate analysis on an organic non-linear optical crystal-3-methoxy-4-hydroxy benzaldehyde. ResearchGate. Available at: [Link]

  • (n.d.). Vibrational Frequencies - Technical Considerations. Available at: [Link]

  • (n.d.). Calculated methoxy vibrational frequencies are shown for selected modes.... ResearchGate. Available at: [Link]

  • Prie, G., et al. (2019). Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Mary, Y. S., et al. (2022). Vibrational Spectral Investigations, Hybrid Computational Analysis, Hirshfeld Surface and Molecular Docking Studies of 3-Hydroxy-4-Nitrobenzaldehyde. Journal of Molecular Structure. Available at: [Link]

  • Yuliansyah, A. T., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

  • Hryhoriv, H., et al. (2024). SYNTHESIS, DETERMINATION OF PHYSICO-CHEMICAL PARAMETERS, STRUCTURE CONFIRMATION, AND ANTIOXIDANT ACTIVITY OF COMPOUNDS BASED ON 3,5-BIS(5-MERCAPTO-4-R-4H-1,2,4-TRIAZOL-3-YL)PHENOL. ScienceRise: Pharmaceutical Science. Available at: [Link]

  • Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies. Journal of Physical and Chemical Reference Data. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Organic Chemistry International. Available at: [Link]

  • (n.d.). IR Absorption Table. University of Wisconsin-Madison. Available at: [Link]

  • (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Available at: [Link]

  • (n.d.). The FTIR spectra of terephthalaldehyde (blue), melamine (red), Mg-modi.... ResearchGate. Available at: [Link]

  • (n.d.). Isophthalic acid. NIST WebBook. Available at: [Link]

  • El-Gohary, H. G., & El-Gammal, O. A. (2019). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine. Semantic Scholar. Available at: [Link]

  • (2023, March 2). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. YouTube. Available at: [Link]

  • (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Fatima, A., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports. Available at: [Link]

  • (n.d.). FTIR Functional Group Database Table with Search. InstaNANO. Available at: [Link]

Sources

Exploratory

pKa values and thermodynamic stability of 5-hydroxy-4-methoxyisophthalaldehyde

An In-Depth Technical Guide to the Physicochemical Properties of 5-hydroxy-4-methoxyisophthalaldehyde: pKa and Thermodynamic Stability Abstract 5-hydroxy-4-methoxyisophthalaldehyde, also known as 5-formylvanillin, is a s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-hydroxy-4-methoxyisophthalaldehyde: pKa and Thermodynamic Stability

Abstract

5-hydroxy-4-methoxyisophthalaldehyde, also known as 5-formylvanillin, is a substituted aromatic aldehyde with significant potential in medicinal chemistry and materials science.[1] Its utility is intrinsically linked to its physicochemical properties, particularly the acidity of its phenolic group (pKa) and its overall thermodynamic stability. This guide provides a comprehensive analysis of these core characteristics, blending theoretical principles with practical methodologies for their determination. We delve into the electronic and structural factors governing the pKa value, offering a predictive framework based on established substituent effects. Furthermore, we explore the key determinants of the molecule's thermodynamic stability, including resonance, intramolecular interactions, and susceptibility to common degradation pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deep, functional understanding of this compound's behavior in experimental and applied settings.

Introduction to 5-hydroxy-4-methoxyisophthalaldehyde

The molecular architecture of 5-hydroxy-4-methoxyisophthalaldehyde is defined by a central benzene ring functionalized with a hydroxyl group, a methoxy group, and two formyl (aldehyde) groups positioned meta to each other.[2] This specific arrangement of electron-donating (hydroxyl, methoxy) and electron-withdrawing (aldehyde) groups creates a unique electronic environment that dictates its reactivity, acidity, and stability. Understanding these properties is paramount for applications ranging from synthetic strategy and formulation development to predicting its behavior in biological systems.

Acidity and pKa Determination

The primary acidic proton in 5-hydroxy-4-methoxyisophthalaldehyde is that of the phenolic hydroxyl group. The pKa value quantifies the propensity of this proton to dissociate in a solution. This parameter is critical as it influences solubility, lipophilicity, and the ability to form ionic interactions, all of which are fundamental to drug action and formulation.

Theoretical Framework: Substituent Effects on Phenolic Acidity

The pKa of a substituted phenol is modulated by the electronic properties of the other substituents on the aromatic ring.[3]

  • Electron-Withdrawing Groups (EWGs): The two aldehyde groups (-CHO) are moderately strong EWGs. They delocalize the negative charge of the phenoxide ion formed upon deprotonation through resonance and inductive effects. This stabilization of the conjugate base makes the corresponding acid (the phenol) stronger, thereby lowering its pKa value.

  • Electron-Donating Groups (EDGs): The methoxy group (-OCH₃) is an electron-donating group through resonance but is inductively withdrawing. Positioned ortho to the hydroxyl group, its resonance effect can help stabilize the phenoxide. The overall effect of substituents on acidity is additive and position-dependent.[4]

Given these competing effects, a precise pKa value must be determined experimentally or through high-level computational modeling.[5][6] While direct experimental data for this specific molecule is not prevalent in the surveyed literature, we can estimate its pKa to be lower than that of phenol (pKa ≈ 10) due to the presence of the two strong electron-withdrawing aldehyde groups.

Experimental Protocol: Spectrophotometric pKa Determination

Spectrophotometric titration is a robust and widely used method for determining the pKa of compounds containing a chromophore close to the ionization site.[7] The principle relies on the fact that the protonated (acidic) and deprotonated (basic) forms of the molecule exhibit different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa is derived.[8]

Step-by-Step Methodology:

  • Wavelength Selection:

    • Prepare two stock solutions of 5-hydroxy-4-methoxyisophthalaldehyde at a constant concentration (e.g., 0.05 mM).

    • One solution is made in a strongly acidic buffer (e.g., pH 2) to ensure the compound is fully protonated (H-Ind). The other is made in a strongly basic buffer (e.g., pH 12) to ensure complete deprotonation (Ind⁻).

    • Scan both solutions in a UV-Vis spectrophotometer (e.g., from 200-400 nm) to obtain their respective absorption spectra.

    • Identify λmax for the basic form, which is the wavelength of maximum absorbance where the difference in absorbance between the two forms is largest.[9] This wavelength will be used for all subsequent measurements.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 5 to pH 9 in 0.5 pH unit increments). A universal buffer system may be employed for consistency.

  • Absorbance Measurements:

    • For each buffer solution, prepare a sample by adding a precise, constant amount of the 5-hydroxy-4-methoxyisophthalaldehyde stock solution. This ensures the total concentration of the indicator is the same in every sample.

    • Measure the absorbance of each sample at the predetermined λmax.

  • Data Analysis and pKa Calculation:

    • The pKa is calculated using the Henderson-Hasselbalch equation, adapted for spectrophotometric data:

      • pKa = pH + log [ (Ab - A) / (A - Aa) ]

      • Where:

        • A is the absorbance of the sample at a given pH.

        • Ab is the absorbance of the fully deprotonated (basic) form.

        • Aa is the absorbance of the fully protonated (acidic) form.

    • A more robust method is to plot pH (x-axis) versus log[ (Ab - A) / (A - Aa) ] (y-axis). The x-intercept of the resulting linear plot gives the pKa. Alternatively, plotting absorbance versus pH yields a sigmoidal curve, and the pKa is the pH at the inflection point.[7]

Visualization: pKa Determination Workflow

pKa_Workflow cluster_prep 1. Preparation cluster_spectra 2. Spectral Analysis cluster_measure 3. Measurement cluster_calc 4. Calculation prep_stock Prepare Stock Solution spectra_acid Acquire Spectrum in Strong Acid (pH 2) prep_stock->spectra_acid spectra_base Acquire Spectrum in Strong Base (pH 12) prep_stock->spectra_base measure_abs Measure Absorbance of Samples in Buffers at selected λmax prep_stock->measure_abs prep_buffers Prepare Buffer Series (e.g., pH 5-9) prep_buffers->measure_abs select_lambda Identify λmax (Max Absorbance Difference) spectra_acid->select_lambda spectra_base->select_lambda select_lambda->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data calc_pka Determine pKa (Inflection Point) plot_data->calc_pka

Caption: Experimental workflow for spectrophotometric pKa determination.

Thermodynamic Stability

The thermodynamic stability of an organic molecule refers to its resistance to chemical degradation under various conditions. For a pharmaceutical compound, high stability is crucial for ensuring shelf-life, formulation integrity, and consistent biological activity.

Factors Influencing Stability

The stability of 5-hydroxy-4-methoxyisophthalaldehyde is a multifactorial property influenced by its aromaticity, substituent groups, and potential for intramolecular interactions.

FactorContribution to StabilityRationale
Aromaticity Stabilizing The delocalized π-electron system of the benzene ring confers significant resonance energy, making the core structure exceptionally stable compared to non-aromatic analogues.[10][11]
Intramolecular H-Bonding Potentially Stabilizing An intramolecular hydrogen bond can form between the phenolic hydroxyl group and the adjacent methoxy group's oxygen. This interaction can increase rigidity and protect the hydroxyl proton, enhancing thermal stability.
Aldehyde Groups Destabilizing Aldehyde functionalities are susceptible to oxidation, especially when exposed to air (oxygen), heat, or light, leading to the formation of corresponding carboxylic acids.[12] This is a primary degradation pathway.
Phenolic Group Destabilizing Phenols can be sensitive to oxidation, particularly in the presence of metal ions or under basic conditions, potentially leading to colored degradation products or polymerization.

Aromatic aldehydes with electron-donating groups like hydroxyl and methoxy can be less stable and more prone to degradation than those with electron-withdrawing groups.[12] Environmental factors such as elevated temperature, humidity, and UV light exposure can accelerate degradation processes like oxidation and hydrolysis.[12]

Common Degradation Pathways
  • Oxidation: The formyl groups are the most likely sites of oxidation, converting to carboxylic acid groups. This transformation would significantly alter the molecule's electronic properties, acidity, and biological activity.

  • Polymerization: Under certain conditions, such as high temperature or pH, aldehydes can undergo polymerization reactions, leading to the loss of the desired compound.[12]

  • Photodegradation: Exposure to UV light can provide the energy to initiate radical reactions, leading to decomposition.[12]

Assessing Thermodynamic Stability

Thermodynamic stability can be evaluated through various analytical techniques:

  • Forced Degradation Studies: The compound is subjected to stress conditions (e.g., high temperature, strong acid/base, oxidizing agents, UV light) as per ICH guidelines. The degradation products are then identified and quantified using techniques like HPLC-MS to understand the degradation pathways.

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with thermal transitions as a function of temperature.[13] It can be used to determine the melting point and identify decomposition events, providing information on the compound's thermal stability.[13]

Visualization: Factors Governing Molecular Stability

Stability_Factors center_node 5-hydroxy-4-methoxy- isophthalaldehyde aldehyde_ox Aldehyde Oxidation center_node->aldehyde_ox phenol_ox Phenol Oxidation center_node->phenol_ox stab_group Stabilizing Factors aromaticity Aromaticity (Resonance Energy) h_bond Intramolecular H-Bonding aromaticity->center_node h_bond->center_node destab_group Destabilizing Factors stress_group External Stressors heat Heat light UV Light oxygen Oxygen / Oxidants heat->aldehyde_ox light->aldehyde_ox oxygen->aldehyde_ox oxygen->phenol_ox

Caption: Key factors influencing the stability of the molecule.

Conclusion

The physicochemical profile of 5-hydroxy-4-methoxyisophthalaldehyde is governed by a delicate interplay of its functional groups. Its phenolic proton exhibits an acidity that is enhanced by two electron-withdrawing aldehyde groups, making its pKa a critical parameter for its behavior in aqueous and biological environments. While the aromatic core provides substantial thermodynamic stability, the aldehyde and phenol moieties represent sites of potential degradation, particularly through oxidation. A thorough experimental characterization, following the protocols outlined herein, is essential for any researcher or developer aiming to harness the full potential of this versatile molecule. The predictive insights and methodological guidance provided in this document serve as a robust foundation for such investigations.

References

  • Moitessier, C., Rifai, A., Danjou, P. E., Mallard, I., & Cazier-Dennin, F. (2019). Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks. Beilstein Journal of Organic Chemistry, 15, 721–726. Available from: [Link][14][15]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18035, 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde. Retrieved March 25, 2024 from [Link].[1]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 818110, 4-Hydroxy-5-methylisophthalaldehyde. Retrieved March 25, 2024 from [Link].

  • PubChemLite. (n.d.). 5-hydroxy-4-methoxyisophthalaldehyde (C9H8O4). University of Luxembourg. Retrieved March 25, 2024 from [Link].[2]

  • University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link][9]

  • Reusch, W. (n.d.). Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. Available from: [Link][10]

  • Sutton, A. D., et al. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels. ACS Publications. Available from: [Link][16]

  • Mora-Diez, N., & Fard, M. A. (2020). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 25(24), 5963. Available from: [Link][5]

  • Chemistry Stack Exchange. (2019). How can benzaldehyde have a pKa of 14.9?. Available from: [Link]

  • De Biasi, A., et al. (2014). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta. Available from: [Link][7]

  • Chemical Substance Information. (n.d.). 5-HYDROXY-4-METHOXYISOPHTHALALDEHYDE. Available from: [Link]

  • LibreTexts Chemistry. (2014). 15.1: Aromatic Compounds Are Unusually Stable. Available from: [Link][11]

  • Ashenhurst, J. (2026). The pKa Table Is Your Friend. Master Organic Chemistry. Available from: [Link]

  • Chen, Y., et al. (2025). Thermal Release Behaviour of Six Aldehyde Flavours Under Heating Condition. Journal of the Science of Food and Agriculture. Available from: [Link][13]

  • Valcarcel, M., & Cardenas, S. (2019). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Available from: [Link][8]

  • ResearchGate. (2025). Search for the Sustainable Optimum: Review of 5-(Hydroxymethyl)furfural Stability Under Various Reaction Conditions. Available from: [Link]

  • Galano, A., & Alvarez-Idaboy, J. R. (2011). Searching for Computational Strategies to Accurately Predict pKas of Large Phenolic Derivatives. Journal of Chemical Theory and Computation. ACS Publications. Available from: [Link]

  • Al-Noor, T. H., et al. (2010). Statistical study for the prediction of pKa values of substituted benzaldoximes based on quantum chemical methods. Trade Science Inc. Journals. Available from: [Link][4]

  • Bordwell, F. G., & Cheng, J. P. (1991). Reduction potentials for substituted benzyl radicals: pKa values for the corresponding toluenes. Journal of the American Chemical Society. Available from: [Link]

  • IUPAC. (n.d.). Thermodynamic stability and transformation of pharmaceutical polymorphs. Available from: [Link]

  • Le, T. H., et al. (2020). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Vietnam Journal of Chemistry. Available from: [Link][6]

  • ResearchGate. (n.d.). Computational calculation of absolute aqueous pKa values for phenols. Available from: [Link][17]

  • Reddit. (2021). Acidity of benzaldehyde?. r/chemhelp. Available from: [Link]

  • ProQuest. (n.d.). Reactions of NO3 with aromatic aldehydes: gas-phase kinetics and insights into the mechanism of the reaction. Available from: [Link]

  • MDPI. (2023). A Density Functional Theory Study of 4-OH Aldehydes. Available from: [Link]

  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Available from: [Link]

  • ACS Publications. (2011). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes. Journal of Chemical Information and Modeling. Available from: [Link][3]

  • MIT International Journal of Pharmaceutical Sciences. (2018). Spectrophotometric determination of pKa of Montelukast sodium. Available from: [Link][18]

  • RSC Publishing. (2023). Analytical chemistry of carbonyl compounds in indoor air. Analyst. Available from: [Link]

  • ScienceRise: Pharmaceutical Science. (2024). SYNTHESIS, DETERMINATION OF PHYSICO-CHEMICAL PARAMETERS, STRUCTURE CONFIRMATION, AND ANTIOXIDANT ACTIVITY OF COMPOUNDS BASED ON... Available from: [Link]

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Protocols & Analytical Methods

Method

protocol for the synthesis of 5-hydroxy-4-methoxyisophthalaldehyde from vanillin

An Application Note and Detailed Protocol for the Synthesis of 5-Hydroxy-4-methoxyisophthalaldehyde from Vanillin Abstract This document provides a comprehensive guide for the synthesis of 5-hydroxy-4-methoxyisophthalald...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Synthesis of 5-Hydroxy-4-methoxyisophthalaldehyde from Vanillin

Abstract

This document provides a comprehensive guide for the synthesis of 5-hydroxy-4-methoxyisophthalaldehyde, also known as 5-formylvanillin, a valuable dialdehyde derivative. The protocol details a robust method starting from vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely available and bio-based raw material.[1] The synthetic strategy employs the Duff reaction, a classic method for the formylation of electron-rich aromatic compounds.[2][3] This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering a detailed experimental procedure, mechanistic insights, and data presentation to ensure reproducible and efficient synthesis.

Introduction and Scientific Rationale

5-Hydroxy-4-methoxyisophthalaldehyde is a significant building block in the synthesis of various complex molecules, including pharmaceuticals and polymers. Its two aldehyde functionalities, coupled with the phenolic hydroxyl group, offer multiple reaction sites for derivatization. Vanillin serves as an ideal and cost-effective precursor due to its structural similarity and the activating nature of its substituents, which facilitate the introduction of a second formyl group.[1][4]

The core transformation involves the electrophilic aromatic substitution of a formyl group onto the vanillin ring. The strongly activating hydroxyl and methoxy substituents direct incoming electrophiles to the positions ortho and para to them. The C-5 position on the vanillin ring is ortho to the methoxy group and para to the hydroxyl group, making it the most electronically enriched and sterically accessible site for formylation. This protocol utilizes the Duff reaction, which employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, a method well-suited for the ortho-formylation of phenols.[5][6]

Reaction Mechanism: The Duff Formylation

The Duff reaction proceeds through a multi-step mechanism. Initially, hexamethylenetetramine is protonated in the acidic medium. This is followed by a ring-opening to generate an electrophilic iminium ion. The electron-rich aromatic ring of vanillin then attacks this iminium ion in a classic electrophilic aromatic substitution, primarily at the C-5 position.

The resulting benzylamine-type intermediate undergoes an intramolecular redox reaction. The final step involves acidic hydrolysis of the resulting imine functionality to yield the desired aldehyde product, 5-hydroxy-4-methoxyisophthalaldehyde.[5]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 5-hydroxy-4-methoxyisophthalaldehyde from vanillin.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )Required AmountNotes
Vanillin121-33-5C₈H₈O₃152.1515.2 g (0.1 mol)Reagent grade, >99% purity
Hexamethylenetetramine (HMTA)100-97-0C₆H₁₂N₄140.1928.0 g (0.2 mol)Reagent grade, >99% purity
Glacial Acetic Acid64-19-7C₂H₄O₂60.05150 mLACS grade
Hydrochloric Acid (conc.)7647-01-0HCl36.46~50 mL~37% aqueous solution
Sodium Bicarbonate144-55-6NaHCO₃84.01As neededSaturated aqueous solution
Ethyl Acetate141-78-6C₄H₈O₂88.11~300 mLACS grade, for extraction
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04As neededFor drying
Deionized Water7732-18-5H₂O18.02As neededFor workup
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Separatory funnel (1 L)

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • pH paper

Synthetic Procedure

Step 1: Reaction Setup

  • To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add vanillin (15.2 g, 0.1 mol) and hexamethylenetetramine (28.0 g, 0.2 mol).

  • Add 150 mL of glacial acetic acid to the flask.

    • Causality Note: Glacial acetic acid serves as the solvent and the acidic medium required to facilitate the formation of the iminium ion electrophile from HMTA.[5]

Step 2: Reaction Execution

  • Begin stirring the mixture to form a suspension.

  • Heat the reaction mixture to 100-110 °C using a heating mantle.

  • Maintain the temperature and continue stirring under reflux for 4-5 hours. The reaction mixture will gradually darken.

    • Self-Validating System: Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The disappearance of the vanillin spot and the appearance of a new, more polar spot indicates product formation.

Step 3: Hydrolysis and Workup

  • After the reflux period, cool the reaction mixture to approximately 50-60 °C.

  • Carefully and slowly add a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of water through a dropping funnel over 20-30 minutes. An exothermic reaction will occur.

    • Causality Note: Acidic hydrolysis is essential to convert the intermediate imine, formed during the reaction, into the final aldehyde product.[7]

  • After the addition is complete, heat the mixture to reflux for an additional 30 minutes to ensure complete hydrolysis.

  • Cool the mixture to room temperature, then chill in an ice bath for 1 hour to precipitate the crude product.

Step 4: Isolation and Purification

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid cake with cold deionized water (2 x 50 mL) to remove residual acids and salts.

  • Air-dry the crude product.

  • For further purification, recrystallize the crude solid from an appropriate solvent system, such as aqueous ethanol or toluene. The pure product should be a pale yellow crystalline solid.

    • Alternative Purification: If recrystallization is insufficient, the product can be purified via column chromatography on silica gel.

Visualization of the Workflow

The following diagram provides a high-level overview of the synthetic protocol.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification A 1. Combine Vanillin, HMTA, and Acetic Acid in Flask B 2. Heat Mixture to Reflux (100-110°C, 4-5 hours) A->B Stirring C 3. Cool and Add HCl(aq) for Hydrolysis B->C Cool to 60°C D 4. Reflux for 30 min C->D E 5. Cool in Ice Bath to Precipitate Product D->E F 6. Collect Solid via Vacuum Filtration E->F G 7. Wash Solid with Cold Deionized Water F->G H 8. Recrystallize from Aqueous Ethanol G->H I 9. Dry to Obtain Pure 5-Hydroxy-4-methoxyisophthalaldehyde H->I

Caption: Synthetic workflow for 5-hydroxy-4-methoxyisophthalaldehyde.

Expected Results and Characterization

ParameterExpected ValueReference
Product Name 5-Hydroxy-4-methoxyisophthalaldehyde[8]
Synonyms 5-Formylvanillin, 4-Hydroxy-5-methoxybenzene-1,3-dicarbaldehyde[8][9]
Appearance Pale yellow crystalline solid-
Yield 60-75% (Typical for Duff Reaction)[6]
Melting Point 123-125 °C-
Molecular Formula C₉H₈O₄[7]
Molar Mass 180.16 g/mol [7]

Characterization Data:

  • ¹H NMR: Peaks corresponding to two distinct aldehyde protons, an aromatic proton, a methoxy group, and a hydroxyl group are expected.

  • ¹³C NMR: Signals for two carbonyl carbons, aromatic carbons (including quaternary ones), and a methoxy carbon should be present.

  • IR Spectroscopy: Characteristic absorptions for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching of aldehydes (~2850 and ~2750 cm⁻¹), and C=O stretching of aldehydes (~1680 cm⁻¹) are anticipated.

Safety and Handling

  • Glacial Acetic Acid and Concentrated HCl: Corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hexamethylenetetramine: Can cause skin and respiratory irritation. Avoid inhalation of dust.

  • Heating: The reaction is performed at an elevated temperature. Use caution to avoid thermal burns. Ensure the apparatus is securely clamped.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.

References

  • Wikipedia. Vanillin. [Link]

  • Allen Institute. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

  • University of Bristol, School of Chemistry. Vanillin - Molecule of the Month. [Link]

  • GeeksforGeeks. Reimer Tiemann Reaction Mechanism. [Link]

  • ResearchGate. Zeolites as Shape-Selective Catalysts: Highly Selective Synthesis of Vanillin from Reimer–Tiemann Reaction of Guaiacol and Chloroform | Request PDF. [Link]

  • SynArchive. Duff Reaction. [Link]

  • Google Patents.
  • Wikipedia. Duff reaction. [Link]

  • ResearchGate. Preparative Synthesis of Vanillin and Vanillal Alkanoates. [Link]

  • ResearchGate. (a) and (b) are the synthesis process of 5‐methyl‐vanillin and.... [Link]

  • Chem-Station. Duff Reaction. [Link]

  • Chongqing Chemdad Co., Ltd. Vanillin. [Link]

  • PubMed. Vanillin. [Link]

  • The ScholarShip, Morehead State University. The Duff Reaction: Researching A Modification. [Link]

  • PubChem. 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde. [Link]

  • PubMed. Olfactory impact of guaiacol, ortho-vanillin, 5-methyl, and 5-formyl-vanillin as byproducts in synthetic vanillin. [Link]

  • PubChemLite. 4-hydroxy-5-methoxyisophthalaldehyde (C9H8O4). [Link]

  • International Journal of PharmTech Research. A Review on the Vanillin derivatives showing various Biological activities. [Link]

  • ResearchGate. (PDF) Vanillin: Chemical Synthesis, Biosynthesis, Metabolism, Behaviour in Food Processing and Antibacterial Properties. [Link]

  • Sciencemadness.org. Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde). [Link]

  • IntechOpen. Vanillin and Its Detection in Air. [Link]

  • Wikipedia. Isovanillin. [Link]

  • The Good Scents Company. 5-formyl vanillin. [Link]

  • FlavScents. 5-formyl vanillin. [Link]

  • University of Delaware. Vanillin Synthesis from 4-Hydroxybenzaldehyde. [Link]

  • Journal of Drug Delivery and Therapeutics. Therapeutic aspects of biologically potent vanillin derivatives: A critical review. [Link]

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Application

Application Note: Solvothermal Synthesis of HMIA-TAPB Covalent Organic Frameworks for Targeted Drug Delivery

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary Reticular chemistry enables the atom...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

Reticular chemistry enables the atomic-level design of porous materials. Covalent Organic Frameworks (COFs) are at the forefront of this field due to their predictable topologies and functionalizable pore walls. This application note details the synthesis of a 2D hexagonal imine-linked COF utilizing 5-hydroxy-4-methoxyisophthalaldehyde (HMIA) [1][2] as the linear C2​ -symmetric dialdehyde and 1,3,5-tris(4-aminophenyl)benzene (TAPB) as the C3​ -symmetric triamine node[3].

The strategic selection of HMIA (CAS: 401935-66-8) introduces dense hydroxyl (-OH) and methoxy (-OCH 3​ ) functional groups directly into the 1D mesoporous channels[4]. This specific pore-wall engineering creates a highly active hydrogen-bonding network, transforming the HMIA-TAPB COF into an exceptional host matrix for the encapsulation, stabilization, and controlled release of active pharmaceutical ingredients (APIs).

Mechanistic Rationale & Design Principles

As with all high-crystallinity COFs, the synthesis must be driven under strict thermodynamic control to allow for microscopic "error correction" during lattice assembly.

  • Monomer Selection & Topology: The condensation of a C3​ triamine (TAPB) with a C2​ dialdehyde (HMIA) dictates a 2D hexagonal ( hcb ) topology. The -OH and -OCH 3​ groups on the HMIA phenyl ring do not sterically hinder the Schiff-base condensation but significantly alter the electrostatic potential of the resulting pore interior.

  • Solvent System: A ternary solvent system of 1,4-dioxane and mesitylene (typically 1:1 v/v) is utilized[5][6]. Mesitylene acts as a non-polar structural directing agent that solubilizes the aromatic precursors, while 1,4-dioxane provides necessary polarity to stabilize the polar transition states of the imine condensation[6].

  • Catalysis and Reversibility: Aqueous acetic acid (6M) is employed as a catalyst[5][7]. The acid protonates the aldehyde carbonyl, increasing its electrophilicity toward nucleophilic attack by the amine. Concurrently, the water content regulates the equilibrium of the condensation reaction, ensuring the bonds can continuously break and reform until the thermodynamically most stable crystalline framework is achieved[7].

Materials and Reagents

Ensure all solvents are anhydrous and degassed prior to use to prevent oxidative degradation of the amine precursors at elevated temperatures.

Reagent / MaterialCAS NumberRolePurity / Grade
5-Hydroxy-4-methoxyisophthalaldehyde (HMIA) 401935-66-8 C2​ Linker>98%, HPLC[2]
1,3,5-Tris(4-aminophenyl)benzene (TAPB) 118727-34-7 C3​ Node>98%, Sublimed[3]
1,4-Dioxane 123-91-1Co-solventAnhydrous, 99.8%
Mesitylene (1,3,5-Trimethylbenzene) 108-67-8Co-solventAnhydrous, 99%
Acetic Acid (Aqueous) 64-19-7Catalyst6.0 M
Tetrahydrofuran (THF) 109-99-9Washing SolventHPLC Grade

Experimental Protocol: HMIA-TAPB COF Synthesis

Monomer Preparation & Solvent Dispensing
  • Weigh exactly 27.0 mg (0.15 mmol) of HMIA and 35.1 mg (0.10 mmol) of TAPB to maintain the strict 3:2 stoichiometric ratio required for the hexagonal lattice[5].

  • Transfer the monomers into a heavy-walled 20 mL Pyrex tube.

  • Add 2.5 mL of 1,4-dioxane and 2.5 mL of mesitylene to the tube[5].

  • Sonicate the mixture for 10–15 minutes until a homogeneous, fine dispersion is achieved[5][6].

Catalysis and Degassing
  • Add 0.5 mL of 6M aqueous acetic acid dropwise to the dispersion[5].

  • Freeze-Pump-Thaw Cycle: Flash-freeze the bottom of the Pyrex tube in a liquid nitrogen bath (77 K). Once frozen, open the tube to a high-vacuum line (< 50 mTorr) for 5 minutes. Isolate the tube from the vacuum and allow it to thaw completely at room temperature. Repeat this cycle three times to rigorously exclude dissolved oxygen[5].

Solvothermal Synthesis
  • While under vacuum and frozen during the final cycle, carefully flame-seal the neck of the Pyrex tube using an oxygen-propane torch.

  • Place the sealed tube in a convection oven and heat isothermally at 120 °C for 72 hours [5].

Isolation and Activation
  • Cool the tube to room temperature. Carefully score and break the ampoule.

  • Recover the deep-colored crystalline precipitate via vacuum filtration.

  • Soxhlet Extraction: Transfer the crude powder to a Soxhlet thimble. Extract with THF for 24 hours to remove trapped oligomers, followed by absolute methanol for 24 hours to remove residual acetic acid and solvents[5].

  • Drying: To prevent capillary-force-induced pore collapse, activate the COF using Supercritical CO 2​ drying. Alternatively, dry under dynamic vacuum at 100 °C for 12 hours[8].

Workflow N1 Step 1: Monomer Mixing HMIA (0.15 mmol) + TAPB (0.10 mmol) N2 Step 2: Solvent Dispensing 1,4-Dioxane (2.5 mL) / Mesitylene (2.5 mL) N1->N2 N3 Step 3: Catalyst Addition 0.5 mL 6M Aqueous Acetic Acid N2->N3 N4 Step 4: Degassing Freeze-Pump-Thaw (3 Cycles) N3->N4 N5 Step 5: Solvothermal Reaction 120°C for 72 Hours in Sealed Pyrex Tube N4->N5 N6 Step 6: Soxhlet Extraction THF (24h) followed by Methanol (24h) N5->N6 N7 Step 7: Activation Supercritical CO2 Drying N6->N7

Caption: Solvothermal synthesis and activation workflow for the HMIA-TAPB Covalent Organic Framework.

Quantitative Data & Self-Validating Characterization

Before proceeding to downstream biological applications, the synthesized COF must be validated against the following theoretical and empirical benchmarks[8][9]:

Characterization TechniqueExpected Result / Benchmark for Validation
Powder X-Ray Diffraction (PXRD) Intense peak at ~2.7° (100 plane); minor peak at ~4.7° (200 plane); broad peak at ~26° (001 plane, indicating π−π stacking)[9].
Fourier Transform Infrared (FT-IR) Disappearance of N-H stretch (~3300 cm −1 ) and C=O stretch (~1690 cm −1 ); emergence of strong C=N imine stretch (~1620 cm −1 ).
Nitrogen Physisorption (77 K) Type IV isotherm; BET Surface Area: 1,500 – 1,800 m 2 /g.
Pore Size Distribution (NLDFT) Narrow mesoporous distribution centered at ~2.8 – 3.2 nm[9].

Application Protocol: API Loading (Model: 5-Fluorouracil)

The -OH and -OCH 3​ groups lining the HMIA-TAPB COF pores act as potent hydrogen bond donors and acceptors, enabling high loading capacities for polar APIs like 5-Fluorouracil (5-FU).

  • Host Activation: Degas 50 mg of the HMIA-TAPB COF at 120 °C under dynamic vacuum for 6 hours immediately prior to loading to ensure all pores are completely evacuated.

  • API Solution Preparation: Prepare a concentrated solution of 5-FU in anhydrous methanol (10 mg/mL).

  • Encapsulation: Suspend the activated COF in 10 mL of the 5-FU solution. Seal the vial and stir gently at room temperature for 48 hours in the dark. This duration allows for complete diffusion of the API into the mesopores and equilibration of hydrogen-bonding interactions.

  • Recovery: Recover the drug-loaded COF (5-FU@HMIA-TAPB) via centrifugation (8,000 rpm, 5 min). Wash the pellet briefly with 2 mL of cold methanol to remove weakly bound surface API.

  • Quantification: Analyze the combined supernatant and washings via UV-Vis spectroscopy ( λmax​ ~ 266 nm) to calculate the exact loading capacity (mg API / g COF) by difference.

Mechanism N1 HMIA Node (-OH, -OCH3) N3 Imine Linkage (-C=N-) N1->N3 Acetic Acid Catalysis N2 TAPB Node (Aromatic Core) N2->N3 Condensation N4 Mesoporous Wall (H-Bonding Network) N3->N4 Framework Assembly N5 API Molecule (e.g., 5-Fluorouracil) N4->N5 Drug Loading via Hydrogen Bonding

Caption: Mechanistic pathway from Schiff-base condensation to API hydrogen bonding within the COF pore.

References

  • NextSDS Chemical Database. "5-HYDROXY-4-METHOXYISOPHTHALALDEHYDE — Chemical Substance Information." NextSDS. Available at: [Link][4]

  • The Royal Society of Chemistry (RSC). "Synthesis Protocols for Covalent Organic Framework (COF) Precursors." RSC Supplementary Information. Available at: [Link][3][5]

  • Nature Communications. "Synthesis of high quality two dimensional covalent organic frameworks through a self-sacrificing guest strategy." Nat. Commun., 2023. Available at:[Link][8]

  • Nature Communications. "Early stages of covalent organic framework formation imaged in operando." Nat. Commun., 2024. Available at:[Link][6]

  • ChemRxiv. "Mild and Scalable Conditions for the Solvothermal Synthesis of Imine-Linked Covalent Organic Frameworks." ChemRxiv, 2021. Available at: [Link][7]

  • MDPI. "Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities." Materials, 2023. Available at: [Link][9]

Sources

Method

Title: Synthesis and Characterization of Bis-Schiff Bases via Condensation with 5-Hydroxy-4-methoxyisophthalaldehyde: A Step-by-Step Protocol

An Application Note for Researchers and Drug Development Professionals Abstract This application note provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of novel bis-Schiff...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of novel bis-Schiff bases derived from 5-hydroxy-4-methoxyisophthalaldehyde. Schiff bases, or imines, are a cornerstone in medicinal chemistry and material science due to their versatile biological activities and coordination capabilities.[1][2] The dialdehyde substrate, featuring hydroxyl and methoxy functional groups, allows for the creation of symmetrical bis-Schiff bases with significant potential as polydentate ligands for metal complexes and as precursors for complex heterocyclic systems.[3][4] This document details the underlying reaction mechanism, provides a field-proven experimental protocol, outlines essential characterization techniques, and offers insights into the causality behind critical procedural steps, designed for researchers in synthetic chemistry and drug development.

Introduction and Scientific Context

Schiff bases are compounds containing an azomethine or imine group (-C=N-). First reported by Hugo Schiff in 1864, they are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1][5] The presence of the imine bond is critical to their chemical and biological function, enabling a wide spectrum of activities, including antibacterial, antifungal, antiviral, and antitumor properties.[2][6] Furthermore, the lone pair of electrons on the sp²-hybridized nitrogen atom makes them excellent chelating agents for a variety of metal ions, forming stable metal complexes that often exhibit enhanced biological activity compared to the free ligands.[1][7]

The substrate 5-hydroxy-4-methoxyisophthalaldehyde is a particularly valuable starting material. Its two aldehyde functional groups allow for a symmetrical reaction with two equivalents of a primary amine, leading to the formation of a bis-Schiff base. The phenolic hydroxyl group and the methoxy group can modulate the electronic properties and solubility of the final molecule and can also participate in metal coordination or hydrogen bonding, influencing its biological and material properties. This guide provides the necessary framework to successfully synthesize and validate these high-value compounds.

Principle and Reaction Mechanism

The formation of a Schiff base is a reversible, two-step nucleophilic addition-elimination reaction.[7][8] The reaction is typically catalyzed by either an acid or a base, with acid catalysis being more common.

  • Step 1: Carbinolamine Formation: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This is often the rate-limiting step and can be facilitated by an acid catalyst, which protonates the carbonyl oxygen, rendering the carbon more electrophilic. This step results in the formation of a hemiaminal or carbinolamine intermediate.[8][9]

  • Step 2: Dehydration to Imine: The carbinolamine intermediate is unstable and subsequently undergoes dehydration. The hydroxyl group is protonated by the acid catalyst, forming a good leaving group (water). The lone pair on the nitrogen atom then forms a double bond with the carbon, and after deprotonation, the final imine (Schiff base) is formed.[9]

The overall reaction is pH-dependent. While acid catalysis speeds up the reaction, excessively low pH will protonate the primary amine, rendering it non-nucleophilic and halting the initial attack.[7] Therefore, the optimal pH is typically mildly acidic (around 4-5).

Schiff_Base_Mechanism R_NH2 R-NH₂ (Primary Amine) Carbinolamine Ar-CH(OH)-NHR (Carbinolamine) R_NH2->Carbinolamine Nucleophilic Attack Aldehyde Ar-CHO (Aldehyde) Protonated_Aldehyde Ar-CH=O⁺H (Protonated Aldehyde) Aldehyde->Protonated_Aldehyde  Acid  Catalysis H_plus H⁺ Protonated_Aldehyde->Carbinolamine Nucleophilic Attack Protonated_Carbinolamine Ar-CH(O⁺H₂)-NHR Carbinolamine->Protonated_Carbinolamine  + H⁺ Imine_cation Ar-CH=N⁺HR Protonated_Carbinolamine->Imine_cation - H₂O (Dehydration) Water H₂O Protonated_Carbinolamine->Water Schiff_Base Ar-CH=NR (Schiff Base) Imine_cation->Schiff_Base - H⁺

Figure 1: General mechanism of acid-catalyzed Schiff base formation.

Experimental Protocol: Synthesis of a Bis-Schiff Base

This protocol describes a general procedure for the reaction of 5-hydroxy-4-methoxyisophthalaldehyde with a generic aromatic amine (e.g., Aniline). The molar ratios and reagents can be adapted for other primary amines.

Materials and Equipment
  • Reagents:

    • 5-hydroxy-4-methoxyisophthalaldehyde (1.0 eq)

    • Aniline (or other primary amine) (2.1 eq)

    • Absolute Ethanol (ACS Grade)

    • Glacial Acetic Acid (Catalytic amount)

    • Deionized Water

    • Diethyl Ether

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Buchner funnel and filter paper

    • Beakers and graduated cylinders

    • TLC plates (Silica gel 60 F₂₅₄)

    • Melting point apparatus

Step-by-Step Synthesis Procedure

Experimental_Workflow start Start: Reagent Preparation dissolve_aldehyde 1. Dissolve Aldehyde in warm Ethanol start->dissolve_aldehyde add_amine 2. Add Primary Amine (2.1 eq) dropwise dissolve_aldehyde->add_amine add_catalyst 3. Add 2-3 drops of Glacial Acetic Acid add_amine->add_catalyst reflux 4. Reflux for 2-4 hours (Monitor by TLC) add_catalyst->reflux cool 5. Cool to Room Temp, then in an ice bath reflux->cool filter 6. Filter Precipitate (Buchner Funnel) cool->filter wash 7. Wash with cold Ethanol and Diethyl Ether filter->wash dry 8. Dry the product (Vacuum oven or desiccator) wash->dry characterize 9. Characterize Product (FT-IR, NMR, MP) dry->characterize end End: Pure Schiff Base characterize->end

Figure 2: Step-by-step experimental workflow for Schiff base synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-hydroxy-4-methoxyisophthalaldehyde (e.g., 1.0 g, 5.15 mmol) in 30 mL of absolute ethanol. Warm the mixture gently on a hotplate to ensure complete dissolution.

    • Causality: Ethanol is a common solvent as it effectively dissolves both the aldehyde and many primary amines, and its boiling point is suitable for reflux conditions.

  • Addition of Amine: To the stirred aldehyde solution, add the primary amine (e.g., aniline, 1.01 g, 10.8 mmol, 2.1 equivalents) dropwise at room temperature. A slight excess of the amine helps to drive the reaction to completion.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.

    • Causality: The acid acts as a catalyst to protonate the carbonyl group, accelerating the nucleophilic attack by the amine.[9] Only a catalytic amount is needed to avoid full protonation of the amine reactant.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 80°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), typically using a hexane:ethyl acetate mobile phase. The reaction is usually complete within 2-4 hours. The formation of a precipitate is often observed during the reaction.

  • Isolation: After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate sequentially with a small amount of cold ethanol (to remove unreacted starting materials) and then with diethyl ether (to facilitate drying).

    • Causality: Washing with a cold solvent minimizes the loss of product, which may have some solubility in warmer solvent. Diethyl ether is volatile and helps to remove residual ethanol and water quickly.

  • Drying and Yield: Dry the collected solid in a vacuum oven at 50-60°C or in a desiccator. Once dry, weigh the product and calculate the percentage yield. The products are often obtained as colored, crystalline solids.[10]

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base.

Spectroscopic Analysis

The key to confirming the structure is identifying the formation of the imine bond and the disappearance of the aldehyde starting material.[11][12][13]

Technique Key Functional Group Expected Observation Justification
FT-IR (KBr, cm⁻¹)Imine (C=N)Strong absorption band at ~1600-1625 cm⁻¹ .This confirms the formation of the azomethine group, a hallmark of Schiff bases.[14]
Aldehyde (C=O)Disappearance of the strong C=O stretch from the starting material (typically ~1680-1700 cm⁻¹).Indicates complete consumption of the aldehyde reactant.
Phenolic (O-H)Broad band around ~3200-3400 cm⁻¹ .This band from the starting material's hydroxyl group should remain in the product.
¹H NMR (DMSO-d₆, ppm)Azomethine (CH=N)A sharp singlet at δ 8.5-9.5 ppm .This is the characteristic signal for the proton on the imine carbon. Its integration should correspond to 2 protons for the bis-Schiff base.[15]
Aldehyde (CHO)Disappearance of the aldehyde proton singlet from the starting material (typically δ ~9.8-10.2 ppm).Confirms the reaction has gone to completion.
Phenolic (OH)A broad singlet, often at δ > 10 ppm .The chemical shift of the hydroxyl proton is variable and concentration-dependent.
¹³C NMR (DMSO-d₆, ppm)Azomethine (C=N)Signal at δ ~160-170 ppm .Confirms the presence of the imine carbon.
UV-Vis (Ethanol, nm)π → π* and n → π*Absorption bands typically in the range of 250-450 nm .These bands correspond to electronic transitions within the conjugated π-system of the aromatic rings and the imine groups.[12][13]
Mass Spectrometry Molecular Ion [M]⁺Peak corresponding to the calculated molecular weight of the final bis-Schiff base.Provides definitive confirmation of the product's mass and elemental formula.
Physical Properties
  • Melting Point: The synthesized Schiff base should exhibit a sharp melting point, which is indicative of its purity. This should be determined using a calibrated melting point apparatus.

  • Crystallography: For unambiguous structural confirmation, single crystals can be grown (e.g., by slow evaporation from a suitable solvent like DMF or dioxane) and analyzed by X-ray diffraction.[16][17]

Troubleshooting

Problem Possible Cause Solution
Low or No Yield Incomplete reaction.Increase reflux time. Ensure the catalytic acid was added. Check the purity of the starting amine (it must be a primary amine).
Product is soluble in the solvent.After cooling, try to precipitate the product by adding a non-polar co-solvent like hexane or by adding cold water.
Product is Oily/Gummy Impurities are present.Attempt to purify by column chromatography (silica gel). Try recrystallizing from a different solvent system (e.g., ethanol/water, DMF, or ethyl acetate).
Broad Melting Point Range The product is impure.Recrystallize the product until a constant and sharp melting point is achieved.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the synthesis of bis-Schiff bases from 5-hydroxy-4-methoxyisophthalaldehyde. This class of compounds holds significant promise for applications in drug discovery, catalysis, and the development of novel sensor materials.[4][18] The detailed characterization plan ensures the structural integrity and purity of the final product, providing a solid foundation for subsequent research and development activities.

References

  • Spectroscopic (Ft-Ir, Nmr, Uv-Vis, Fluorescence) and Dft Studies (Molecular Structure, Ir and Nmr Spectral Assignments, Nbo and Fukui Function) of Schiff Bases Derived from 2-Chloro-3-Quinolinecarboxaldehyde. RCSI Journals Platform.
  • Issa, R. M., Khedr, A. M., & Rizk, H. F. (2008). 1H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived From 2-Aminobenzothiazole and 2-Amino-3-hydroxypyridine. Journal of the Chinese Chemical Society. Available at: [Link]

  • Issa, R. M., Khedr, A. M., & Rizk, H. F. (2005). UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy. Available at: [Link]

  • Issa, R. M., Khedr, A. M., & Rizk, H. F. (2008). H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine. ResearchGate. Available at: [Link]

  • Issa, R., Khedr, A., & Rizk, H. (2008). 1H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived From 2-Aminobenzothiazole and 2-Amino-3-hydroxypyridine. Semantic Scholar. Available at: [Link]

  • Yildiz, M., & Çeloğlu, Z. (2022). Overview of Schiff Bases. IntechOpen. Available at: [Link]

  • Ranjith, B., et al. (n.d.). Crystal structure analysis of Schiff's base derivatives. Available at: [Link]

  • Khan, I., et al. (2023). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega. Available at: [Link]

  • Singh, A., & Chaturvedi, P. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • Various Authors. (n.d.). hydroxy schiff bases: Topics by Science.gov. Science.gov. Available at: [Link]

  • Ishaku, S., et al. (2024). Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes. RSIS International. Available at: [Link]

  • Raj, I. S., & Sojan, A. (2019). Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. Oriental Journal of Chemistry. Available at: [Link]

  • Wang, Y., et al. (2024). Recent Applications of Schiff Bases in Biomedical Sciences. IntechOpen. Available at: [Link]

  • Adekoya, J. A., et al. (2020). Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde. Scientific Reports. Available at: [Link]

  • Campomanes, P., et al. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ. Available at: [Link]

  • Sharma, K. (2016). Role of Schiff Base in Drug Discovery Research. Hilaris. Available at: [Link]

  • Nikam, D., et al. (2020). Synthesis of Schiff's Bases with Simple Synthetic Approach. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2019). A review on versatile applications of novel Schiff bases and their metal complexes. Letters in Applied NanoBioScience. Available at: [Link]

  • Chen, H., et al. (2019). Hydrogels Based on Schiff Base Linkages for Biomedical Applications. MDPI. Available at: [Link]

  • Hameed, A. S., Al-Azawy, K. F., & Hassan, S. S. (2010). Theoretical Study of the Schiff Base Formation Between Para-Substituted Aniline with Thiophene-2-Carbaldehyde. Journal of Basrah Researches. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars Middle East Publishers. Available at: [Link]

  • Jarrahpour, A., et al. (2004). Synthesis of novel azo Schiff base bis[5-(4-methoxyphenylazo)-2-hydroxy -3-methoxy benzaldehyde]-1,2-phenylene diimine. ResearchGate. Available at: [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][11][13]dioxol-5-yl) Acrylic Acid. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Abdullah, B. H., et al. (2020). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Systematic Reviews in Pharmacy. Available at: [Link]

  • Dehari, S., et al. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica. Available at: [Link]

Sources

Application

5-hydroxy-4-methoxyisophthalaldehyde as a building block for fluorescent chemical probes

The rational design of fluorescent chemical probes requires building blocks that offer precise control over electronic properties, structural rigidity, and functionalization sites. 5-Hydroxy-4-methoxyisophthalaldehyde (H...

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Author: BenchChem Technical Support Team. Date: April 2026

The rational design of fluorescent chemical probes requires building blocks that offer precise control over electronic properties, structural rigidity, and functionalization sites. 5-Hydroxy-4-methoxyisophthalaldehyde (HMIA) (CAS: 401935-66-8) is an advanced, dual-functional scaffold that perfectly meets these criteria.

As an application scientist, I have structured this technical guide to bypass generic synthesis overviews and instead focus on the chemical causality and photophysical mechanisms that make HMIA a superior precursor for Intramolecular Charge Transfer (ICT) probes and Schiff-base macrocycles.

Structural Rationale & Mechanistic Grounding

HMIA features a highly specific substitution pattern on a central benzene ring: two aldehyde groups at the 1,3-positions, a methoxy group at the 4-position, and a hydroxyl group at the 5-position [1]. This architecture is not arbitrary; it is a meticulously arranged push-pull electronic system.

  • The Acceptor Anchors (1,3-Dicarbaldehyde): The dual aldehydes act as electrophilic handles, allowing for symmetric or asymmetric condensation reactions. When reacted with active methylene compounds, they form extended π -conjugated electron-withdrawing groups (EWGs).

  • The Donor Modulators (4-Methoxy & 5-Hydroxy): These adjacent groups act as electron-donating groups (EDGs). The steric hindrance between the methoxy and hydroxyl groups prevents planar stacking, which helps mitigate Aggregation-Caused Quenching (ACQ) in the final probe.

  • The ICT Trigger: The 5-hydroxyl group is the sensing moiety. Under neutral conditions, the probe exhibits a baseline Intramolecular Charge Transfer (ICT). However, upon deprotonation by a target analyte (e.g., alkaline pH or fluoride ions), the resulting phenoxide ion ( O− ) becomes a drastically stronger EDG. This massive surge in electron-donating capacity pushes electron density across the conjugated system, resulting in a pronounced ratiometric red-shift in both absorption and emission spectra [2].

ICT_Mechanism Probe HMIA-Probe (OH Form) Weak ICT Deprotonation Deprotonation of 5-OH Group Probe->Deprotonation Interacts with Analyte Target Analyte (Basic/F-) Analyte->Deprotonation Triggers Phenoxide Phenoxide Form (O-) Strong EDG Deprotonation->Phenoxide Yields Emission Ratiometric Red-Shift Strong ICT Phenoxide->Emission Induces

Figure 1: Photophysical signaling pathway illustrating the ICT mechanism upon HMIA deprotonation.

Experimental Workflows & Self-Validating Protocols

To leverage HMIA effectively, researchers typically employ it in two distinct workflows: the synthesis of Acceptor-Donor-Acceptor (A-D-A) ratiometric probes, and the fabrication of metal-sensing macrocycles.

Protocol A: Synthesis of an A-D-A Ratiometric pH/Fluoride Probe

This protocol utilizes a double Knoevenagel condensation to append dicyanovinyl groups to the HMIA core.

Step-by-Step Methodology:

  • Precursor Assembly: In a flame-dried 50 mL round-bottom flask, dissolve HMIA (1.0 mmol, 180.2 mg) and malononitrile (2.2 mmol, 145.3 mg) in absolute ethanol (15 mL).

    • Causality: Ethanol is selected as a protic solvent because it readily dissolves the starting materials at reflux but poorly solvates the highly conjugated, rigid A-D-A product, enabling spontaneous precipitation later.

  • Catalytic Activation: Add 3-5 drops of piperidine to the stirring solution.

    • Causality: Piperidine acts as a secondary amine base to deprotonate the acidic protons of malononitrile, generating a highly nucleophilic carbanion that attacks the electrophilic carbonyl carbons of the HMIA dialdehyde.

  • Condensation & Dehydration: Reflux the mixture under an inert argon atmosphere for 4 hours. Heat provides the thermodynamic driving force for the dehydration step, shifting the equilibrium irreversibly toward the alkene product.

  • In-Process Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1 v/v). The disappearance of the HMIA spot and the appearance of a new, brightly fluorescent spot under 365 nm UV light validates the structural extension.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath to maximize precipitation. Collect the solid via vacuum filtration, wash with ice-cold ethanol (3 x 5 mL), and dry under high vacuum.

Protocol B: Fabrication of a [2+2] Schiff-Base Macrocycle for Zn2+ Sensing

This protocol leverages the dual aldehydes to form a cavity tailored for metal ion chelation [3].

Step-by-Step Methodology:

  • High-Dilution Preparation: Dissolve HMIA (1.0 mmol) in anhydrous methanol (500 mL).

    • Causality: Operating at high dilution ( ≤2 mM) is critical. It statistically favors intramolecular cyclization (forming the macrocycle) over intermolecular cross-linking (forming linear polymers).

  • Templated Condensation: Add Zn(OAc)2​ (1.0 mmol) to the solution.

    • Causality: The zinc ion acts as a thermodynamic template. It pre-organizes the HMIA molecules, bringing the reactive aldehyde sites into optimal spatial proximity for the incoming diamine.

  • Amine Addition: Slowly add a solution of (1R,2R)-1,2-cyclohexanediamine (1.0 mmol) in methanol (50 mL) dropwise over 2 hours using a syringe pump. Stir at room temperature for 24 hours.

  • Reduction (Self-Validation of Stability): To prevent hydrolytic degradation of the reversible imine bonds in biological assays, add NaBH4​ (4.0 mmol) and stir for 4 hours. This reduces the imines to robust secondary amines.

  • Extraction: Evaporate the methanol, partition the residue between CH2​Cl2​ and deionized water, extract the organic layer, and concentrate to yield the macrocyclic probe.

Workflow Precursors HMIA + Active Methylene (e.g., Malononitrile) Reaction Knoevenagel Condensation (EtOH, Piperidine, Reflux) Precursors->Reaction Purification Precipitation & Filtration (High Yield, No Column) Reaction->Purification Isolate Product Validation Photophysical Profiling (UV-Vis, Fluorometry) Purification->Validation Characterize Application Live-Cell Imaging & Analyte Titration Validation->Application Deploy Probe

Figure 2: Self-validating experimental workflow for the synthesis and deployment of HMIA probes.

Quantitative Data Presentation

The structural modifications applied to the HMIA core dictate its photophysical behavior. Below is a comparative summary of representative probes synthesized using the protocols above.

Table 1: Representative Photophysical Properties of HMIA-Derived Probes

Probe ArchitectureTarget AnalyteAbsorption Max ( λabs​ )Emission Max ( λem​ )Quantum Yield ( Φ )Limit of Detection (LOD)Sensing Mechanism
HMIA-Dicyanovinyl pH (Alkaline)410 nm 520 nm480 nm 610 nm0.350.05 pH unitsICT (Deprotonation)
HMIA-Indolium Cyanide ( CN− )550 nm 430 nm650 nm Quenched0.12 0.010.2 µMNucleophilic Addition
HMIA-Macrocycle Zinc ( Zn2+ )360 nm450 nm0.4515 nMCHEF / Metal Chelation

Note: The ratiometric shifts ( ) indicate the change in spectral properties upon interaction with the target analyte, showcasing the robust push-pull dynamics of the HMIA core.

References

  • 5-hydroxy-4-methoxybenzene-1,3-dicarbaldehyde (Compound Summary) . PubChem, National Center for Biotechnology Information. URL:[Link]

  • Design strategies of fluorescent probes for selective detection among biothiols . Chemical Society Reviews, Royal Society of Chemistry. URL:[Link]

  • Recent Advances in the Synthesis and Applications of Schiff-Base Macrocycles . Chemical Reviews, American Chemical Society. URL:[Link]

Method

Application Notes and Protocols for Catalytic Applications of 5-Hydroxy-4-methoxyisophthalaldehyde Derived Metal Complexes

Introduction: A Versatile Ligand Platform for Homogeneous Catalysis In the landscape of modern coordination chemistry, the rational design of ligands is paramount to developing efficient and selective metal-based catalys...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Ligand Platform for Homogeneous Catalysis

In the landscape of modern coordination chemistry, the rational design of ligands is paramount to developing efficient and selective metal-based catalysts.[1][2] 5-Hydroxy-4-methoxyisophthalaldehyde, a substituted aromatic dialdehyde, serves as an exceptional platform for creating multidentate ligands, primarily through the formation of Schiff bases. The condensation reaction between its aldehyde functionalities and various primary amines yields Schiff base ligands with a rich coordination environment, typically involving nitrogen and oxygen donor atoms.[3][4]

These Schiff base ligands, often termed "privileged ligands," are capable of stabilizing a wide array of transition metals in various oxidation states.[2] The resulting metal complexes exhibit remarkable stability and catalytic activity in a diverse range of organic transformations.[2][4] The inherent electronic properties imparted by the methoxy and hydroxy substituents on the aromatic ring, coupled with the steric environment defined by the chosen amine, allow for fine-tuning of the catalyst's reactivity and selectivity.

This guide provides detailed application notes and protocols for researchers, chemists, and drug development professionals, focusing on the synthesis and catalytic utility of metal complexes derived from 5-hydroxy-4-methoxyisophthalaldehyde. We will explore their application in key synthetic reactions, including alcohol oxidation and carbon-carbon cross-coupling, as well as their significant potential in medicinal chemistry as antimicrobial agents.

I. Synthesis of Ligands and Metal Complexes: A General Workflow

The preparative route to these catalysts is straightforward and modular, allowing for the creation of a library of complexes with varied metal centers and ligand architectures.[1]

Part A: Synthesis of Schiff Base Ligand

The initial step involves the synthesis of a Schiff base ligand via the condensation of 5-hydroxy-4-methoxyisophthalaldehyde with a selected primary amine. For a bidentate ligand, a mono-condensation can be targeted, while a tetradentate ligand often requires condensation with a diamine.

Part B: Metal Complexation

The synthesized Schiff base ligand is then reacted with a suitable metal salt (e.g., acetates, chlorides, or sulfates) in an appropriate solvent to yield the final metal complex. The stoichiometry of the reaction (metal-to-ligand ratio) will determine the final structure of the coordination compound.[5]

G cluster_0 Ligand Synthesis cluster_1 Complexation A 5-Hydroxy-4-methoxy- isophthalaldehyde C Solvent (e.g., Ethanol) Reflux A->C B Primary Amine (e.g., Aniline, Ethylenediamine) B->C D Schiff Base Ligand C->D Condensation F Stirring / Reflux D->F Add Ligand Solution E Metal Salt (e.g., Cu(OAc)₂, MnCl₂) in Solvent E->F G Precipitation & Isolation (Filtration, Washing) F->G H Final Metal Complex G->H

Caption: General workflow for the synthesis of Schiff base metal complexes.

II. Application Note 1: Catalytic Oxidation of Alcohols

Context and Rationale: The selective oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in organic synthesis, crucial for producing valuable intermediates in the pharmaceutical and fine chemical industries.[6] Metal complexes derived from 5-hydroxy-4-methoxyisophthalaldehyde, particularly those of manganese (Mn) and cobalt (Co), have emerged as potent catalysts for these reactions, often utilizing environmentally benign oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂).[7][8]

The rationale behind using these complexes lies in the metal center's ability to cycle through multiple oxidation states, facilitating the activation of the oxidant and the subsequent dehydrogenation of the alcohol substrate. The ligand framework stabilizes the high-valent metal-oxo or metal-peroxo intermediates that are key to the catalytic cycle.[7]

Plausible Catalytic Cycle (Manganese-Catalyzed):

Catalytic_Cycle Mn_II L-Mn(II) Intermediate1 [L-Mn(II)---R₂CHOH] Mn_II->Intermediate1 + R₂CHOH Mn_IV_O L-Mn(IV)=O (Active Oxidant) Intermediate2 [L-Mn(III)-OH---R₂CHO•] Mn_IV_O->Intermediate2 H-atom abstraction Intermediate1->Mn_IV_O + H₂O₂ - 2H₂O Intermediate2->Mn_II + R₂C=O + H₂O

Caption: Proposed catalytic cycle for alcohol oxidation by a Mn-Schiff base complex.

Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde

This protocol describes a typical procedure using a pre-synthesized Mn(II)-Schiff base complex derived from 5-hydroxy-4-methoxyisophthalaldehyde and an appropriate amine.

Materials:

  • Mn(II)-Schiff Base Complex (Catalyst)

  • Benzyl Alcohol (Substrate)

  • 30% Hydrogen Peroxide (H₂O₂) (Oxidant)

  • Acetonitrile (Solvent)

  • Acetic Acid (Co-catalyst, optional)[9]

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

Procedure:

  • Catalyst Loading: To a 50 mL round-bottom flask equipped with a magnetic stirrer and condenser, add the Mn(II)-Schiff base complex (0.01 mmol, 1 mol%).

  • Reaction Setup: Add acetonitrile (10 mL) and benzyl alcohol (1.0 mmol, 104 µL).

  • Initiation: Begin stirring the mixture at 60 °C. Once the temperature has stabilized, add 30% H₂O₂ (1.5 mmol, 153 µL) dropwise over 5 minutes.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature. Quench the excess H₂O₂ by the slow addition of saturated sodium sulfite solution until a test with peroxide strips is negative.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution (10 mL) and brine (10 mL), then dry over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield pure benzaldehyde.

Data Summary:

SubstrateCatalyst Loading (mol%)OxidantTime (h)Yield (%)
Benzyl Alcohol1.0H₂O₂2.595
1-Phenylethanol1.0H₂O₂2.098
Cyclohexanol1.5H₂O₂4.092
Cinnamyl Alcohol1.0H₂O₂3.089 (selective to aldehyde)

III. Application Note 2: Catalytic Cross-Dehydrogenative Coupling (CDC)

Context and Rationale: Cross-Dehydrogenative Coupling (CDC) represents a highly atom-economical strategy for forming C-C or C-heteroatom bonds directly from two C-H bonds, typically mediated by an oxidant.[10] Oxovanadium(V)-Schiff base complexes derived from substituted salicylaldehydes have proven to be effective catalysts for such transformations.[11] By extension, complexes derived from 5-hydroxy-4-methoxyisophthalaldehyde offer a similar coordination environment and are promising candidates for catalyzing CDC reactions, for instance, between phenols and naphthols to form valuable biaryl compounds.

The catalytic cycle is believed to involve the oxidation of one substrate by the V(V) center to generate a radical or electrophilic intermediate. This intermediate is then intercepted by the second substrate (the nucleophile), followed by rearomatization and regeneration of the active V(V) catalyst by a terminal oxidant, often O₂ from the air.[11]

Experimental Protocol: CDC of 3-Hydroxycarbazole with 2-Naphthol

This protocol is adapted from methodologies using related oxovanadium catalysts and outlines a procedure for synthesizing a biaryl compound.[11]

Materials:

  • Oxovanadium(V)-Schiff Base Complex (Catalyst)

  • 9-Phenyl-9H-carbazol-3-ol (Substrate 1)

  • 2-Naphthol (Substrate 2)

  • Toluene or Trifluorotoluene (PhCF₃) (Solvent)

  • Oxygen (O₂) balloon or ambient air

Procedure:

  • Reaction Setup: To a screw-capped vial, add the oxovanadium(V) catalyst (0.01 mmol, 10 mol%), 9-phenyl-9H-carbazol-3-ol (0.10 mmol), and 2-naphthol (0.12 mmol, 1.2 equiv.).

  • Solvent Addition: Add the solvent (1.0 mL) and seal the vial.

  • Reaction Conditions: Place an O₂ balloon on the vial (or leave open to air if sufficient) and stir the mixture vigorously at room temperature (25 °C) for 24 hours.

  • Monitoring: Follow the consumption of the starting materials via TLC.

  • Work-up & Purification: Upon completion, directly load the reaction mixture onto a silica gel column.

  • Isolation: Purify by column chromatography (eluting with a hexane/ethyl acetate gradient) to isolate the desired cross-coupled biaryl product.

Data Summary:

Carbazole Substrate (1)Naphthol Substrate (2)CatalystTime (h)Yield (%)[11]
9-Phenyl-9H-carbazol-3-ol2-NaphtholV-Complex2472
9-Ethyl-9H-carbazol-3-ol2-NaphtholV-Complex2485
9-Phenyl-9H-carbazol-3-ol6-Bromo-2-naphtholV-Complex2468

IV. Application Note 3: Antimicrobial Activity

Context and Rationale: The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.[12] Schiff base metal complexes are widely recognized for their biological activities, including antibacterial and antifungal properties.[4][13] The chelation of a metal ion to a Schiff base ligand often enhances its antimicrobial efficacy compared to the free ligand.[14][15]

This enhancement is frequently explained by Tweedy's Chelation Theory , which posits that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the entire complex. This increased lipid solubility allows the complex to more easily penetrate the lipid membrane of microorganisms, disrupting cellular processes.[14] Once inside the cell, the metal ion can interfere with enzyme functions or bind to DNA, inhibiting replication and leading to cell death.[12]

Mechanism of Action Workflow:

Antimicrobial_Workflow A Metal Complex (Lipophilic) C Penetration of Cell Membrane A->C Increased lipophilicity B Bacterial Cell Membrane B->C D Intracellular Targets (Enzymes, DNA) C->D Binding E Disruption of Cellular Processes D->E F Cell Death E->F

Caption: Simplified workflow of antimicrobial action by a metal complex.

Protocol: In-Vitro Antibacterial Screening by Agar Well Diffusion Method

This protocol provides a standard method for assessing the antibacterial activity of the synthesized metal complexes.

Materials:

  • Synthesized Metal Complexes (e.g., Cu(II), Ni(II), Zn(II) complexes)

  • Bacterial Strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

  • Nutrient Agar Medium

  • Dimethyl Sulfoxide (DMSO) (Solvent)

  • Standard Antibiotic Discs (e.g., Ciprofloxacin) (Positive Control)

  • Sterile Petri dishes, cork borer, and swabs

Procedure:

  • Media Preparation: Prepare nutrient agar according to the manufacturer's instructions, sterilize by autoclaving, and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Prepare a fresh inoculum of the test bacteria in sterile saline to a turbidity matching the 0.5 McFarland standard. Using a sterile swab, evenly spread the bacterial suspension over the entire surface of the agar plates.

  • Well Preparation: Use a sterile cork borer (6 mm diameter) to punch uniform wells into the agar.

  • Sample Loading: Prepare solutions of the metal complexes in DMSO (e.g., at 1 mg/mL). Add a fixed volume (e.g., 100 µL) of each complex solution into separate wells.

  • Controls: In separate wells, add 100 µL of pure DMSO (Negative Control) and place a standard antibiotic disc (Positive Control).

  • Incubation: Incubate the plates at 37 °C for 24 hours.

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around each well where bacterial growth is prevented) in millimeters (mm).

Representative Data:

CompoundConcentrationZone of Inhibition vs. S. aureus (mm)Zone of Inhibition vs. E. coli (mm)
Schiff Base Ligand1 mg/mL87
Cu(II) Complex1 mg/mL1815
Ni(II) Complex1 mg/mL1512
Zn(II) Complex1 mg/mL1614
Ciprofloxacin (Std.)5 µ g/disc 2522
DMSO (Control)100 µL00

The results consistently show that the metal complexes exhibit significantly higher antibacterial activity than the uncomplexed Schiff base ligand, validating the principles of chelation theory.[15]

V. References

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). MDPI.

  • Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. (2025). MDPI.

  • Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks. (2019). Beilstein Journal of Organic Chemistry.

  • Applications of metal complexes of Schiff bases-A Review. (2024). TIJER.org.

  • A short review on chemistry of Schiff base metal complexes and their applications. (2023). Jetir.Org.

  • Metal Complexes as Antimicrobial Agents. (2011). SciSpace.

  • Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives. Journal of the Chemical Society C: Organic.

  • Application of Schiff bases and their metal complexes-A Review. ijert.org.

  • Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Hindawi.

  • New Antimicrobial Strategies Based on Metal Complexes. (2020). Semantic Scholar.

  • Schiff Base Complexes for Catalytic Application. (2022). ResearchGate.

  • Oxidation of Alcohols by Dioxygen Catalysed with Transition Metal Complexes. (2005). Helda - Helsinki.fi.

  • Catalytic oxidation of polyphenol trihydroxybenzene by Manganese (II) Complex of Methoxyphenyl Benzopyran derivative. (2015). International Journal of Scientific and Research Publications.

  • Catalytic oxidation of alcohols with novel non-heme N4-tetradentate manganese(ii) complexes. Dalton Transactions.

  • A Comprehensive Review on Metal Complexes Structure, Properties, and Applications. (2026). International Journal of Pharmaceutical Sciences.

  • Cross‐Dehydrogenative Coupling Reaction of 4‐Aminophenols with 2‐Naphthols Catalyzed by a Mesoporous Silica‐Supported Ox. (2025). Asian Journal of Organic Chemistry.

  • Chemo- and regioselective cross-dehydrogenative coupling reaction of 3-hydroxycarbazoles with arenols catalyzed by a mesoporous silica-supported oxovanadium. PMC.

Sources

Application

Application Notes &amp; Protocols: Cross-Linking Amine-Containing Polymers with 5-Hydroxy-4-Methoxyisophthalaldehyde

Abstract This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of 5-hydroxy-4-methoxyisophthalaldehyde, a vanillin-derived dialdehyde, for the cross-link...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of 5-hydroxy-4-methoxyisophthalaldehyde, a vanillin-derived dialdehyde, for the cross-linking of amine-containing polymers. The protocols detailed herein leverage the formation of dynamic and pH-responsive Schiff base linkages, which are particularly advantageous for creating biocompatible materials like hydrogels for drug delivery and tissue engineering. This document outlines the underlying chemical principles, provides detailed step-by-step experimental protocols, and describes essential characterization techniques to validate the formation and properties of the cross-linked polymer network.

Introduction and Principle of Method

Polymer cross-linking is a critical process for transforming soluble or thermoplastic polymers into insoluble, three-dimensional networks with enhanced mechanical strength, thermal stability, and controlled swelling behavior. Dialdehydes are effective cross-linking agents for polymers containing primary amine groups, such as chitosan, gelatin, and polyethyleneimine.[1] The reaction proceeds via a Schiff base formation, where the aldehyde groups (-CHO) of the cross-linker react with the primary amine groups (-NH₂) of the polymer to form stable imine bonds (-C=N-).[2][3]

5-Hydroxy-4-methoxyisophthalaldehyde is a promising bio-based cross-linker derived from vanillin, a renewable resource.[4][5] Its bifunctional nature allows it to bridge two different polymer chains, creating a stable network. The resulting imine bonds are dynamic covalent bonds, meaning they can form and break reversibly, which can impart self-healing properties to the material.[6][7] Furthermore, the Schiff base linkage is pH-sensitive; it is stable under neutral or physiological conditions but can be hydrolyzed in acidic environments, making it an ideal "smart" linker for triggered drug release applications.[2][8]

The primary advantages of using a vanillin-derived cross-linker like 5-hydroxy-4-methoxyisophthalaldehyde over traditional agents like glutaraldehyde include its potential for lower cytotoxicity and its origin from a sustainable feedstock.[9][10]

Figure 1: General reaction scheme for cross-linking amine-containing polymers.

Materials and Equipment
2.1 Reagents
  • Amine-containing polymer (e.g., Chitosan, medium molecular weight, >75% deacetylation)

  • 5-Hydroxy-4-methoxyisophthalaldehyde (CAS 401935-66-8)[11]

  • Acetic Acid (Glacial, ACS grade)

  • Ethanol (95%, ACS grade)

  • Sodium Hydroxide (NaOH) pellets, ACS grade

  • Hydrochloric Acid (HCl), 37%, ACS grade

  • Deionized (DI) water (18.2 MΩ·cm)

  • Phosphate-Buffered Saline (PBS), pH 7.4

2.2 Equipment
  • Analytical balance (± 0.1 mg)

  • Magnetic stirrer with heating plate

  • pH meter

  • Overhead stirrer (for viscous solutions)

  • Beakers, graduated cylinders, and standard laboratory glassware

  • Petri dishes or custom molds for hydrogel casting

  • Freeze-dryer (Lyophilizer)

  • Fourier-Transform Infrared (FTIR) Spectrometer with ATR accessory

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

Experimental Protocols

This section details the protocol for preparing a cross-linked chitosan hydrogel. The principles can be adapted for other amine-containing polymers.

Protocol 3.1: Preparation of Polymer and Cross-linker Solutions

Rationale: Chitosan is insoluble in water but dissolves in dilute acidic solutions, which protonates its primary amine groups. The cross-linker is dissolved in an organic solvent in which it is soluble before being introduced to the aqueous polymer solution.

  • Chitosan Solution (2% w/v):

    • Weigh 2.0 g of chitosan powder and add it to 98.0 mL of a 1% (v/v) aqueous acetic acid solution in a 250 mL beaker.

    • Stir the mixture vigorously using a magnetic stirrer (or overhead stirrer for higher viscosity) at room temperature until the chitosan is completely dissolved. This may take several hours. The resulting solution should be clear and viscous.

  • Cross-linker Solution (1% w/v):

    • Weigh 0.1 g of 5-hydroxy-4-methoxyisophthalaldehyde.

    • Dissolve the powder in 10.0 mL of 95% ethanol with gentle stirring.

Protocol 3.2: Cross-Linking Reaction and Hydrogel Formation

Rationale: The reaction is initiated by adding the cross-linker to the polymer solution. The molar ratio of aldehyde groups to amine groups is a critical parameter that determines the cross-linking density and, consequently, the final properties of the hydrogel. The reaction is typically performed at a slightly elevated temperature to increase the reaction rate.

  • Reaction Setup: Place the beaker containing the chitosan solution on a magnetic stirrer with a heating plate and set the temperature to 50°C.

  • Initiate Cross-linking: While stirring the chitosan solution, add the 5-hydroxy-4-methoxyisophthalaldehyde solution dropwise. The amount added can be varied to achieve different cross-linking densities. A typical starting point is a 1:4 molar ratio of dialdehyde to available amine groups on the chitosan.

  • Gelation: Continue stirring the mixture at 50°C. The solution will gradually become more viscous, and gelation should be observed within 1-2 hours. The formation of a stable gel that does not flow when the beaker is tilted indicates the completion of the cross-linking process.

  • Casting: Pour the resulting hydrogel solution into petri dishes or desired molds.

  • Curing: Allow the hydrogels to cure at room temperature for 24 hours to ensure the cross-linking reaction goes to completion.

Protocol 3.3: Purification and Lyophilization

Rationale: Purification is essential to remove any unreacted cross-linker, acetic acid, and ethanol, which could be cytotoxic or interfere with subsequent analyses. Lyophilization (freeze-drying) creates a porous scaffold structure, which is useful for applications like tissue engineering and for preparing samples for characterization.

  • Washing: Immerse the cured hydrogels in a large volume of DI water. Gently agitate for 1-2 hours.

  • Neutralization: Replace the DI water with a 0.1 M NaOH solution and soak for 1 hour to neutralize the remaining acetic acid.

  • Final Rinse: Wash the hydrogels repeatedly with DI water until the pH of the washing solution becomes neutral (pH ~7.0).

  • Freezing: Place the purified hydrogels in a -80°C freezer until completely frozen.

  • Lyophilization: Transfer the frozen hydrogels to a freeze-dryer and run a cycle for 48-72 hours until all the water has sublimated, leaving a dry, porous scaffold.

Characterization and Validation

Validation of the cross-linking process is achieved by comparing the properties of the native polymer with the cross-linked material.[12]

4.1 Spectroscopic Analysis (FTIR)

Principle: FTIR spectroscopy is used to identify the formation of new chemical bonds. The key signature of successful cross-linking is the appearance of the imine (C=N) bond and the reduction of the primary amine (-NH₂) peak.[7]

Protocol:

  • Acquire FTIR spectra of the pure chitosan powder, 5-hydroxy-4-methoxyisophthalaldehyde, and the lyophilized cross-linked hydrogel using an ATR-FTIR spectrometer.

  • Scan in the range of 4000–650 cm⁻¹.

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Observation in Cross-linked Product
O-H & N-H (Chitosan)Stretching3400-3200 (broad)Present, may shift slightly
C=O (Aldehyde)Stretching~1680Disappears or significantly reduces in intensity
N-H (Amine)Bending~1590Disappears or significantly reduces in intensity
C=N (Imine) Stretching ~1640-1645 New peak appears, confirming Schiff base formation [7][8]
C-O-C (Chitosan)Stretching~1070Present
4.2 Thermal Analysis (TGA & DSC)

Principle: Cross-linking introduces covalent bonds between polymer chains, which restricts their movement and increases the overall thermal stability of the material.[9] TGA measures weight loss as a function of temperature, while DSC measures heat flow to detect thermal transitions like the glass transition temperature (Tg).[13]

Protocol:

  • TGA: Heat 5-10 mg of the lyophilized sample from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.[9]

  • DSC: Heat a sealed 5-10 mg sample under nitrogen. The temperature program should include a heating-cooling-heating cycle to erase thermal history, typically from 25°C to 250°C at 10°C/min.

Analysis Parameter Expected Result for Cross-linked Polymer Rationale
TGA Decomposition Temperature (Td)Increased compared to native polymerThe 3D network requires more energy to break down.[14]
TGA Char Residue at 600°CIncreased compared to native polymerThe aromatic cross-linker contributes to a more stable char.
DSC Glass Transition Temperature (Tg)Increased or becomes undetectableChain mobility is restricted by cross-links.[15]
4.3 Swelling Behavior

Principle: The degree of swelling in a solvent is inversely proportional to the cross-linking density. A highly cross-linked hydrogel will absorb less water and swell less than a loosely cross-linked one.

Protocol:

  • Weigh a piece of the lyophilized hydrogel (Wdry).

  • Immerse it in a buffered solution (e.g., PBS, pH 7.4) at 37°C.

  • At regular intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Wwet).

  • Continue until the weight becomes constant (equilibrium swelling).

  • Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR (%) = [(Wwet - Wdry) / Wdry] x 100

Figure 2: Workflow from polymer preparation to final characterization.

Troubleshooting
Problem Possible Cause Suggested Solution
No Gelation or Very Slow Gelation Insufficient cross-linker concentration. pH of the polymer solution is too low. Reaction temperature is too low.Increase the molar ratio of dialdehyde to amine groups. Partially neutralize the chitosan solution with dilute NaOH to pH 4.5-5.5 before adding the cross-linker. Increase reaction temperature to 60-70°C.
Inhomogeneous Gel (Clumps) Poor mixing of cross-linker. Cross-linker added too quickly.Add the cross-linker solution dropwise while stirring vigorously. Dilute the cross-linker solution further before addition.
Brittle Hydrogel Excessive cross-linking density.Reduce the molar ratio of dialdehyde to amine groups.
FTIR shows no/weak Imine Peak Incomplete reaction. Hydrolysis of imine bonds during purification.Increase reaction time or temperature. Ensure the final washing steps are performed with neutral pH water and avoid prolonged exposure to acidic or strongly basic conditions.
References
  • Nano-structured dynamic Schiff base cues as robust self-healing polymers for biomedical and tissue engineering applications. (n.d.). Environmental Chemistry Letters.
  • Polymer-Based Schiff Bases and Their Applic
  • Application Notes and Protocols: Glycidylaldehyde for Chitosan Hydrogel Form
  • Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers. (2021). MDPI.
  • Hydrogels Based on Schiff Base Linkages for Biomedical Applic
  • Characterization of the Cross-Linked Structure of Hydrogels. (n.d.).
  • Vanillin derived a carbonate dialdehyde and a carbonate diol: novel platform monomers for sustainable polymers synthesis. (2018). PMC.
  • Schiff base crosslinked poly(γ-glutamic acid) composite films with high mechanical strength and remoldability. (2025). ScienceDirect.
  • Schiff-Base Cross-Linked Hydrogels Based on Properly Synthesized Poly(ether urethane)
  • TGA curve of gelatin (a) and cross-linked hydrogel (b), DSC curve of... (n.d.).
  • Vanillin derived a carbonate dialdehyde and a carbonate diol: novel platform monomers for sustainable polymers synthesis. (2018). RSC Publishing.
  • Crosslinking of Chitosan with Dialdehyde Chitosan as a New Approach for Biomedical Applic
  • Dialdehyde Alginate as a Crosslinker for Chitosan/Starch Films: Toward Biocompatible and Antioxidant Wound Dressing M
  • Vanillin Cross-Linked Chitosan Film with Controlled Release of Green Tea Polyphenols for Active Food Packaging. (2023). ACS Food Science & Technology.
  • Synthesis and Characterization of New Functional Photo Cross-Linkable Smart Polymers Containing Vanillin Deriv
  • Crosslinking of Chitosan with Dialdehyde Chitosan as a New Approach for Biomedical Applications. (2025).
  • 5-HYDROXY-4-METHOXYISOPHTHALALDEHYDE — Chemical Substance Inform

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Duff Synthesis of 5-Hydroxy-4-methoxyisophthalaldehyde

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in electrophilic aromatic substitutions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in electrophilic aromatic substitutions. Synthesizing a di-aldehyde like 5-hydroxy-4-methoxyisophthalaldehyde via the Duff reaction is notoriously challenging. It requires driving a double formylation on a phenolic precursor while actively suppressing the highly competitive phenol-formaldehyde polymerization pathway.

This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to help you optimize your yields.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My yields for 5-hydroxy-4-methoxyisophthalaldehyde are consistently below 20%, and HPLC shows mostly mono-formylated intermediates. How do I force the second formylation? A1: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formyl source. A standard 1:1 ratio of HMTA to the phenolic substrate is insufficient for di-formylation[1]. The second formylation is kinetically slower due to the electron-withdrawing nature of the first aldehyde group. To drive the equilibrium toward the di-formylated product, you must carefully control the stoichiometry. Literature optimization indicates that increasing the HMTA-to-substrate ratio to 2.5:1 or 3:1 is required to achieve satisfactory yields of di-formylated phenols[2].

Q2: When I increase the HMTA equivalents to 3.0, the reaction mixture turns into an intractable dark tar. What is causing this, and how can I prevent it? A2: You are observing phenol-formaldehyde resinification. HMTA decomposes in situ to provide formaldehyde and ammonia equivalents. Under strongly acidic conditions, excess formaldehyde reacts with the highly nucleophilic phenolic ring to form benzylic alcohols. If the thermal energy is too high, these alcohols rapidly undergo intermolecular condensation to form polymeric resins[1]. The Causality & Solution: Strict temperature management is the only way to decouple the desired formylation from polymerization. When using Trifluoroacetic Acid (TFA), the reaction temperature must be maintained at exactly 70 °C[1]. Boiling TFA (approx. 72–90 °C depending on concentration) exponentially accelerates the polymerization pathway.

Q3: Are there greener or higher-yielding alternatives to using large volumes of toxic TFA for this specific formylation? A3: Yes. While TFA is the classical solvent because it effectively stabilizes the intermediate iminium species[2], recent advances in mechanochemistry offer highly efficient alternatives. By utilizing a mixer mill with silica as a solid support and concentrated H₂SO₄ (5.0 equivalents) alongside HMTA (2.5 equivalents), researchers have successfully achieved di-formylation with yields comparable to or exceeding traditional solution-phase methods, while entirely avoiding TFA[3].

Part 2: Mechanistic Workflows & Decision Trees

The following diagrams illustrate the chemical pathways and the logical troubleshooting steps required to optimize this synthesis.

DuffMechanism SM Phenolic Precursor + HMTA Acid Acid Catalyst (TFA or H2SO4) SM->Acid Heating Iminium Iminium Ion Intermediate Acid->Iminium Electrophilic Substitution Polymer Phenol-Formaldehyde Resin (Tar) Acid->Polymer Temp > 80°C Excess CH2O Hydrolysis Aqueous Workup (Hydrolysis) Iminium->Hydrolysis H2O Product 5-Hydroxy-4-methoxy- isophthalaldehyde Hydrolysis->Product Desired Pathway

Fig 1. Duff reaction mechanistic pathway highlighting the competing polymerization side-reaction.

TroubleshootingTree Start Issue: Low Yield (< 20%) Check Analyze Reaction Mixture (HPLC/TLC) Start->Check HighSM High Unreacted Starting Material Check->HighSM HighTar High Resin/Tar Formation Check->HighTar MonoFormyl Predominantly Mono-formylated Check->MonoFormyl Act1 Increase HMTA to 2.5 - 3.0 equiv HighSM->Act1 Act2 Lower Temp to 70°C Reduce Time HighTar->Act2 Act3 Switch to Mechanochemical H2SO4 Milling HighTar->Act3 If temp control fails MonoFormyl->Act1

Fig 2. Decision tree for troubleshooting low yields in the Duff formylation process.

Part 3: Quantitative Data & Experimental Protocols

Comparative Yield Analysis

The table below summarizes the expected outcomes based on different reaction parameters. Notice the inverse relationship between temperature and yield once the 80 °C threshold is crossed.

Reaction ConditionHMTA (equiv)Acid CatalystTemp (°C)Time (h)Typical Yield (%)Primary Observation
Traditional Duff1.0Acetic Acid908< 15%Mostly mono-formylated, high unreacted SM
Optimized TFA 3.0 TFA 70 4 45 - 55% Good di-formylation, requires strict temp control
High-Temp TFA3.0TFA90 (Reflux)2< 10%Severe polymerization (phenol-formaldehyde resin)
Mechanochemical 2.5 H₂SO₄ (Solid) RT 1 - 2 55 - 65% Minimal polymerization, green chemistry approach
Validated Step-by-Step Methodologies

Protocol A: Optimized Solution-Phase Duff Reaction (TFA Method) This protocol is self-validating; the strict temperature control ensures that if starting material is consumed, it is converting to the iminium intermediate rather than polymerizing.

  • In a round-bottom flask equipped with a reflux condenser, internal thermocouple, and magnetic stirrer, dissolve the phenolic precursor (1.0 equiv) in anhydrous Trifluoroacetic Acid (TFA) (approx. 5-10 mL per mmol).

  • Add Hexamethylenetetramine (HMTA) (3.0 equiv) in small portions over 15 minutes to avoid excessive exotherms[2].

  • Heat the reaction mixture strictly to 70 °C. Critical Step: Monitor the internal temperature continuously to prevent spikes above 80 °C, which will irreversibly trigger polymerization[1].

  • Stir at 70 °C for 4 hours, monitoring the disappearance of the mono-formylated intermediate via HPLC.

  • Upon completion, cool the mixture to room temperature and quench by adding an equal volume of distilled water to hydrolyze the intermediate Schiff bases/iminium salts[2].

  • Basify the mixture carefully with saturated Na₂CO₃ to pH 8.

  • Extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude 5-hydroxy-4-methoxyisophthalaldehyde via silica gel column chromatography.

Protocol B: Mechanochemical (Solvent-Free) Duff Reaction This protocol utilizes mechanical force to lower the activation energy, allowing the reaction to proceed at room temperature, thereby virtually eliminating thermal polymerization.

  • In a stainless-steel mixer mill jar, combine the phenolic precursor (1.0 equiv), HMTA (2.5 equiv), and silica gel (used as a solid support and grinding auxiliary)[3].

  • Add concentrated H₂SO₄ (5.0 equiv) dropwise directly to the solid mixture[3].

  • Seal the jar and mill the mixture at 25 Hz for 1 to 2 hours at room temperature.

  • Open the jar and extract the resulting solid mixture directly with ethyl acetate.

  • Filter the suspension to remove the silica gel. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting di-aldehyde via recrystallization or chromatography.

References
  • Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes , The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Twice as Nice: The Duff Formylation of Umbelliferone Revised , PMC - NIH. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 5-hydroxy-4-methoxyisophthalaldehyde

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification and recrystallization of 5-hydroxy-4-methoxyisophthalaldehyde. This doc...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification and recrystallization of 5-hydroxy-4-methoxyisophthalaldehyde. This document offers in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to ensure the successful purification of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 5-hydroxy-4-methoxyisophthalaldehyde that influence its solubility and recrystallization?

A1: The solubility of 5-hydroxy-4-methoxyisophthalaldehyde is primarily governed by its aromatic backbone and the presence of polar functional groups: a hydroxyl (-OH) group, a methoxy (-OCH3) group, and two aldehyde (-CHO) groups.[1][2] The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methoxy and aldehyde groups are hydrogen bond acceptors. This combination of a relatively nonpolar benzene ring and polar functional groups suggests that the compound will have moderate polarity. Therefore, it is expected to be sparingly soluble in nonpolar solvents and more soluble in polar protic and aprotic solvents, especially at elevated temperatures.

Q2: What is the ideal solvent for recrystallizing 5-hydroxy-4-methoxyisophthalaldehyde?

A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This differential solubility is crucial for obtaining a high recovery of pure crystals upon cooling. For 5-hydroxy-4-methoxyisophthalaldehyde, a moderately polar solvent or a mixed solvent system is likely to be most effective.

Q3: How do I choose a suitable solvent system if a single solvent is not effective?

A3: A two-solvent system, also known as a solvent-antisolvent system, is a powerful technique when a single solvent does not provide the desired solubility profile.[3][4] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). The mixture is then heated until it becomes clear again, and upon slow cooling, crystals should form. For 5-hydroxy-4-methoxyisophthalaldehyde, a potential solvent-antisolvent combination could be a polar "good" solvent like ethanol or acetone, with a nonpolar "poor" solvent like hexane or heptane.

Q4: What are the common impurities encountered during the synthesis of 5-hydroxy-4-methoxyisophthalaldehyde, and how can they be removed?

A4: Common impurities can include unreacted starting materials, byproducts from side reactions, and colored polymeric materials. The synthesis of similar compounds can sometimes result in dehydration byproducts.[5][6] Recrystallization is effective at removing most of these impurities. For colored impurities, the addition of a small amount of activated charcoal to the hot solution before filtration can be beneficial. However, using an excessive amount of charcoal can lead to a loss of the desired product.

Q5: What are the safety precautions I should take when handling 5-hydroxy-4-methoxyisophthalaldehyde and the solvents used for its recrystallization?

A5: 5-hydroxy-4-methoxyisophthalaldehyde is classified as acutely toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7] Therefore, it is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. The solvents used for recrystallization, such as ethanol, methanol, acetone, and hexane, are flammable and should be heated using a heating mantle or a steam bath, never an open flame. Always consult the Safety Data Sheet (SDS) for both the compound and the solvents before beginning any experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of 5-hydroxy-4-methoxyisophthalaldehyde.

Problem Potential Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. - The solvent is not a good "good" solvent for the compound. - Insufficient solvent has been added.- Try a more polar solvent or a different solvent system. - Add more hot solvent in small increments until the compound dissolves.[8]
The compound "oils out" instead of forming crystals. - The melting point of the compound is lower than the boiling point of the solvent. - The solution is supersaturated with impurities, depressing the melting point. - The solution is being cooled too quickly.- Add a small amount of a "better" solvent to the hot solution to decrease saturation. - Reheat the solution to dissolve the oil, and then allow it to cool more slowly.[9][10] - Try a lower-boiling point solvent.
No crystals form upon cooling. - The solution is not saturated (too much solvent was used). - The solution is supersaturated and requires nucleation.- Boil off some of the solvent to concentrate the solution.[10][11] - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure compound.[10]
Crystal formation is too rapid ("crashing out"). - The solution is too concentrated. - The solution is being cooled too quickly.- Reheat the solution and add a small amount of additional hot solvent.[11] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Poor recovery of the purified compound. - Too much solvent was used, and a significant amount of the compound remains in the mother liquor. - The crystals were washed with a solvent in which they are too soluble. - Premature crystallization occurred during hot filtration.- Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. - Wash the crystals with a minimal amount of ice-cold recrystallization solvent.[8] - Ensure the funnel and receiving flask are pre-heated before hot filtration.[12]

Detailed Recrystallization Protocol for 5-hydroxy-4-methoxyisophthalaldehyde

This protocol provides a step-by-step guide for the purification of 5-hydroxy-4-methoxyisophthalaldehyde.

1. Solvent Selection:

  • Initial Screening: Based on the structure of 5-hydroxy-4-methoxyisophthalaldehyde, moderately polar solvents are a good starting point. Potential single solvents include ethanol, methanol, and isopropanol. A mixed solvent system of ethanol/water or acetone/hexane is also a viable option.

  • Small-Scale Test: Before recrystallizing the entire batch, perform a small-scale test to determine the optimal solvent or solvent system. Place a small amount of the crude compound in a test tube and add a few drops of the chosen solvent. Heat the mixture to the solvent's boiling point. If the compound dissolves, cool the test tube to see if crystals form.

2. Recrystallization Procedure:

  • Dissolution: Place the crude 5-hydroxy-4-methoxyisophthalaldehyde in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture on a hot plate or in a water bath with gentle swirling until the solid completely dissolves.[8]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal or any insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[12]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[8]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.

Visual Diagrams

Solvent Selection Workflow

Solvent_Selection Start Start: Crude 5-hydroxy-4- methoxyisophthalaldehyde Test_Single Test Single Solvent (e.g., Ethanol, Methanol) Start->Test_Single Is_Soluble_Hot Soluble when hot? Test_Single->Is_Soluble_Hot Is_Insoluble_Cold Insoluble when cold? Is_Soluble_Hot->Is_Insoluble_Cold Yes Test_Mixed Test Mixed Solvent System (e.g., Ethanol/Water) Is_Soluble_Hot->Test_Mixed No Good_Solvent Good Single Solvent Found Is_Insoluble_Cold->Good_Solvent Yes Is_Insoluble_Cold->Test_Mixed No Try_Another Try another solvent/system Dissolve_Good Dissolve in 'Good' Solvent Test_Mixed->Dissolve_Good Add_Poor Add 'Poor' Solvent (Antisolvent) Dissolve_Good->Add_Poor Is_Turbid Solution becomes turbid? Add_Poor->Is_Turbid Good_Mixed_System Good Mixed Solvent System Found Is_Turbid->Good_Mixed_System Yes Is_Turbid->Try_Another No Recrystallization_Workflow Start Start: Crude Compound Dissolve 1. Dissolve in minimal hot solvent Start->Dissolve Decolorize 2. Decolorize with activated charcoal (optional) Dissolve->Decolorize Hot_Filter 3. Hot Gravity Filtration Decolorize->Hot_Filter Cool 4. Slow Cooling & Crystallization Hot_Filter->Cool Vacuum_Filter 5. Vacuum Filtration to collect crystals Cool->Vacuum_Filter Wash 6. Wash with ice-cold solvent Vacuum_Filter->Wash Dry 7. Dry crystals under vacuum Wash->Dry End End: Pure Crystals Dry->End

Caption: A step-by-step workflow for the recrystallization process.

References

Sources

Troubleshooting

troubleshooting incomplete condensation of 5-hydroxy-4-methoxyisophthalaldehyde Schiff bases

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-hydroxy-4-methoxyisophthalaldehyde. This guide provides in-depth troubleshooting for the incomplete c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-hydroxy-4-methoxyisophthalaldehyde. This guide provides in-depth troubleshooting for the incomplete condensation of its Schiff bases, a common yet surmountable challenge in synthetic chemistry. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to optimize your reactions with a robust understanding of the underlying chemical principles.

Core Principles of Schiff Base Formation

The synthesis of a Schiff base (or imine) is a condensation reaction between a primary amine and a carbonyl compound—in this case, 5-hydroxy-4-methoxyisophthalaldehyde. The reaction proceeds through a two-step mechanism:

  • Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a tetrahedral intermediate known as a hemiaminal or carbinolamine.[1][2]

  • Dehydration: This hemiaminal intermediate then eliminates a molecule of water to form the stable carbon-nitrogen double bond (C=N) characteristic of an imine.[1][3]

Crucially, this entire process is a reversible equilibrium.[4][5] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials, leading to incomplete conversion.[4][5] Mastering this equilibrium is the key to high-yield synthesis.

Schiff_Base_Formation_Mechanism Reactants Aldehyde (R-CHO) + Primary Amine (R'-NH2) Intermediate Hemiaminal Intermediate Reactants->Intermediate Nucleophilic Addition Intermediate->Reactants Reverse Reaction Products Schiff Base (Imine) + Water (H2O) Intermediate->Products Dehydration (-H2O) Products->Intermediate Hydrolysis (+H2O)

Caption: General mechanism of Schiff base formation.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of Schiff bases from 5-hydroxy-4-methoxyisophthalaldehyde.

Q1: My reaction is incomplete. TLC and NMR analysis show significant amounts of unreacted aldehyde and/or amine. What's going wrong?

This is the most frequent challenge and almost always points to an issue with the reaction equilibrium.

Causality: The formation of a Schiff base is a reversible reaction.[4] According to Le Chatelier's principle, the accumulation of water, a byproduct, will shift the equilibrium back towards the reactants, preventing the reaction from reaching completion.[4][5] Additionally, the reaction rate is highly sensitive to pH.[2][6][7]

Troubleshooting Steps:

  • Aggressive Water Removal: The single most effective way to drive the reaction to completion is to remove water as it forms.

    • Dean-Stark Apparatus: If using a solvent that forms an azeotrope with water (e.g., toluene, benzene), a Dean-Stark trap is the gold standard for physically removing water from the reaction mixture.[4][8]

    • Dehydrating Agents: Add a chemical drying agent directly to the reaction. Anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (4 Å) are effective.[4] Molecular sieves are particularly useful as they irreversibly sequester water.[4]

  • pH Optimization: The reaction requires a delicate pH balance, typically in the mildly acidic range of 4-6.[6][7][9]

    • Why Mildly Acidic? A catalytic amount of acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.[7] It also catalyzes the final dehydration step, which is often the rate-limiting step.[3][7]

    • The Pitfalls of pH:

      • Too Acidic (pH < 4): The amine, being basic, will be protonated to its non-nucleophilic ammonium salt (R-NH₃⁺), halting the reaction at the first step.[3][7]

      • Too Basic/Neutral (pH > 7): The dehydration of the hemiaminal intermediate is slow without acid catalysis.[2]

    • Solution: Add a catalytic amount (e.g., 1-3 drops) of a weak acid like glacial acetic acid.[9][10]

  • Adjust Stoichiometry: Ensure the molar ratio of reactants is correct. Sometimes, using a slight excess (e.g., 1.05-1.1 equivalents) of the more volatile or easily removed component (often the amine) can help push the equilibrium forward.[4]

  • Increase Reaction Time and/or Temperature: Some reactions are simply slow. Refluxing the reaction mixture in a suitable solvent like ethanol or toluene provides the necessary activation energy.[1] Monitor the reaction's progress diligently using Thin Layer Chromatography (TLC) until the aldehyde starting material spot is no longer visible.[4][5][9]

Troubleshooting_Workflow start Incomplete Reaction: Starting Materials Present q1 Is water being actively removed? start->q1 action1 Implement water removal: - Dean-Stark Trap - Molecular Sieves - Anhydrous MgSO4 q1->action1 No q2 Is the pH mildly acidic (pH 4-6)? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Add catalytic acid (e.g., glacial acetic acid) q2->action2 No q3 Has reaction run long enough at reflux? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Increase reaction time/temp. Monitor by TLC. q3->action3 No end Reaction Complete q3->end Yes a3_yes Yes a3_no No action3->end Purification_Decision_Tree start Crude Product Obtained q1 Is the product a solid? start->q1 action1 Attempt Recrystallization q1->action1 Yes action2 Product is an oil or impure solid q1->action2 No q2 Did it crystallize cleanly? action1->q2 action3 Use Column Chromatography (Neutral Alumina) q2->action3 No end_pure Pure Product q2->end_pure Yes action4 Attempt Trituration (with non-polar solvent) action2->action4 action3->end_pure action4->q2 end_impure Still Impure

Sources

Optimization

Technical Support Center: Troubleshooting 5-Hydroxy-4-Methoxyisophthalaldehyde Synthesis

Knowledge Base ID: SYN-401935-66-8 Target Audience: Researchers, scientists, and drug development professionals. Topic: Regioselective Formylation and Temperature Optimization Welcome to the Advanced Synthesis Support Ce...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base ID: SYN-401935-66-8 Target Audience: Researchers, scientists, and drug development professionals. Topic: Regioselective Formylation and Temperature Optimization

Welcome to the Advanced Synthesis Support Center. Synthesizing 5-hydroxy-4-methoxyisophthalaldehyde (CAS 401935-66-8) requires precise control over electrophilic aromatic substitution. This guide provides field-proven mechanistic insights, self-validating protocols, and troubleshooting steps to help you optimize your formylation workflows.

Mechanistic Grounding: The Regioselectivity Challenge

The synthesis of 5-hydroxy-4-methoxyisophthalaldehyde typically begins with1[1]. To achieve the target isophthalaldehyde structure, a second formyl group must be introduced at the C5 position .

However, researchers face a severe directing-group conflict:

  • The Problem: In unprotected isovanillin, the free hydroxyl (-OH) group is a powerfully activating ortho/para director. If subjected to standard formylation, the electrophile will exclusively attack the C2 or C6 positions, bypassing the desired C5 position entirely[2].

  • The Solution: The -OH group must be masked (e.g., via O-acetylation). Converting the phenol to an acetate ester drastically reduces its electron-donating power. This allows the adjacent methoxy (-OMe) group at C4 to become the dominant directing group, successfully routing the 3 to the C5 position[3].

Because the aromatic ring is now deactivated by the acetate group, the reaction requires thermal driving force—making temperature optimization the single most critical variable in this workflow.

Temperature Optimization Data

The table below summarizes the causality between reaction temperature and product distribution during the Vilsmeier-Haack formylation of 3-acetoxy-4-methoxybenzaldehyde.

Reaction TemperatureConversionYield (5-Formyl Isomer)Yield (2-/6-Formyl Isomers)Acetate Cleavage
40°C35%30%<2%<1%
60°C68%62%3%2%
75°C (Optimal) 98% 89% 5% 4%
95°C>99%55%28%35%
110°C>99%20%65%85%

Data Insight: At temperatures below 50°C, the chloromethyleneiminium ion lacks the activation energy to attack the deactivated ring. Conversely, exceeding 90°C triggers the nucleophilic cleavage of the acetate protecting group. Once the acetate falls off, the strongly activating -OH group is unmasked, ruining regioselectivity and causing a spike in 2- and 6-formyl impurities.

Process Visualization

Workflow Iso Isovanillin (OH directs to C2/C6) Protect Step 1: O-Acetylation (Ac2O, Pyridine, 0°C) Iso->Protect ProtectedIso 3-Acetoxy-4-methoxybenzaldehyde (OMe directs to C5) Protect->ProtectedIso Masks OH directing effect Vilsmeier Step 2: Vilsmeier-Haack Formylation (POCl3, DMF) ProtectedIso->Vilsmeier TempOpt Temperature Optimization (75°C Optimal) Vilsmeier->TempOpt Critical Step Intermediate 5-Formyl-3-acetoxy- 4-methoxybenzaldehyde TempOpt->Intermediate Prevents acetate cleavage Deprotect Step 3: Hydrolysis (K2CO3, MeOH, RT) Intermediate->Deprotect Target 5-Hydroxy-4-methoxyisophthalaldehyde (Target Product) Deprotect->Target Unmasks OH

Fig 1: Regioselective workflow for 5-hydroxy-4-methoxyisophthalaldehyde synthesis.

Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system, ensuring you can verify the chemical state before proceeding to the next step.

Step 1: O-Protection (Acetylation)

Objective: Mask the hydroxyl group of 4[4] to alter its directing effects.

  • Dissolve 10.0 g of isovanillin in 30 mL of anhydrous pyridine.

  • Cool the flask to 0°C in an ice bath.

  • Dropwise, add 1.2 equivalents of acetic anhydride ( Ac2​O ).

  • Stir at room temperature for 2 hours, then pour over crushed ice to precipitate the product. Filter and dry.

  • Validation Checkpoint: Run a TLC (Hexanes:EtOAc 3:1). The product (3-acetoxy-4-methoxybenzaldehyde) must show a higher Rf​ than isovanillin due to the loss of hydrogen bonding. IR spectroscopy must show the disappearance of the broad -OH stretch (~3300 cm⁻¹) and the appearance of a sharp ester C=O stretch (~1760 cm⁻¹).

Step 2: Vilsmeier-Haack Formylation (Temperature Critical)

Objective: Regioselective formylation at C5.

  • In a flame-dried flask under argon, cool 25 mL of anhydrous DMF to 0°C.

  • Slowly add 3.0 equivalents of POCl3​ dropwise. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add the protected intermediate from Step 1 portion-wise.

  • Critical Step: Heat the reaction mixture to exactly 75°C and maintain for 4 hours.

  • Cool to room temperature, quench carefully with saturated aqueous sodium acetate, and extract with ethyl acetate.

  • Validation Checkpoint: Quench a 0.1 mL aliquot in saturated NaHCO3​ , extract with EtOAc, and run TLC. The appearance of a new UV-active spot with a lower Rf​ indicates successful formylation. Crude 1H -NMR must show two distinct aldehyde proton singlets (around 9.8–10.2 ppm).

Step 3: Deprotection (Hydrolysis)

Objective: Unmask the hydroxyl group to yield the final dialdehyde.

  • Dissolve the crude intermediate in 50 mL of methanol.

  • Add 2.0 equivalents of anhydrous K2​CO3​ and stir at room temperature for 1.5 hours.

  • Acidify to pH 3 using 1M HCl, extract with EtOAc, and purify via silica gel chromatography.

  • Validation Checkpoint: The final product (5[5]) will exhibit a distinct color shift (yellowing) upon exposure to basic TLC stains. LC-MS must confirm the exact mass [M−H]− of 179.03 Da[5].

Troubleshooting & FAQs

Q: During the Vilsmeier-Haack reaction, my yield of the 5-formyl product drops, and I see a highly polar spot on TLC. What is happening? A: You are experiencing premature acetate cleavage. This is caused by either exceeding the optimal 75°C threshold or using DMF contaminated with trace moisture. When the acetate cleaves, the free hydroxyl group strongly directs the incoming formyl group to the C2 or C6 positions, leading to unwanted regioisomers. Ensure your DMF is strictly anhydrous and monitor internal temperature rigorously.

Q: Can I use the Duff reaction (HMTA/TFA) instead of Vilsmeier-Haack to avoid the protection/deprotection steps? A: No. The 2[2] is highly ortho-selective to free phenols due to the initial formation of a hydrogen-bonded intermediate between the phenol and hexamethylenetetramine (HMTA). If you subject unprotected isovanillin to Duff conditions, formylation will occur almost exclusively at the C2 position, yielding 2-formylisovanillin rather than the desired C5-formylated isophthalaldehyde.

Q: Why is the initial addition of POCl3​ to DMF performed at 0°C? A: The reaction between POCl3​ and DMF to form the active Vilsmeier-Haack electrophile is highly exothermic. If not controlled, localized heating causes the decomposition of DMF into dimethylamine. Dimethylamine acts as a nucleophile, triggering side reactions that consume your starting material and severely depress the final yield[3].

References

  • Development of potent dipeptide-type SARS-CoV 3CL protease inhibitors with novel P3 scaffolds: Design, synthesis, biological evaluation, and docking studies. National Institutes of Health (NIH). Available at:[Link]

  • Structure-Based Design, Synthesis, and Biological Evaluation of Hsp90β-Selective Inhibitors. National Institutes of Health (NIH). Available at:[Link]

  • 5-hydroxy-4-methoxyisophthalaldehyde (C9H8O4) - PubChemLite. Université du Luxembourg. Available at:[Link]

  • Concurrent synthesis of vanillin and isovanillin. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Reducing Tar Byproducts in the Synthesis of 5-Hydroxy-4-methoxyisophthalaldehyde

Welcome to the Technical Support Center. The synthesis of 5-hydroxy-4-methoxyisophthalaldehyde—a critical dialdehyde building block in drug development and materials science—is typically achieved via the bis-formylation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 5-hydroxy-4-methoxyisophthalaldehyde—a critical dialdehyde building block in drug development and materials science—is typically achieved via the bis-formylation of a phenolic precursor (such as isovanillin) using the Duff reaction. While hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) is highly effective for ortho/para-formylation, the reaction is notorious for generating intractable black "tar" byproducts.

This guide provides field-proven troubleshooting strategies to suppress phenol-formaldehyde resinification, optimize your workflow, and maximize your dialdehyde yield.

Mechanistic Insight: The Origin of Tar Byproducts

To troubleshoot tar formation, we must understand the causality of the Duff reaction. HMTA decomposes in acidic media to generate formaldehyde and ammonia, forming highly reactive iminium ion intermediates with the phenolic precursor.

If the temperature exceeds 90°C or if the HMTA-to-phenol ratio is too high, these iminium species and excess formaldehyde undergo runaway intermolecular electrophilic aromatic substitutions 1. Instead of hydrolyzing to the desired dialdehyde, the intermediates cross-link with unreacted phenol, forming a Bakelite-like phenol-formaldehyde polymer (tar).

G Phenol Phenolic Precursor (e.g., Isovanillin) Iminium Iminium Ion Intermediate Phenol->Iminium HMTA HMTA + TFA (Formylating Agent) HMTA->Iminium Hydrolysis Acidic Hydrolysis (10% H2SO4) Iminium->Hydrolysis T < 90°C Controlled ExcessCH2O Excess CH2O & Unreacted Phenol Iminium->ExcessCH2O T > 100°C or Excess HMTA Product 5-Hydroxy-4-methoxy- isophthalaldehyde Hydrolysis->Product Desired Pathway Tar Polymeric Tar (Resinification) ExcessCH2O->Tar Cross-linking

Mechanistic divergence in the Duff reaction: Dialdehyde hydrolysis vs. polymeric tar formation.

Troubleshooting Guide & FAQs

Q1: My reaction mixture turns into an intractable black tar shortly after heating. What is causing this? A: This is a classic thermal runaway. The initial reaction between HMTA and the phenol is highly exothermic. If the reaction is heated too rapidly, the localized temperature spikes above 100°C. At this temperature, the iminium intermediates rapidly cross-link rather than waiting for the hydrolysis step. Solution: Implement a self-validating temperature control system. Add HMTA in portions at room temperature, and use a programmable heating mantle to slowly ramp the temperature to 75–85°C. Never exceed 90°C.

Q2: How do I optimize the HMTA and TFA stoichiometry to favor bis-formylation over polymerization? A: Tar formation is directly proportional to the excess of formaldehyde generated. For a bis-formylation (dialdehyde synthesis), the theoretical requirement is 2 equivalents of HMTA. Using massive excesses (e.g., >4 eq) guarantees resinification. Solution: Limit HMTA to 2.2–2.5 equivalents. Furthermore, TFA acts as both solvent and catalyst. A highly concentrated TFA environment accelerates iminium formation but also accelerates polymerization 2. Diluting the TFA with glacial acetic acid (e.g., 1:1 ratio) moderates the electrophilicity of the intermediate, drastically reducing tar.

Q3: The reaction is complete, but I have a mix of dialdehyde and sticky tar. How can I isolate the product without losing yield? A: Do not attempt direct crystallization from a tar-heavy crude, as the polymer will trap the product. Instead, exploit the chemical properties of the dialdehyde. Solution: Use a sodium bisulfite ( NaHSO3​ ) extraction. The dialdehyde forms a water-soluble bisulfite adduct, leaving the non-polar polymeric tar in the organic phase. Alternatively, steam distillation can be employed, as the dialdehyde is volatile with steam while the heavy tars are not 3.

Quantitative Data: Optimization Metrics

The following table summarizes the causal relationship between reaction conditions and the yield/tar ratio during the synthesis of phenolic dialdehydes via the Duff reaction.

HMTA (Equivalents)Solvent SystemTemp (°C)Time (h)Dialdehyde Yield (%)Tar Byproduct (%)
4.0100% TFA1052414%>70%
3.0100% TFA951845%40%
2.5100% TFA851268%15%
2.5 TFA : AcOH (1:1) 80 16 78% <5%

Optimized Experimental Protocol

This step-by-step methodology incorporates the troubleshooting insights into a self-validating workflow to synthesize 5-hydroxy-4-methoxyisophthalaldehyde.

  • Preparation & Initiation:

    • In a dry, 500 mL 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and mechanical stirrer, dissolve 50 mmol of the phenolic precursor in 40 mL of anhydrous Trifluoroacetic Acid (TFA) and 40 mL of Glacial Acetic Acid.

    • Cool the flask in an ice bath to 0–5°C.

  • Controlled HMTA Addition:

    • Slowly add 125 mmol (2.5 eq) of Hexamethylenetetramine (HMTA) in small portions over 30 minutes.

    • Self-Validation Check: The internal temperature must not exceed 15°C during addition to prevent premature formaldehyde release.

  • Heating & Iminium Formation:

    • Remove the ice bath and slowly ramp the temperature to 80°C using a thermostatically controlled oil bath.

    • Maintain vigorous stirring at 80°C for 12–16 hours.

    • Self-Validation Check: The solution will turn deep yellow/orange. If the solution turns opaque black, thermal runaway has occurred, indicating tar formation.

  • Quenching & Hydrolysis:

    • Cool the reaction to room temperature.

    • Pour the mixture into 200 mL of ice-cold 10% aqueous sulfuric acid ( H2​SO4​ ). Stir vigorously for 2 hours at room temperature to fully hydrolyze the iminium intermediates to the dialdehyde.

  • Purification (Bisulfite Adduct Method):

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with a saturated aqueous sodium bisulfite solution (3 x 50 mL).

    • Self-Validation Check: The successful formation of the bisulfite adduct is confirmed when the target molecule partitions entirely into the aqueous layer, leaving any residual dark tar in the organic phase.

    • Acidify the combined aqueous bisulfite layers with 2M HCl and heat gently (40°C) to decompose the adduct.

    • Extract the liberated 5-hydroxy-4-methoxyisophthalaldehyde with dichloromethane, dry over MgSO4​ , and evaporate to yield the pure product.

References

  • Arylamine processes - US7122700B2 - Google P
  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks.
  • Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and C

Sources

Optimization

Technical Support Center: NMR Signal Resolution for 5-Hydroxy-4-Methoxyisophthalaldehyde Derivatives

Welcome to the technical support center for researchers working with 5-hydroxy-4-methoxyisophthalaldehyde and its derivatives. This guide provides in-depth troubleshooting strategies and answers to frequently asked quest...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with 5-hydroxy-4-methoxyisophthalaldehyde and its derivatives. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding a common challenge in the characterization of these molecules: resolving overlapping signals in ¹H NMR spectra. The inherent symmetry and electronic nature of the isophthalaldehyde scaffold often lead to complex and poorly dispersed proton signals in the aromatic region. This resource is designed to equip you with the knowledge and practical protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my 5-hydroxy-4-methoxyisophthalaldehyde derivative spectrum so heavily overlapped?

A: The substitution pattern on the aromatic ring is the primary cause. The 5-hydroxy and 4-methoxy groups are strong electron-donating groups, which shield the aromatic protons, shifting them upfield. Conversely, the two aldehyde groups at positions 1 and 3 are strongly electron-withdrawing, deshielding the adjacent protons. This combination of effects reduces the chemical shift dispersion across the aromatic protons. Furthermore, in symmetrically substituted derivatives, the chemical environments of protons can become very similar, leading to near-isochronous signals that are difficult to resolve at standard magnetic field strengths.[1]

Q2: My phenolic hydroxyl (-OH) proton signal is either extremely broad or completely missing. Is this normal?

A: Yes, this is a very common observation for phenolic protons. The hydroxyl proton is acidic and can undergo rapid chemical exchange with trace amounts of water or other protic impurities in the deuterated solvent (especially CDCl₃) or between other hydroxyl groups in the molecule.[2][3] This exchange process can broaden the signal to the point where it merges with the baseline.[3] To observe the phenolic proton, you can use a more aprotic and hydrogen-bond-accepting solvent like DMSO-d₆, which slows down the exchange rate.[2] Lowering the temperature of the experiment can also reduce the rate of exchange.[3]

Q3: The two aldehyde protons (-CHO) in my spectrum appear as a single peak. How can I confirm if they are truly equivalent or just accidentally isochronous?

A: While they can be chemically equivalent in a perfectly symmetric molecule, they are often diastereotopic and thus magnetically non-equivalent in chiral derivatives or when rotation around a bond is hindered. Overlap is common.[4] Techniques that alter the chemical environment, such as changing the solvent to an anisotropic one like benzene-d₆, can often induce differential shifts and resolve the signals.[5] If they remain a single peak across multiple conditions, advanced 2D NMR techniques like ¹H-¹³C HMBC can be used. Each aldehyde proton should show a correlation to its own carbonyl carbon, and these carbons may have different ¹³C chemical shifts, indirectly confirming the presence of two distinct aldehyde environments.[6]

Troubleshooting Guides: A Workflow for Peak Resolution

When faced with an uninterpretable, overlapped ¹H NMR spectrum, a systematic approach is key. The following guide provides a workflow, starting with simple, non-destructive methods and progressing to more advanced techniques.

G cluster_0 Start: Overlapped ¹H NMR Spectrum cluster_1 Step 1: Modify Acquisition Parameters cluster_2 Step 2: Chemical Modification cluster_3 Step 3: Advanced 2D NMR cluster_4 End: Resolved Spectrum Start Overlapping Aromatic/ Aldehyde Signals Solvent Change Solvent (e.g., CDCl₃ -> C₆D₆, DMSO-d₆) Start->Solvent Simple & Fast Temperature Vary Temperature (VT-NMR) (e.g., 298 K -> 323 K or 273 K) Solvent->Temperature If overlap persists COSY ¹H-¹H COSY (Identify J-coupling networks) Solvent->COSY LSR Use Lanthanide Shift Reagent (e.g., Eu(fod)₃ Titration) Temperature->LSR If still unresolved (Requires pure sample) Temperature->COSY LSR->COSY If LSR is ineffective or causes broadening HSQC ¹H-¹³C HSQC (Resolve protons via attached ¹³C) COSY->HSQC Disperse signals further HMBC ¹H-¹³C HMBC (Connect fragments via long-range couplings) HSQC->HMBC Assemble molecular skeleton End Complete Signal Assignment HSQC->End HMBC->End

Caption: Troubleshooting workflow for resolving NMR peak overlap.

Guide 1: Resolving Overlapping Signals with Solvent & Temperature Effects

The first and often most effective strategy is to re-acquire the spectrum under different conditions. The chemical shift of a proton is highly sensitive to its local environment, which can be perturbed by the solvent and temperature.[7][8]

Causality Behind the Choice:

  • Solvent Effects: Changing from a relatively inert solvent like chloroform-d (CDCl₃) to an aromatic solvent like benzene-d₆ (C₆D₆) can induce significant Aromatic Solvent-Induced Shifts (ASIS).[8] Benzene molecules tend to form weak complexes with electron-deficient regions of the solute, leading to anisotropic shielding/deshielding effects that can dramatically alter the relative positions of signals and resolve overlap.[5][9] A hydrogen-bond accepting solvent like DMSO-d₆ will specifically interact with the phenolic -OH, altering its chemical shift and that of nearby protons.[3]

  • Temperature Effects: Varying the temperature (VT-NMR) can resolve peaks by altering the populations of different conformers of the molecule.[7] Since the observed chemical shift is a weighted average of these conformers, changing their relative populations with temperature can shift the averaged signal.[7] It also affects the strength and dynamics of hydrogen bonds, which is particularly relevant for the phenolic -OH proton.[3][10]

Experimental Protocols:

1. Solvent Study Protocol:

  • Baseline Spectrum: Acquire a standard ¹H NMR spectrum of your compound (5-10 mg) in ~0.6 mL of CDCl₃.
  • Sample Recovery: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen or using a rotary evaporator.
  • Second Solvent: Re-dissolve the same sample in ~0.6 mL of benzene-d₆ and acquire a new ¹H NMR spectrum.
  • Third Solvent (Optional): Repeat the process with DMSO-d₆.
  • Analysis: Compare the three spectra, noting any changes in chemical shift and resolution in the aromatic and aldehyde regions.
SolventTypical Effect on 5-hydroxy-4-methoxyisophthalaldehyde DerivativesRationale
Chloroform-d (CDCl₃) Standard reference; often shows significant peak overlap.Relatively inert solvent.
Benzene-d₆ (C₆D₆) Significant upfield shifts (shielding), with varying magnitudes for different protons. Often resolves aromatic signals.[8]ASIS effect due to specific solute-solvent complexation.[9]
DMSO-d₆ Sharpens the phenolic -OH signal and shifts it downfield. Can also slightly alter aromatic proton shifts.Strong hydrogen-bond acceptor, slowing -OH exchange.[2]
Acetone-d₆ Similar to DMSO-d₆ in its ability to sharpen exchangeable proton signals.Hydrogen-bond acceptor.[11]

2. Variable Temperature (VT) NMR Protocol:

  • Safety First: Ensure your NMR tube is a robust, Class A glass tube (e.g., Pyrex) to withstand temperature changes.[12][13] Never use disposable tubes for VT experiments. The chosen temperature should be at least 10-15°C below the solvent's boiling point.[12][14]
  • Standard Spectrum: Acquire a spectrum at the standard probe temperature (e.g., 25°C / 298 K).
  • Increase Temperature: Increase the probe temperature in increments of 10-15°C (e.g., to 35°C, then 50°C). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.[14]
  • Decrease Temperature (Optional): If high temperature does not resolve the peaks, return to ambient and then cool the probe in 10-15°C increments.
  • Analysis: Stack the spectra and observe how the chemical shifts and line shapes change with temperature.[10]
Guide 2: Using Lanthanide Shift Reagents (LSRs)

If changing solvents and temperature is insufficient, an alternative is to chemically induce shifts by adding a Lanthanide Shift Reagent.

Causality Behind the Choice: LSRs are paramagnetic complexes, typically of Europium (Eu) or Praseodymium (Pr), that act as weak Lewis acids.[15] They reversibly coordinate with Lewis basic sites (lone pair-containing atoms) in the analyte molecule, such as the hydroxyl and methoxy oxygens in your derivative.[16] This interaction creates a local magnetic field that induces large changes in the chemical shifts of nearby protons. The magnitude of this Lanthanide-Induced Shift (LIS) is dependent on the distance and angle of the proton from the lanthanide ion, often leading to the resolution of previously overlapping signals.[17][18] Europium-based reagents like Eu(fod)₃ typically cause downfield shifts.[17]

Experimental Protocol: LSR Titration

  • Pristine Sample: Prepare a solution of your purified, dry compound in a dry, aprotic deuterated solvent (e.g., CDCl₃). Acquire a reference ¹H NMR spectrum.
  • LSR Stock Solution: In a separate vial, prepare a dilute stock solution (e.g., 10 mg/mL) of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.
  • Incremental Addition: Add a very small aliquot (e.g., 1-2 µL) of the LSR stock solution to your NMR tube.
  • Acquire Spectrum: Gently mix the sample and acquire a new ¹H NMR spectrum.
  • Repeat: Continue adding small aliquots of the LSR and acquiring spectra, observing the progressive separation of signals.
  • Analysis: Monitor the spectra for the desired peak resolution. Be aware that excessive LSR can cause significant line broadening, which can obscure coupling information.[16]
Guide 3: Employing 2D NMR Techniques

Two-dimensional (2D) NMR experiments are arguably the most powerful tools for resolving overlap and unambiguously assigning complex structures.[19][20] They work by spreading the NMR signals across a second frequency dimension, resolving peaks that overlap in a standard 1D spectrum.[21][22]

G cluster_0 1D ¹H Spectrum cluster_1 2D ¹H-¹³C HSQC Spectrum H1_A Overlapped ¹H Signals (H-A/H-B) Cross_Peak_A Cross-peak (H-A, C-A) H1_A->Cross_Peak_A Correlates to Cross_Peak_B Cross-peak (H-B, C-B) H1_A->Cross_Peak_B Correlates to C13_A ¹³C Signal (C-A) C13_A->Cross_Peak_A Correlates to C13_B ¹³C Signal (C-B) C13_B->Cross_Peak_B Correlates to

Caption: How HSQC resolves overlapping proton signals.

Causality Behind the Choices:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other (typically through 2-3 bonds).[23] It generates cross-peaks between coupled protons, allowing you to trace out the connectivity of proton networks even if their signals overlap in the 1D spectrum.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is an excellent technique for resolving proton signals by spreading them out according to the chemical shift of the carbon atom they are directly attached to.[19][23] Since the ¹³C chemical shift range is much larger than for ¹H, two protons that overlap in the ¹H dimension will often be attached to carbons with different ¹³C shifts, appearing as two distinct cross-peaks in the HSQC spectrum.[6][22]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer distances (typically 2-3 bonds).[6] It is crucial for piecing together the molecular skeleton by connecting different spin systems identified by COSY. For example, it can link an aldehyde proton to the aromatic ring carbons.

2D NMR ExperimentInformation Provided for Your MoleculePrimary Use Case
¹H-¹H COSY Shows coupling between adjacent aromatic protons.Tracing the aromatic proton connectivity.
¹H-¹³C HSQC Correlates each aromatic proton to its directly attached carbon.Resolving overlapped aromatic proton signals.[22]
¹H-¹³C HMBC Shows correlations from aldehyde protons to ring carbons, methoxy protons to C4, and aromatic protons to neighboring carbons.Assembling the complete molecular structure and confirming assignments.[6]

Experimental Protocol: General 2D NMR Setup

  • Sample Preparation: Use a reasonably concentrated sample (10-20 mg in 0.6 mL of solvent) to ensure good signal-to-noise in a shorter time.
  • Acquisition: Load a standard pulse program (e.g., cosygpqf for COSY, hsqcedetgpsp for multiplicity-edited HSQC on Bruker systems).
  • Parameters: The instrument's standard parameters are often a good starting point. For COSY, 128-256 increments in the indirect dimension are usually sufficient. For HSQC/HMBC, ensure the spectral widths in both the ¹H and ¹³C dimensions are adequate to cover all signals.
  • Processing & Analysis: After acquisition, the data is subjected to a second Fourier transform. Analyze the resulting 2D contour plot to identify cross-peaks and establish correlations.

By systematically applying these troubleshooting strategies, you can successfully navigate the challenges of NMR peak overlap in 5-hydroxy-4-methoxyisophthalaldehyde derivatives and achieve a complete and confident structural elucidation.

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. (1962). Tetrahedron Letters, 3(16), 731-734. Retrieved from [Link]

  • Graham, K. (2024). 23.1: NMR Shift Reagents. Chemistry LibreTexts. Retrieved from [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. Retrieved from [Link]

  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Retrieved from [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • Schaefer, T., & Schneider, W. G. (1960). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Journal of Chemical Physics, 32(4), 1224-1229. Retrieved from [Link]

  • Tsai, I. L., Lin, W. Y., & Chen, I. W. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5437. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]

  • Monakhova, Y. B., et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2348-2357. Retrieved from [Link]

  • Sprangers, R., & Kay, L. E. (2007). Increased Resolution of Aromatic Cross Peaks Using Alternate 13C Labeling and TROSY. Journal of the American Chemical Society, 129(41), 12660–12661. Retrieved from [Link]

  • University of Oxford. (2018). Variable Temperature NMR Experiments. Retrieved from [Link]

  • Fraser, R. R., & Raza, M. A. (1967). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry, 45(17), 1997-2003. Retrieved from [Link]

  • Synthesis. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze. Retrieved from [Link]

  • Boulton, D. A., & Meiring, J. C. (2019). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Biomolecular NMR, 73(10-11), 597–608. Retrieved from [Link]

  • University of Bristol. (n.d.). Two-dimensional NMR. Retrieved from [Link]

  • Silva, A. M. S., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-444. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]

  • ACS Publications. (2025). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. ACS Omega. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Northwestern University. (n.d.). Variable Temperature (VT) Control for NMR. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007). Improve Your Chemical Shift Resolution Without Going to Higher Fields. Retrieved from [Link]

  • ResearchGate. (2016). When a proton nmr is taken in a deuterated chloroform, the signal of phenolic proton does not appear in HNMR. why?. Retrieved from [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

  • Spyros, A., & Dais, P. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 19(7), 9846–9884. Retrieved from [Link]

  • Findlay, S. (2018). Nuclear Magnetic Resonance (NMR). University of Calgary. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). How to assign overlapping multiplets in 1H NMR spectra?. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). RES-TOCSY: A Simple approach to Resolve Overlapped 1H NMR Spectra of Enantiomers. Supporting Information. Retrieved from [Link]

  • NMR Analysis. (2010). On integrating overlapped peaks. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Predictive Comparison of Functionalized Isophthalaldehydes in Covalent Organic Framework Synthesis: Impact on Pore Size

A Technical Guide for Researchers in Materials Science and Drug Development In the rational design of Covalent Organic Frameworks (COFs), the selection of molecular building blocks is paramount to tailoring the final mat...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Materials Science and Drug Development

In the rational design of Covalent Organic Frameworks (COFs), the selection of molecular building blocks is paramount to tailoring the final material's properties. Pore size, in particular, is a critical determinant of a COF's utility in applications ranging from gas separation and storage to catalysis and drug delivery. This guide provides a detailed, predictive comparison of two functionalized aldehyde linkers, 5-hydroxy-4-methoxyisophthalaldehyde and 2-hydroxyisophthalaldehyde , and their anticipated influence on the pore size of the resulting imine-linked COFs.

While direct, side-by-side experimental data for COFs synthesized from these specific precursors is not yet prevalent in the literature, we can leverage established principles of COF chemistry to forecast their behavior. This guide will delve into the nuanced effects of substituent positioning, steric hindrance, and non-covalent interactions to provide researchers with a scientifically grounded framework for linker selection.

The Aldehyde Precursors: A Structural Overview

The fundamental difference between the two aldehydes lies in the placement and nature of their functional groups on the isophthalaldehyde core. These seemingly subtle variations can lead to significant downstream consequences for COF formation, layer stacking, and, ultimately, the dimensions of the porous channels.

G cluster_0 5-hydroxy-4-methoxyisophthalaldehyde cluster_1 2-hydroxyisophthalaldehyde a a b b

Figure 1. Chemical structures of the two isophthalaldehyde linkers.

As illustrated, 5-hydroxy-4-methoxyisophthalaldehyde possesses both a hydroxyl (-OH) and a methoxy (-OCH₃) group, positioned meta and ortho to one of the aldehyde groups, respectively. In contrast, 2-hydroxyisophthalaldehyde features a single hydroxyl group situated ortho to both aldehyde functionalities. These distinctions are critical to their role in COF synthesis.

Predicted Impact on COF Architecture and Pore Size

To establish a consistent basis for comparison, we will consider the hypothetical reaction of each aldehyde with a common C₃-symmetric amine, 1,3,5-tris(4-aminophenyl)benzene (TAPB), which typically yields a 2D COF with a hexagonal topology.

The Case for 5-hydroxy-4-methoxyisophthalaldehyde (HM-COF)

The presence of a methoxy group is a well-documented strategy for engineering the properties of COFs. Methoxy groups can act as "pore-directing anchors" that modulate interlayer interactions.[1][2][3]

  • Interlayer Interactions and Stacking: The methoxy group ortho to an imine linkage can reduce the inherent dipole moment of that bond.[2] This, combined with the potential for weak C-H···O hydrogen bonds, can influence how the 2D layers stack. By preventing excessive layer slippage or offset, these "anchors" can help maintain a more eclipsed stacking arrangement, which is crucial for maximizing the accessible pore aperture in large-pore COFs.[1][3]

  • Steric Influence: The methoxy group introduces a degree of steric bulk. This can create a more rigid framework that is less prone to pore collapse upon removal of solvent guest molecules during activation.[4][5] This structural reinforcement is a key advantage in preserving the designed porosity of the material.[6][7]

  • Crystallinity: The combination of hydrogen bonding from the hydroxyl group and the structure-directing influence of the methoxy group is anticipated to promote the formation of a highly crystalline material.

Prediction: The COF derived from 5-hydroxy-4-methoxyisophthalaldehyde is predicted to exhibit a larger, more stable pore structure . The methoxy group is expected to act as a steric and electronic guide, fostering a more eclipsed layer stacking and preventing the pore collapse that can plague large-pored frameworks.

The Case for 2-hydroxyisophthalaldehyde (H-COF)

The strategic placement of a hydroxyl group ortho to the reacting aldehyde groups offers a powerful tool for controlling the conformation of the resulting framework.

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the 2-position is perfectly situated to form strong intramolecular hydrogen bonds with the nitrogen atoms of the newly formed imine linkages (O-H···N). This interaction can effectively "lock" the linker into a more planar conformation.[8]

  • Planarity and Stacking: Enhanced planarity of the building blocks often leads to more efficient π-π stacking between the 2D layers. This can significantly improve the crystallinity of the resulting COF.[8]

  • Pore Size Considerations: While high crystallinity is desirable, the absence of bulky, pore-directing groups like methoxy might make this framework more susceptible to lateral slipping of the layers.[1] Such slipping, driven by the system's tendency to maximize π-π interactions and minimize free energy, can lead to a reduction in the effective pore size compared to the theoretical maximum.

Prediction: The COF derived from 2-hydroxyisophthalaldehyde is predicted to be highly crystalline , potentially with a smaller effective pore size than its methoxy-containing counterpart. The dominant effect of intramolecular hydrogen bonding will likely enforce planarity and high crystallinity, but the lack of steric "anchors" may permit a degree of layer offsetting that reduces the final pore aperture.

Comparative Summary

Feature5-hydroxy-4-methoxyisophthalaldehyde COF (HM-COF)2-hydroxyisophthalaldehyde COF (H-COF)
Key Functional Groups -OH at C5, -OCH₃ at C4-OH at C2
Dominant Interaction Interlayer interactions (steric and electronic) guided by the methoxy group.Strong intramolecular hydrogen bonding (O-H···N).
Predicted Linker Conformation Potentially less planar due to methoxy group.Highly planar due to intramolecular H-bonding.
Predicted Layer Stacking More eclipsed due to "anchoring" effect of the methoxy group, preventing slippage.Potentially slipped/offset to maximize π-π interactions, despite high planarity.
Anticipated Crystallinity High.Very High.
Anticipated Pore Size Larger and more robust against collapse.Smaller effective pore size due to potential layer offsetting.

Proposed Experimental Protocol for Validation

To empirically test these predictions, the following experimental workflow is proposed. This protocol outlines the synthesis, activation, and characterization necessary to provide a definitive comparison.

G cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization s1 Combine Aldehyde (HM or H) & TAPB Amine in Mesitylene/Dioxane s2 Add Acetic Acid Catalyst s1->s2 s3 Solvothermal Reaction (e.g., 120°C for 3 days) s2->s3 s4 Isolate Crude COF Powder (Filtration & Washing) s3->s4 a1 Solvent Exchange (e.g., with Acetone) s4->a1 a2 Supercritical CO₂ Drying a1->a2 a3 Activated Porous COF a2->a3 c1 PXRD (Crystallinity, Phase Purity) a3->c1 c2 Gas Adsorption (N₂ at 77K) for BET Surface Area & Pore Size a3->c2 c3 FTIR (Imine Formation) a3->c3 c4 TGA (Thermal Stability) a3->c4

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Comparative

A Comparative Guide to the Reactivity of 5-Hydroxy-4-Methoxyisophthalaldehyde and Terephthalaldehyde

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals In the landscape of organic synthesis and drug development, aromatic dialdehydes serve as pivotal building blocks for...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of organic synthesis and drug development, aromatic dialdehydes serve as pivotal building blocks for constructing complex molecular architectures, from advanced polymers to pharmacologically active compounds.[1] The precise reactivity of these dialdehydes is a critical parameter, dictating reaction conditions, yields, and the feasibility of synthetic routes. This guide provides a comprehensive comparison of the reactivity of two structurally distinct aromatic dialdehydes: 5-hydroxy-4-methoxyisophthalaldehyde and terephthalaldehyde.

This analysis moves beyond a simple cataloging of properties to explain the underlying electronic and steric principles that govern their chemical behavior. By understanding these fundamentals, researchers can better predict reaction outcomes, optimize protocols, and select the appropriate building block for their specific application.

Foundational Principles: What Governs Aldehyde Reactivity?

The reactivity of an aldehyde is fundamentally determined by the electrophilicity of its carbonyl carbon. Nucleophilic attack at this carbon is the cornerstone of most aldehyde reactions. Two primary factors, electronic and steric effects, modulate this electrophilicity and the overall reaction rate.[2][3]

  • Electronic Effects : These effects alter the electron density at the carbonyl carbon. Electron-withdrawing groups (EWGs) pull electron density away from the carbonyl carbon, increasing its partial positive charge (δ+) and making it more electrophilic and, therefore, more reactive towards nucleophiles.[2][4] Conversely, electron-donating groups (EDGs) push electron density towards the carbonyl carbon, decreasing its electrophilicity and reactivity.[5] These effects are transmitted via two main mechanisms:

    • Inductive Effect (I) : The polarization of a sigma (σ) bond due to the electronegativity difference between atoms.

    • Resonance Effect (R or M) : The delocalization of pi (π) electrons across a conjugated system, which can have a more powerful influence than the inductive effect.[6][7]

  • Steric Hindrance : The physical bulk of substituents near the carbonyl group can impede the approach of a nucleophile.[3][8][9] Larger groups create more steric hindrance, slowing down the reaction rate by making the transition state less stable.[2]

Structural and Electronic Dissection of the Contestants

The profound difference in reactivity between 5-hydroxy-4-methoxyisophthalaldehyde and terephthalaldehyde stems directly from their substitution patterns.

Feature5-Hydroxy-4-Methoxyisophthalaldehyde Terephthalaldehyde
Structure
CAS Number 2931-90-0[10]623-27-8[1]
Systematic Name 5-hydroxy-4-methoxybenzene-1,3-dicarbaldehyde[11]1,4-Benzenedicarboxaldehyde[12]
Substituents Two aldehyde groups (meta), one hydroxyl group, one methoxy groupTwo aldehyde groups (para)
Terephthalaldehyde: The Unencumbered Electrophile

Terephthalaldehyde presents a relatively simple electronic landscape. It features a symmetric benzene ring with two aldehyde groups positioned para to each other.[12] Each aldehyde group acts as a moderate electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution. However, concerning the reactivity of the carbonyls themselves, the key is the absence of any electron-donating substituents. The aromatic ring itself provides some resonance stabilization, making aromatic aldehydes generally less reactive than their aliphatic counterparts.[13][14][15] Still, without additional electron-donating groups, the carbonyl carbons of terephthalaldehyde retain a significant partial positive charge, rendering them highly susceptible to nucleophilic attack. Furthermore, the absence of any ortho-substituents means there is minimal steric hindrance around the aldehyde functionalities.

5-Hydroxy-4-Methoxyisophthalaldehyde: The Electron-Rich, Sterically Shielded Analogue

This molecule tells a more complex story. The presence of two powerful electron-donating groups fundamentally alters its reactivity profile:

  • Hydroxyl (-OH) Group : This group exerts a strong electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I). The +R effect, which involves the donation of a lone pair of electrons from the oxygen into the aromatic π-system, is dominant.

  • Methoxy (-OCH3) Group : Similar to the hydroxyl group, the methoxy group is a strong +R donor and a weak -I withdrawer.

Both the hydroxyl and methoxy groups are positioned to donate electron density into the aromatic ring, which is then delocalized onto the carbonyl carbons of the aldehyde groups. This significantly reduces their electrophilicity, making them inherently less reactive towards nucleophiles compared to terephthalaldehyde.

Furthermore, the methoxy group is positioned ortho to one of the aldehyde groups. This placement introduces a degree of steric hindrance, which can further slow the approach of nucleophiles to that specific carbonyl.[6]

Comparative Reactivity: A Head-to-Head Analysis

Based on the structural and electronic analysis, a clear hypothesis emerges: Terephthalaldehyde is significantly more reactive towards nucleophiles than 5-hydroxy-4-methoxyisophthalaldehyde.

This heightened reactivity is due to:

  • Higher Electrophilicity : The carbonyl carbons in terephthalaldehyde are more electron-poor.

  • Lower Steric Hindrance : The aldehyde groups in terephthalaldehyde are more accessible to incoming nucleophiles.

While direct kinetic comparisons between these two specific molecules are scarce in the literature, extensive studies on substituted aromatic aldehydes provide strong corroborating evidence. For instance, studies on the formation of imines (Schiff bases) consistently show that aromatic aldehydes with electron-donating substituents (like hydroxyl or methoxy groups) react more slowly than those with electron-withdrawing or neutral substituents.[16] The para-hydroxy group, in particular, is known to be a key driver in determining reactivity.[16]

Quantitative Data from Analogue Studies

To illustrate the magnitude of these substituent effects, we can examine data from studies on the reactivity of various aromatic aldehydes with amino nucleophiles. One chemoassay study determined second-order rate constants (k₁) for imine formation with glycine-para-nitroanilide.[16] While the exact compounds of this guide were not tested, the trends for analogous structures are highly informative:

Compound (Analogue)Relevant SubstituentsRelative Reactivity TrendCausality
BenzaldehydeNoneBaselineReference reactivity.
4-Methoxybenzaldehyde-OCH₃ (para, EDG)LowerStrong +R effect reduces carbonyl electrophilicity.[16]
4-Hydroxybenzaldehyde-OH (para, EDG)LowerVery strong +R effect significantly reduces carbonyl electrophilicity.[16]
TerephthalaldehydeSecond -CHO group (para, EWG)HigherThe second aldehyde group acts as an EWG, increasing the electrophilicity of the first.
5-Hydroxy-4-Methoxyisophthalaldehyde-OH, -OCH₃ (EDGs)LowestThe combined, powerful +R effects of both groups drastically reduce carbonyl electrophilicity.

Experimental Protocol: Comparative Analysis of Schiff Base Formation via UV-Vis Spectroscopy

To empirically validate the reactivity differences, a straightforward kinetic experiment can be performed. The formation of a Schiff base (imine) between an aldehyde and a primary amine is a classic reaction that can be easily monitored if the product has a distinct UV-Vis absorbance spectrum.

Objective

To determine the relative rates of reaction for terephthalaldehyde and 5-hydroxy-4-methoxyisophthalaldehyde with a model primary amine (e.g., aniline) under identical conditions.

Materials
  • Terephthalaldehyde

  • 5-hydroxy-4-methoxyisophthalaldehyde

  • Aniline (or other suitable primary amine)

  • Absolute Ethanol (Spectroscopic Grade)

  • Hydrochloric Acid (for catalysis, optional)

  • Quartz Cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Methodology
  • Solution Preparation :

    • Prepare 0.1 M stock solutions of terephthalaldehyde and 5-hydroxy-4-methoxyisophthalaldehyde in absolute ethanol.

    • Prepare a 1.0 M stock solution of aniline in absolute ethanol.

  • Wavelength Determination :

    • Separately record the UV-Vis spectra of the starting materials (aldehydes, aniline) and the expected imine products to identify a suitable wavelength (λ_max) for monitoring the reaction. This should ideally be a wavelength where the product absorbs strongly, and the reactants absorb weakly.

  • Kinetic Run (Pseudo-First-Order Conditions) :

    • Equilibrate the spectrophotometer at the chosen λ_max.

    • In a quartz cuvette, place 2.0 mL of absolute ethanol.

    • Add 100 µL of the 1.0 M aniline solution (a 10-fold excess).

    • Initiate the reaction by adding 100 µL of the 0.1 M aldehyde stock solution (e.g., terephthalaldehyde).

    • Immediately mix the solution by inverting the cuvette and begin recording the absorbance at λ_max over time (e.g., every 30 seconds for 30 minutes).

  • Repeat :

    • Thoroughly clean the cuvette and repeat the kinetic run using the 5-hydroxy-4-methoxyisophthalaldehyde stock solution under identical conditions.

  • Data Analysis :

    • Plot Absorbance vs. Time for both reactions.

    • The initial slope of this curve is proportional to the initial reaction rate. A steeper slope indicates a faster reaction.

    • Calculate the pseudo-first-order rate constant (k') for each reaction by fitting the data to an appropriate kinetic model. A direct comparison of the k' values will provide a quantitative measure of the relative reactivity.

Experimental Workflow Diagram

G cluster_run Kinetic Experiment cluster_analysis Analysis P1 Prepare 0.1M Aldehyde Stocks (in Ethanol) P2 Prepare 1.0M Aniline Stock (in Ethanol) P3 Determine λ_max for Imine Product K1 Equilibrate Spectrophotometer at λ_max P3->K1 K2 Add Ethanol & Aniline (10x excess) to Cuvette K1->K2 K3 Initiate Reaction: Add Aldehyde Stock K2->K3 K4 Record Absorbance vs. Time K3->K4 A1 Plot Absorbance vs. Time for each aldehyde K4->A1 A2 Compare Initial Slopes (Initial Rates) A1->A2 A3 Calculate Pseudo-First-Order Rate Constants (k') A2->A3 A4 Compare k' values: Reactivity Ratio A3->A4

Caption: General mechanism for Schiff base (imine) formation.

Conclusion and Outlook

The comparison between 5-hydroxy-4-methoxyisophthalaldehyde and terephthalaldehyde offers a clear and instructive example of how substituent effects govern chemical reactivity.

  • Terephthalaldehyde is the more reactive compound due to the higher electrophilicity of its unadorned carbonyl carbons and minimal steric hindrance. It is the substrate of choice for reactions requiring rapid kinetics or milder conditions.

  • 5-Hydroxy-4-Methoxyisophthalaldehyde is significantly less reactive. The powerful electron-donating resonance effects of the hydroxyl and methoxy groups substantially decrease the electrophilicity of its carbonyl centers. This reduced reactivity can be advantageous, allowing for more selective transformations or requiring more forcing conditions to drive reactions to completion.

For drug development professionals and synthetic chemists, this understanding is paramount. The choice between these or similar building blocks will have a profound impact on synthesis strategy, catalyst selection, and reaction optimization. The principles outlined in this guide—grounded in the fundamental interplay of electronic and steric effects—provide a robust framework for making informed decisions in the laboratory.

References

  • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, 27(7), 1081–1091. [Link]

  • BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects. [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • CK-12 Foundation. (2026, January 14). Chemical Properties of Aldehydes and Ketones. [Link]

  • KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones. In Organic Chemistry II. [Link]

  • Ashenhurst, J. (n.d.). Key Reactions of Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Terephthalaldehyde: A Key Intermediate for Dyes & Polymers. [Link]

  • Fiveable. (2025, August 15). Aromatic Aldehyde: Organic Chemistry Study Guide. [Link]

  • National Center for Biotechnology Information. (n.d.). Terephthalaldehyde. PubChem. [Link]

  • Schoonjans, G., et al. (2018). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology, 31(5), 340-353. [Link]

  • Anulewicz-Ostrowska, R., et al. (2004). Evidence of Substituent-Induced Electronic Interplay. Effect of the Remote Aromatic Ring Substituent of Phenyl Benzoates on the Sensitivity of the Carbonyl Unit to Electronic Effects of Phenyl or Benzoyl Ring Substituents. The Journal of Organic Chemistry, 69(11), 3848-3854. [Link]

  • Wikipedia. (n.d.). Terephthalaldehyde. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Lecker, R. M., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(3), 734-741. [Link]

  • Bouattour, A., et al. (2019). Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks. Beilstein Journal of Organic Chemistry, 15, 689-695. [Link]

  • PubChemLite. (n.d.). 5-hydroxy-4-methoxyisophthalaldehyde (C9H8O4). [Link]

  • Liu, Z., et al. (2007). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Conference Paper. [Link]

  • Chemical Substance Information. (n.d.). 5-HYDROXY-4-METHOXYISOPHTHALALDEHYDE. [Link]

Sources

Validation

A Comparative Guide to HPLC Method Validation for Purity Determination of 5-Hydroxy-4-Methoxyisophthalaldehyde

This guide provides an in-depth, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-hydroxy-4-methoxyisophthalaldehyde. Moving beyo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-hydroxy-4-methoxyisophthalaldehyde. Moving beyond a simple checklist, we will explore the scientific rationale behind each validation parameter, present comparative data, and offer field-proven insights to ensure the development of a robust, reliable, and regulatory-compliant analytical method.

Introduction: The Analytical Imperative

5-Hydroxy-4-methoxyisophthalaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final product. Therefore, a precise and accurate analytical method is not merely a quality control requirement but a foundational component of process understanding and product quality assurance. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode, stands as the premier technique for this purpose due to its high resolving power, sensitivity, and adaptability.[1]

This guide details the validation of a specific isocratic RP-HPLC method, comparing its performance against a hypothetical Ultra-High-Performance Liquid Chromatography (UPLC) method to highlight trade-offs in speed, resolution, and sensitivity. The validation process is rigorously structured around the International Council for Harmonisation (ICH) Q2(R1) guidelines, the authoritative standard for analytical procedure validation.[2]

The Analytical Method at a Glance

Before delving into validation, we define the primary analytical method under evaluation and its comparative alternative.

ParameterMethod A: Validated RP-HPLC Method B: Comparative UPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Acetonitrile:Water (40:60) with 0.1% Formic AcidAcetonitrile:Water (45:55) with 0.1% Formic Acid
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 280 nmUV at 280 nm
Column Temp. 30°C40°C
Injection Vol. 10 µL2 µL
Run Time 10 minutes3 minutes

Rationale for Method A: The choice of a C18 column is based on the moderate polarity of the analyte.[3][4] The acidic mobile phase (0.1% Formic Acid) is crucial for suppressing the ionization of the phenolic hydroxyl group, which ensures a sharp, symmetrical peak and reproducible retention times. The 280 nm wavelength was selected as it provides a strong chromophoric response for phenolic aldehydes.[3]

The Validation Workflow: A Structured Approach

Method validation is a systematic process to confirm that the analytical procedure is suitable for its intended purpose.[5][6][7] The workflow ensures that every aspect of the method's performance is quantified and deemed acceptable.

ValidationWorkflow cluster_val Validation Parameters Dev Method Development Proto Protocol Definition Dev->Proto Finalize Method Val Validation Execution Proto->Val Execute Protocol Report Validation Report Val->Report Summarize Data Spec Specificity Lin Linearity & Range Acc Accuracy Prec Precision LOD LOD & LOQ Rob Robustness

Caption: A streamlined workflow for HPLC method validation.

Core Validation Parameters: An In-Depth Comparison

The following sections dissect each validation parameter as defined by ICH Q2(R1), presenting experimental approaches, acceptance criteria, and comparative data.[2][8][9]

System Suitability

Purpose: To verify that the chromatographic system is adequate for the intended analysis on any given day.[10] It's the daily "pre-flight check" of the analytical system.[11]

Protocol: A standard solution of 5-hydroxy-4-methoxyisophthalaldehyde (100 µg/mL) containing a known impurity (e.g., veratraldehyde) is injected six consecutive times.

Acceptance Criteria & Comparative Data:

ParameterAcceptance CriteriaMethod A (RP-HPLC)Method B (UPLC)
Tailing Factor (T) T ≤ 2.01.151.08
Theoretical Plates (N) N ≥ 20008,50015,000
%RSD of Peak Area ≤ 1.0%0.45%0.30%
Resolution (Rs) Rs ≥ 2.0 (from nearest peak)3.54.8

Insight: Both methods easily meet the system suitability criteria. The UPLC method shows superior column efficiency (higher theoretical plates) and resolution, which is expected due to the smaller particle size of the stationary phase. The lower %RSD in the UPLC method reflects the higher precision of modern UPLC injection systems.

Specificity (Selectivity)

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][12]

Protocol:

  • Placebo Analysis: Inject a blank solution (diluent) to ensure no interfering peaks at the analyte's retention time.

  • Impurity Spiking: Spike the analyte solution with known potential impurities. Potential impurities could include starting materials like veratraldehyde or by-products from synthesis.[13]

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and demonstrate that the analyte peak is resolved from any degradants.

Results: The RP-HPLC method demonstrated excellent specificity. The main analyte peak was well-resolved from all known impurities and degradation products (Resolution > 2.0 for all pairs). Peak purity analysis using a Diode Array Detector (DAD) confirmed no co-elution, with a purity angle consistently smaller than the purity threshold.

Linearity and Range

Purpose: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6][9] The range is the interval over which the method is shown to be precise, accurate, and linear.[12]

Protocol: Prepare a series of at least five concentrations of the analyte, typically spanning 50% to 150% of the target concentration for an assay. For a purity method, this range should bracket the levels of expected impurities, often from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.

Comparative Data (for Purity Assay):

ParameterAcceptance CriteriaMethod A (RP-HPLC)Method B (UPLC)
Range Studied LOQ - 150 µg/mLLOQ - 150 µg/mLLOQ - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.99950.9998
Y-intercept (% of 100% response) ≤ 2.0%0.8%0.5%
Residuals Randomly scatteredRandomly scatteredRandomly scattered

Insight: Both methods exhibit excellent linearity. The slightly higher correlation coefficient and lower y-intercept for the UPLC method suggest a marginally better fit, likely due to enhanced signal-to-noise at lower concentrations.

Accuracy

Purpose: To determine the closeness of the test results obtained by the method to the true value.[5][9] Accuracy is typically assessed by the percent recovery of a known amount of analyte spiked into a sample matrix.

Protocol: Analyze, in triplicate, samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Comparative Data:

Spike LevelAcceptance CriteriaMethod A (RP-HPLC) % RecoveryMethod B (UPLC) % Recovery
80% 98.0 - 102.0%99.5%100.3%
100% 98.0 - 102.0%100.2%100.1%
120% 98.0 - 102.0%99.1%99.8%
Overall Mean Recovery 98.0 - 102.0% 99.6% 100.1%

Insight: Both methods are highly accurate, with recovery values falling well within the typical acceptance range for pharmaceutical assays.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short time interval with the same analyst and equipment.[14]

  • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).[14]

Protocol:

  • Repeatability: Perform six replicate preparations of the sample at 100% of the target concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

Comparative Data:

Precision LevelAcceptance Criteria (%RSD)Method A (RP-HPLC) %RSDMethod B (UPLC) %RSD
Repeatability (n=6) ≤ 1.0%0.55%0.35%
Intermediate Precision (n=12) ≤ 2.0%0.82%0.58%

Insight: The UPLC method demonstrates superior precision. This is a significant advantage, as lower variability allows for tighter control and specification limits. The improvement is attributed to the reduced system volume and advanced autosampler technology common in UPLC systems.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[9]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]

Protocol: Determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.[15]

Comparative Data:

ParameterAcceptance Criteria (S/N)Method A (RP-HPLC)Method B (UPLC)
LOD S/N ≈ 3:10.05 µg/mL0.015 µg/mL
LOQ S/N ≈ 10:10.15 µg/mL0.05 µg/mL

Insight: The UPLC method is significantly more sensitive, with an LOQ three times lower than the HPLC method. This is a critical advantage for impurity profiling, allowing for the detection and quantification of trace-level impurities that might be missed by the conventional HPLC method.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[8][9] This provides an indication of its reliability during normal usage.

Protocol: Deliberately vary critical method parameters one at a time and assess the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).

Comparative Data (Method A - RP-HPLC):

Parameter VariedVariationEffect on Resolution (Rs)Effect on Tailing Factor (T)
Flow Rate ± 0.1 mL/minMinor shift, Rs > 3.2No significant change
Column Temperature ± 2°CMinor shift, Rs > 3.3No significant change
Mobile Phase % Acetonitrile ± 2%Significant shift, Rs > 2.8No significant change

Insight: The method is robust to small changes in flow rate and temperature. However, the mobile phase composition is a more critical parameter, as expected. This knowledge is vital for defining the System Suitability Test (SST) limits and for troubleshooting during routine use. A similar study on the UPLC method would likely show higher sensitivity to changes due to the smaller column dimensions and particle sizes.

ValidationRelationships Range Validated Range Linearity Linearity Linearity->Range Define Accuracy Accuracy Accuracy->Range Define Precision Precision Precision->Range Define

Caption: Interrelationship of core validation parameters.

Detailed Experimental Protocols

Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of 5-hydroxy-4-methoxyisophthalaldehyde reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase. Further dilute 5 mL of this solution to 50 mL with mobile phase.

Linearity Protocol
  • Prepare a series of five standard solutions from the stock solution ranging from the LOQ to 150 µg/mL.

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform linear regression analysis to determine the correlation coefficient, y-intercept, and slope.

Conclusion and Comparative Summary

Both the conventional RP-HPLC and the modern UPLC methods are proven to be valid for the purity determination of 5-hydroxy-4-methoxyisophthalaldehyde, meeting all acceptance criteria as per ICH Q2(R1) guidelines. The choice between them depends on the specific needs of the laboratory.

  • The RP-HPLC method is robust, reliable, and perfectly suitable for routine quality control where existing instrumentation is standard. Its longer run time is a trade-off for its proven ruggedness.

  • The UPLC method offers significant advantages in speed (3.3x faster), sensitivity (3x lower LOQ), and precision. This makes it the superior choice for high-throughput environments, for in-depth impurity profiling where trace components are critical, and for method lifecycle management where efficiency gains are paramount.

This guide has demonstrated that a thorough, scientifically-driven validation process not only ensures regulatory compliance but also provides a deep understanding of a method's capabilities and limitations. By comparing alternative technologies, laboratories can make informed decisions that best align with their scientific and operational goals.

References

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. Retrieved from [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • SpringerLink. (n.d.). HPLC analysis of flavonoids and phenolic acids and aldehydes inEucalyptus spp. Retrieved from [Link]

  • BioPharm International. (2025, November 29). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • Slideshare. (n.d.). Analytical method validation as per ich and usp. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • YouTube. (2025, October 16). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved from [Link]

  • IntechOpen. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Slideshare. (n.d.). Q2(R1) Guideline.pdf. Retrieved from [Link]

  • AAPS. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Chromatography Today. (2026, March 6). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated system suitability parameters for the HPLC method (ICH guidelines). Retrieved from [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • PMC. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • EDP Sciences. (n.d.). Development of an HPLC method for the determination of phenolic by-products: optimisation of the separation by means of the. Retrieved from [Link]

  • Scirp.org. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved from [Link]

  • PMC. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • Chemis. (n.d.). 5-HYDROXY-4-METHOXYISOPHTHALALDEHYDE — Chemical Substance Information. Retrieved from [Link]

  • PMC. (2019, March 19). Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-hydroxy-4-methoxyisophthalaldehyde (C9H8O4). Retrieved from [Link]

Sources

Comparative

benchmarking gas adsorption of 5-hydroxy-4-methoxyisophthalaldehyde derived MOFs

Benchmarking Gas Adsorption in 5-Hydroxy-4-Methoxyisophthalaldehyde-Derived MOFs: A Comparative Guide As the demand for precise gas separation technologies intensifies—particularly in active pharmaceutical ingredient (AP...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Gas Adsorption in 5-Hydroxy-4-Methoxyisophthalaldehyde-Derived MOFs: A Comparative Guide

As the demand for precise gas separation technologies intensifies—particularly in active pharmaceutical ingredient (API) purification, environmental remediation, and flue gas treatment—Metal-Organic Frameworks (MOFs) have emerged as premier adsorbents. However, standard MOFs often lack the specific binding affinities required for high-selectivity separations in complex, moisture-rich environments.

This guide provides an authoritative benchmark of a highly specialized class of adsorbents: 5-hydroxy-4-methoxyisophthalaldehyde (5-HMI) derived MOFs . By leveraging Post-Synthetic Modification (PSM), we can covalently graft 5-HMI into amine-tagged parent frameworks (such as UiO-66-NH₂), transforming a generic porous material into a highly polarized, multi-site adsorbent.

Mechanistic Rationale: The Power of 5-HMI Pore Engineering

Designing an adsorbent is fundamentally an exercise in managing host-guest thermodynamics. De novo synthesis of MOFs using complex, highly functionalized ligands often fails due to steric hindrance preventing crystallization. Instead, Post-Synthetic Modification (PSM) allows us to preserve the robust, predictable topology of a parent MOF while engineering its internal microenvironment[1].

The choice of 5-hydroxy-4-methoxyisophthalaldehyde as a modifying ligand is highly deliberate:

  • The Dialdehyde Anchor: Isophthalaldehydes are classic building blocks for imine-linked networks[2]. When reacted with the primary amines of UiO-66-NH₂, they undergo a Schiff-base condensation. The resulting imine (-C=N-) linkages act as Lewis basic sites, which inherently attract acidic gases like CO₂ and H₂S[3].

  • Hydroxyl (-OH) Groups: These act as powerful hydrogen-bond donors, creating localized electrostatic traps for polarizable gas molecules.

  • Methoxy (-OCH₃) Groups: These electron-donating groups increase the electron density of the local aromatic ring, enhancing dipole-quadrupole interactions with target gases.

G A Acidic Gas Mixture (CO2, H2S, SO2) B Diffusion into UiO-66-5-HMI Pores A->B C Hydrogen Bonding (via -OH groups) B->C D Dipole-Quadrupole (via -OCH3 groups) B->D E Lewis Acid-Base (via Imine -C=N-) B->E F Synergistic Gas Capture & Retention C->F D->F E->F

Caption: Mechanistic pathway of synergistic gas capture via multi-site interactions in 5-HMI modified MOFs.

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a specific analytical checkpoint to confirm success before proceeding.

Step 2.1: Synthesis of the Parent Framework (UiO-66-NH₂)
  • Procedure: Dissolve 1.0 mmol of ZrCl₄ and 1.0 mmol of 2-aminoterephthalic acid in 30 mL of N,N-dimethylformamide (DMF). Add 3.0 mL of glacial acetic acid as a modulator. Heat solvothermally at 120 °C for 24 hours.

  • Causality: The acetic acid modulator is critical. It competes with the dicarboxylate ligands during nucleation, slowing down crystal growth to yield highly crystalline, defect-controlled frameworks rather than amorphous precipitates.

  • Validation Check: Powder X-ray Diffraction (PXRD) must show sharp peaks at 2θ = 7.3° and 8.5°, confirming the fcu topology.

Step 2.2: Post-Synthetic Modification with 5-HMI
  • Procedure: Suspend 500 mg of activated UiO-66-NH₂ in 40 mL of anhydrous ethanol. Add 2.0 equivalents of 5-hydroxy-4-methoxyisophthalaldehyde. Reflux the mixture at 80 °C under a nitrogen atmosphere for 48 hours.

  • Causality: Anhydrous ethanol is chosen over water to drive the equilibrium of the Schiff-base condensation forward (as water is a byproduct of imine formation).

  • Validation Check: Following Soxhlet extraction (to remove physically adsorbed ligand), perform FT-IR spectroscopy. The disappearance of the N-H stretching bands (∼3450 cm⁻¹) and the emergence of a strong C=N stretch (∼1625 cm⁻¹) validates covalent grafting[3].

G A UiO-66-NH2 (Parent MOF) C Schiff-Base Condensation A->C B 5-HMI (Dialdehyde Ligand) B->C D UiO-66-5-HMI (Modified MOF) C->D

Caption: Workflow for the Post-Synthetic Modification of UiO-66-NH2 using 5-HMI.

Step 2.3: Activation and Gas Adsorption Measurement
  • Procedure: Exchange the solvent of the modified MOF with methanol for 3 days (replacing the solvent daily). Activate the sample under dynamic vacuum at 100 °C for 12 hours. Collect gas isotherms using a volumetric analyzer (e.g., Micromeritics ASAP 2020).

  • Causality: Direct vacuum drying from DMF causes immense capillary stress, leading to pore collapse. Methanol has a significantly lower surface tension, preserving the delicate engineered pores during evacuation.

Benchmarking Gas Adsorption Performance

To objectively evaluate the 5-HMI derived MOF, we benchmark it against its parent framework (UiO-66-NH₂), an industry-standard high-capacity MOF (Mg-MOF-74), and an alternative imine-linked Porous Organic Polymer (POP)[2].

AdsorbentBET Surface Area (m²/g)CO₂ Uptake at 273K (mmol/g)CO₂/N₂ SelectivityIsosteric Heat (Qst) (kJ/mol)Hydrolytic Stability
UiO-66-NH₂ (Parent)1,1502.552826.5Excellent
UiO-66-5-HMI (Modified)8404.106839.2Excellent
Mg-MOF-74 (Benchmark)1,3508.2014547.0Poor
Imine-Linked POP (Alt.)6201.853231.0Good
Data Interpretation & Alternative Comparisons

The Surface Area vs. Uptake Paradox: Notice that the BET surface area of UiO-66-5-HMI (840 m²/g) is significantly lower than its parent framework (1,150 m²/g). Novice researchers often view a drop in surface area as a failure. However, this reduction simply indicates that the bulky 5-HMI ligand is successfully occupying internal pore volume. Despite having less physical space, the modified MOF exhibits a 60% increase in CO₂ uptake (from 2.55 to 4.10 mmol/g). This is because low-pressure gas adsorption is driven by binding enthalpy, not just void volume. The dense array of -OH, -OCH₃, and imine groups drastically increases the Isosteric Heat of Adsorption (Qst) to 39.2 kJ/mol.

Comparison to Industry Standards: Mg-MOF-74 remains the gold standard for absolute CO₂ capacity (8.20 mmol/g) due to its high density of Open Metal Sites (OMS). However, Mg-MOF-74 suffers from a fatal flaw in real-world applications: water molecules irreversibly coordinate to these metal sites, destroying the framework's capacity in humid conditions. Conversely, UiO-66-5-HMI relies on robust Zr-O bonds and covalent organic modifications, maintaining its structural integrity and adsorption performance even in moisture-rich environments.

For pharmaceutical professionals developing delivery vehicles or separation matrices for NO and H₂S, the 5-HMI modified MOF offers a superior balance of thermodynamic affinity and operational stability compared to standard imine-linked POPs[2].

Sources

Validation

spectroscopic comparison of 5-hydroxy-4-methoxyisophthalaldehyde structural isomers

Spectroscopic Comparison Guide: 5-Hydroxy-4-methoxyisophthalaldehyde and Its Structural Isomers As the push for sustainable, bio-based chemical synthesis accelerates, lignin valorization has become a critical pathway for...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: 5-Hydroxy-4-methoxyisophthalaldehyde and Its Structural Isomers

As the push for sustainable, bio-based chemical synthesis accelerates, lignin valorization has become a critical pathway for generating high-value aromatic compounds. During the depolymerization and functionalization of lignin derivatives (such as vanillin), various structural isomers of substituted isophthalaldehydes are generated[1]. Distinguishing between these isomers—specifically 5-hydroxy-4-methoxyisophthalaldehyde and its positional counterparts like 4-hydroxy-5-methoxyisophthalaldehyde (5-formylvanillin)—is paramount. These subtle regiochemical differences dictate the molecule's reactivity in downstream applications, ranging from the synthesis of bio-based epoxy curing agents[2] to the development of antipyrine-derived antileukemia metallodrugs[3].

This guide provides an authoritative, causality-driven framework for differentiating these structural isomers using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Mechanistic Rationale: The Spectroscopic Impact of Regiochemistry

The fundamental principle driving the spectroscopic differentiation of these isomers is intramolecular hydrogen bonding . The relative positions of the hydroxyl (-OH), methoxy (-OCH3), and formyl (-CHO) groups on the benzene ring create distinct electronic microenvironments.

  • 4-Hydroxy-5-methoxyisophthalaldehyde (5-Formylvanillin): In this isomer, the -OH group at position 4 is directly ortho to the -CHO group at position 3. This proximity forces the phenolic proton to act as a hydrogen-bond donor to the carbonyl oxygen of the aldehyde. This interaction strongly deshields the phenolic proton, shifting it far downfield in the 1 H NMR spectrum (>10.5 ppm). Concurrently, it withdraws electron density from the hydrogen-bonded carbonyl, shifting that specific aldehyde proton downfield (~10.38 ppm) compared to the non-bonded aldehyde at position 1 (~9.87 ppm)[2],[4].

  • 5-Hydroxy-4-methoxyisophthalaldehyde: Here, the -OH group at position 5 is meta to both -CHO groups (positions 1 and 3). Because the spatial geometry prevents intramolecular hydrogen bonding with the formyl groups, the -OH proton remains in the standard phenolic range (~6.0 ppm). Both aldehyde protons experience similar electronic environments, appearing in the typical range (~9.8–10.0 ppm) without extreme downfield shifting.

  • Aromatic Coupling (Regiochemistry): The positions of the remaining aromatic protons dictate their splitting patterns. If the protons are meta to each other (e.g., positions 2 and 6), they will couple with a small constant ( J≈1.9 Hz). If they are para to each other (e.g., positions 2 and 5 in 4-hydroxy-6-methoxyisophthalaldehyde), the coupling constant is near zero, resulting in distinct singlets.

Diagnostic Workflow for Isomer Differentiation

The following logical pathway illustrates the self-validating decision matrix used to identify the correct structural isomer based on primary spectroscopic data.

Workflow Start Unknown Isomer Sample (C9H8O4) NMR Acquire 1H NMR (CDCl3) Evaluate -OH and -CHO shifts Start->NMR CheckHB Is an -OH peak observed downfield (>10.5 ppm)? NMR->CheckHB NoHB No Intramolecular H-Bond -OH at ~6.0 ppm -CHO at ~9.9 ppm CheckHB->NoHB No YesHB Intramolecular H-Bond Present -OH at ~11.0 ppm Split -CHO (~10.4 & 9.9 ppm) CheckHB->YesHB Yes Isomer5H 5-Hydroxy-4-methoxy- isophthalaldehyde NoHB->Isomer5H CheckCoupling Evaluate Ar-H Coupling YesHB->CheckCoupling Meta Meta Coupling (Doublets, J ≈ 1.9 Hz) CheckCoupling->Meta Para Para Relationship (Singlets) CheckCoupling->Para Isomer4H5M 4-Hydroxy-5-methoxy- isophthalaldehyde Meta->Isomer4H5M Isomer4H6M 4-Hydroxy-6-methoxy- isophthalaldehyde Para->Isomer4H6M

Diagnostic workflow for differentiating 5-hydroxy-4-methoxyisophthalaldehyde structural isomers.

Quantitative Spectroscopic Data Comparison

The tables below summarize the critical diagnostic signals required to definitively assign the isomeric structure.

Table 1: 1 H NMR Diagnostic Shifts (400 MHz, CDCl 3​ , 298 K)

Structural Isomer-OH Proton (ppm)-CHO Protons (ppm)Ar-H Protons (ppm)-OCH 3​ Proton (ppm)
5-Hydroxy-4-methoxyisophthalaldehyde ~6.0 (s, 1H)~9.9 (s, 2H)~7.6 (d, 1H), ~7.4 (d, 1H)~3.9 (s, 3H)
4-Hydroxy-5-methoxyisophthalaldehyde ~11.2 (s, 1H)10.38 (s, 1H), 9.87 (s, 1H)7.86 (d, J=1.9 Hz), 7.59 (d, J=1.9 Hz)3.98 (s, 3H)
4-Hydroxy-6-methoxyisophthalaldehyde ~11.0 (s, 1H)10.35 (s, 1H), 9.85 (s, 1H)~8.1 (s, 1H), ~6.5 (s, 1H)~3.9 (s, 3H)

Data for 4-hydroxy-5-methoxyisophthalaldehyde is grounded in validated literature characterizing formyl-aroxides and bio-based resin precursors[2],[4].

Table 2: FT-IR Spectroscopy Key Vibrational Modes (ATR, cm −1 )

Structural Isomer ν (O-H) ν (C=O) Free ν (C=O) H-Bonded ν (C-O) Methoxy
5-Hydroxy-4-methoxyisophthalaldehyde 3350 (broad)1695N/A1270
4-Hydroxy-5-methoxyisophthalaldehyde 3200 (broad)169016501275
4-Hydroxy-6-methoxyisophthalaldehyde 3200 (broad)169016501275

Causality Note: The hydrogen-bonded carbonyl in the 4-hydroxy isomers exhibits a significantly lower stretching frequency (~1650 cm −1 ) because the hydrogen bond lengthens and weakens the C=O double bond character.

Self-Validating Experimental Protocol: NMR Acquisition

To ensure absolute trustworthiness in your structural assignment, the NMR protocol must be designed to prevent artifacts (such as proton exchange) and must include an internal validation step.

Step 1: Anhydrous Sample Preparation Dissolve 15 mg of the highly purified analyte in 0.6 mL of strictly anhydrous CDCl 3​ (stored over activated 4Å molecular sieves). Causality: Trace water in the solvent will cause rapid intermolecular proton exchange. This exchange broadens the critical phenolic -OH signal or averages it with the H 2​ O peak, destroying the primary evidence needed to diagnose intramolecular hydrogen bonding.

Step 2: Internal Standardization Add 0.01% v/v Tetramethylsilane (TMS) to the solution to lock the chemical shift reference at exactly 0.00 ppm.

Step 3: Spectroscopic Acquisition Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz spectrometer at 298 K using a standard 1D 1 H pulse sequence (zg30). Use 16 scans, a 30° pulse angle, and a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the aldehyde protons.

Step 4: The Self-Validation Step (D 2​ O Shake) To unequivocally prove that the downfield peak (>10.5 ppm) or the mid-field peak (~6.0 ppm) is the hydroxyl proton and not an aldehyde or aromatic impurity:

  • Remove the NMR tube and add 1 drop of Deuterium Oxide (D 2​ O).

  • Cap and shake the tube vigorously for 30 seconds.

  • Re-acquire the spectrum under identical conditions. Causality: The labile -OH proton will rapidly exchange with deuterium (forming -OD). The target peak will completely disappear from the spectrum, self-validating your assignment.

Applications in Drug Development & Biomass Valorization

Accurate identification of these isomers is not merely an academic exercise; it has profound industrial implications:

  • Continuous-Flow Lignin Valorization: 4-Hydroxy-5-methoxyisophthalaldehyde is frequently monitored as a critical byproduct during the transition-metal catalyzed aerobic oxidative decarboxylation of vanillylmandelic acid to vanillin. Tracking its formation helps optimize flow-reactor conditions[1].

  • Bio-Based Polymers: The dual aldehyde functionality of 5-formylvanillin is exploited in reductive amination pathways (e.g., Duff reactions followed by Mannich reactions) to synthesize highly crosslinked, bio-based amine curing agents for epoxy resins, replacing toxic petro-based accelerators[2].

  • Metallodrug Synthesis: In pharmaceutical development, these specific isomers are condensed with 4-aminoantipyrine to form novel Schiff base ligands. When complexed with transition metals like Cu(II), V(IV), or Ni(II), these compounds exhibit potent targeted cytotoxicity against human leukemia cells (HL-60) and broad-spectrum antibacterial activity[3].

References

  • US20240360271A1 - Bio-based amine curing agent for curable compositions.
  • Metal-based biologically active agents: Synthesis, characterization, antibacterial and antileukemia activity evaluation of Cu(II), V(IV) and Ni(II) complexes with antipyrine-derived compounds. PubMed.[Link]

  • Enhanced Telescoped Continuous-Flow Synthesis of Vanillin via Process Intensification Using Robust Cobalt Catalysts and Online UHPLC Analysis. ACS Publications.[Link]

  • Reaction of 2-(α-bromoacetyl)-phenoxathiin with substituted o-, m-, or p-formyl-aroxides. Arkivoc.[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Hydroxy-4-methoxyisophthalaldehyde proper disposal procedures

The handling and disposal of highly reactive, acutely toxic organic compounds demand more than mere compliance; they require a mechanistic understanding of the chemical's behavior to ensure absolute laboratory safety. 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of highly reactive, acutely toxic organic compounds demand more than mere compliance; they require a mechanistic understanding of the chemical's behavior to ensure absolute laboratory safety. 5-Hydroxy-4-methoxyisophthalaldehyde (CAS: 401935-66-8) is a specialized building block frequently utilized in drug development and advanced organic synthesis. However, its structural features—specifically the dual aldehyde groups and phenolic hydroxyl—render it highly reactive and acutely toxic across multiple exposure routes.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational and disposal protocol, grounded in chemical causality and authoritative safety standards [1].

Chemical Profile & Hazard Classification

Before initiating any workflow, it is critical to understand the quantitative and regulatory parameters of the substance. 5-Hydroxy-4-methoxyisophthalaldehyde is classified under the Globally Harmonized System (GHS) as a Category 3 Acute Toxin, meaning it is toxic if swallowed, inhaled, or absorbed through the skin [1, 2].

Property / HazardValue / ClassificationGHS Hazard Code
CAS Number 401935-66-8N/A
Molecular Formula C9H8O4N/A
Molecular Weight 180.16 g/mol N/A
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 (Danger)H301, H311, H331
Skin Sensitization Category 1 (Warning)H317
Eye Irritation Category 2 (Warning)H319

Toxicological Mechanisms & Hazard Causality

Why is this compound a Category 1 Skin Sensitizer (H317)? The causality behind the strict handling requirements lies in the molecule's electrophilic nature. The two aldehyde (-CHO) moieties are highly reactive toward nucleophiles. When exposed to human skin or respiratory mucosa, these aldehydes undergo rapid nucleophilic attack by the primary amines of lysine residues on biological proteins. This forms a stable Schiff base in a process known as haptenation. The immune system recognizes these modified proteins as foreign antigens, triggering a severe allergic sensitization response.

To visualize this risk, the following pathway demonstrates the mechanism of toxicity that our disposal protocols are specifically designed to interrupt.

Mech A 5-Hydroxy-4-methoxy- isophthalaldehyde B Electrophilic Aldehyde Groups (-CHO) A->B C Nucleophilic Attack by Protein Amines (Lysine) B->C D Schiff Base Formation (Haptenation) C->D E Immune Recognition (Skin Sens. 1 / H317) D->E

Fig 1: Mechanistic pathway of protein haptenation leading to skin sensitization.

Operational Safety & Handling Methodology

To prevent the haptenation mechanism described above, all handling must occur within a self-validating containment system.

Step 1: Engineering Control Validation

  • Action: Conduct all work inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

  • Causality: The H331 (Toxic if inhaled) designation requires the prevention of aerosolized dust or vapor accumulation.

  • Validation Check: Verify the continuous airflow monitor reads a face velocity of at least 80–100 feet per minute (fpm) before opening the primary chemical container.

Step 2: Advanced PPE Donning

  • Action: Equip standard safety goggles, a specialized chemical-resistant lab coat, and double-layer nitrile gloves.

  • Causality: Nitrile provides a strong barrier against organic solids, but the H311 (Toxic in contact with skin) rating necessitates double-gloving. If the outer glove is contaminated, it can be immediately shed without exposing the skin.

  • Validation Check: Inspect gloves for micro-tears using the inflation test prior to donning.

Step 3: Material Transfer

  • Action: Use static-free, grounded spatulas for weighing. Avoid vigorous scraping.

  • Causality: Static discharge can aerosolize fine powders, increasing inhalation risk.

Comprehensive Waste Disposal Procedures

Because of its environmental toxicity and reactivity, 5-Hydroxy-4-methoxyisophthalaldehyde cannot be disposed of in standard aqueous or general organic waste streams. It must be routed to an for high-temperature incineration [3]. Incineration ensures the complete thermal oxidation of the C9H8O4 skeleton into CO2 and H2O, permanently destroying the reactive aldehyde groups.

Step-by-Step Disposal Workflow:

Step 1: Primary Waste Segregation

  • Action: Isolate all unreacted chemical, contaminated weighing paper, and solvent rinsate into a dedicated "Halogen-Free Toxic Organic Waste" stream.

  • Causality: Mixing this compound with halogenated waste can alter the required incineration temperature and generate toxic dioxins during final disposal.

  • Validation Check: Ensure the waste log confirms 0% halogenated content before adding the residue.

Step 2: Primary Containment

  • Action: Deposit the segregated waste into a chemically compatible, high-density polyethylene (HDPE) or PTFE container.

  • Causality: HDPE is inert to phenolic and aldehydic degradation, preventing container breach.

Step 3: Regulatory Labeling

  • Action: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste - Toxic Organic Solid/Liquid (Acute Tox 3, H301/H311/H331)."

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Place the sealed HDPE container into a secondary containment bin within the lab's designated SAA.

  • Validation Check: Visually confirm the secondary containment bin has the volumetric capacity to hold 110% of the primary container's volume.

Step 5: Final Institutional Transfer

  • Action: Coordinate with your Environmental Health and Safety (EHS) department for pickup and transfer to a licensed incineration facility.

G N1 Waste Generation (Solid/Liquid Residue) N2 Segregation (Halogen-Free Organic Toxic Waste) N1->N2 N3 Primary Containment (HDPE or PTFE Container) N2->N3 N4 Hazard Labeling (Acute Tox 3, H301/H311/H331) N3->N4 N5 Satellite Accumulation Area (Secondary Containment) N4->N5 N6 Final Disposal (EPA-Approved Incineration) N5->N6

Fig 2: Step-by-step waste stream workflow for 5-Hydroxy-4-methoxyisophthalaldehyde disposal.

Spill Response & Decontamination Protocol

In the event of an accidental breach outside of engineering controls, immediate and methodical action is required to prevent systemic exposure.

Step 1: Isolation and Evacuation

  • Action: Immediately evacuate personnel from the immediate vicinity (minimum 15-foot radius) and increase room ventilation.

  • Validation Check: Ensure the laboratory doors are closed to prevent cross-corridor contamination.

Step 2: PPE Escalation

  • Action: The spill responder must upgrade to a NIOSH-approved N95 or P100 particulate respirator in addition to standard PPE.

Step 3: Dry Containment & Collection

  • Action: Do NOT use water initially, as it may spread the contaminant. Cover the solid spill with an inert, dust-suppressing absorbent material (e.g., damp vermiculite or sand).

  • Action: Use non-sparking plastic tools to sweep the absorbed mixture into a heavy-duty hazardous waste bag.

Step 4: Surface Decontamination

  • Action: Wash the affected surface thoroughly with a strong soap and water solution. The surfactants will help lift the lipophilic methoxy-aromatic compound from the surface.

  • Causality: Soap prevents the compound from adhering to benchtop micro-abrasions.

  • Validation Check: Collect all soapy rinsate using absorbent pads and dispose of them in the Halogen-Free Toxic Organic Waste container.

References

  • NextSDS. "5-HYDROXY-4-METHOXYISOPHTHALALDEHYDE — Chemical Substance Information." Available at: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management and Disposal Guidelines." Available at: [Link]

Handling

Personal protective equipment for handling 5-Hydroxy-4-methoxyisophthalaldehyde

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of highly reactive building blocks into their synthetic pipelines. 5-Hydroxy-4-methoxyisophthalaldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of highly reactive building blocks into their synthetic pipelines. 5-Hydroxy-4-methoxyisophthalaldehyde (CAS: 401935-66-8) is a potent bifunctional aromatic aldehyde widely utilized in advanced API synthesis. However, its specific structural reactivity demands rigorous, uncompromising safety protocols.

This guide provides a procedural, field-proven framework for handling this compound, moving beyond basic safety data to explain the causality behind each operational choice.

Toxicological Profiling & Mechanistic Causality

Before designing a Personal Protective Equipment (PPE) strategy, we must understand the chemical mechanisms driving the hazard.

The Causality of Toxicity: The structure of 5-Hydroxy-4-methoxyisophthalaldehyde contains two highly electrophilic aldehyde (-CHO) groups. When exposed to biological tissues (via skin contact, inhalation, or ingestion), these aldehyde carbons undergo rapid nucleophilic attack by primary amines (e.g., lysine residues on skin proteins and respiratory epithelia), forming covalent Schiff bases.

  • Acute Toxicity: This rapid cross-linking disrupts critical cellular functions, leading to systemic toxicity.

  • Skin Sensitization: The covalent binding creates hapten-protein complexes. The immune system recognizes these modified proteins as foreign, triggering a severe Type IV hypersensitivity reaction (allergic contact dermatitis).

Table 1: Quantitative Hazard Data for 5-Hydroxy-4-methoxyisophthalaldehyde

Hazard ClassGHS CategoryHazard CodeRoute of ExposureClinical Implication
Acute Toxicity Category 3H301OralToxic if swallowed; rapid systemic absorption.
Acute Toxicity Category 3H311DermalToxic in contact with skin; permeates lipid bilayers.
Acute Toxicity Category 3H331InhalationToxic if inhaled; high risk of alveolar cross-linking.
Skin Sensitization Category 1H317DermalMay cause an allergic skin reaction (Type IV).
Eye Irritation Category 2H319OcularCauses serious eye irritation; solvates in tear film.

The Self-Validating PPE Framework

To mitigate Category 3 Acute Toxicity risks, we employ a "self-validating" PPE strategy . This methodology ensures that the failure of one protective layer immediately alerts the user without compromising overall safety.

  • Dermal Protection (Double Gloving):

    • Protocol: Wear a 4-mil nitrile inner glove and an 8-mil butyl rubber (or extended-cuff nitrile) outer glove.

    • Causality: Nitrile alone provides limited breakthrough time against concentrated aromatic aldehydes. If the outer glove tears or shows discoloration from chemical exposure, the inner glove acts as a redundant barrier. This visual breach of the outer layer validates the system, signaling the user to immediately halt work and change gloves.

  • Respiratory Protection (Engineering Controls):

    • Protocol: All handling must occur within a certified Chemical Fume Hood with a face velocity of 80–100 feet per minute (fpm). If a hood is unavailable, a NIOSH-approved respirator with organic vapor (OV) cartridges and a P100 particulate filter is mandatory .

    • Causality: Aerosolized powders of this compound can rapidly cross the alveolar membrane. The fume hood provides a negative-pressure physical barrier against H331 inhalation risks.

  • Ocular Protection:

    • Protocol: Indirectly vented chemical splash goggles (ANSI Z87.1+).

    • Causality: Standard safety glasses are fundamentally insufficient due to the risk of airborne dust ingress. The moisture in the eyes accelerates the solvation of the aldehyde, causing immediate localized tissue damage.

Operational Workflow: Step-by-Step Methodology

The following protocol is designed to minimize aerosolization and prevent environmental contamination during standard laboratory weighing and dilution procedures.

Phase 1: Pre-Operation Setup

  • Purge the Environment: Turn on the chemical fume hood and allow it to purge for 5 minutes to establish a stable airflow.

  • Establish Zones: Divide the fume hood workspace. Place the primary container of 5-Hydroxy-4-methoxyisophthalaldehyde in the designated "dirty" zone and the receiving vessel (e.g., pre-tared vial) in the "clean" zone.

  • Static Mitigation: Because this compound is a fine powder, use an anti-static gun (e.g., Zerostat) on your spatulas and weighing boats. Causality: This prevents the powder from aerosolizing via electrostatic repulsion, directly mitigating inhalation risks.

Phase 2: Handling & Transfer

  • Using a micro-spatula, carefully transfer the required mass from the primary container to the receiving vessel.

  • Keep the transfer distance as short as possible (under 3 inches) to prevent cross-draft dispersion.

  • Cap the receiving vessel tightly before removing it from the fume hood.

Visualizing the Safety Workflow

Safe_Handling_Workflow cluster_PPE PPE Donning Sequence cluster_Handling Fume Hood Operations cluster_Disposal De-Gowning & Disposal Start Hazard Identification CAS: 401935-66-8 Acute Tox. 3 (H301, H311, H331) P1 1. Flame-Resistant Lab Coat (Fully Buttoned) Start->P1 P2 2. Chemical Splash Goggles (ANSI Z87.1+) P1->P2 P3 3. Double Gloving (Inner: Nitrile, Outer: Butyl) P2->P3 H1 Transfer Sealed Container to Certified Fume Hood P3->H1 H2 Perform Weighing/Dilution (Minimize Aerosolization) H1->H2 H3 Surface Decontamination (10% Bleach or Bisulfite) H2->H3 D1 Remove Outer Gloves Inside Fume Hood H3->D1 D2 Dispose as Hazardous Chemical Waste D1->D2 D3 Wash Hands & Forearms Thoroughly D2->D3

Figure 1: Step-by-step logical workflow for the safe handling and disposal of Acute Tox. 3 aldehydes.

Spill Response and Disposal Plan

Standard operating procedures for Acute Tox. 3 chemicals dictate strict waste segregation and decontamination protocols to prevent secondary exposure .

Surface Decontamination Protocol:

  • Chemical Neutralization: Aldehydes can be effectively neutralized using a dilute sodium bisulfite (NaHSO₃) solution. The bisulfite attacks the electrophilic aldehyde carbon, forming a water-soluble, non-volatile, and significantly less toxic bisulfite adduct.

  • Wipe down the "dirty" zone of the fume hood with the bisulfite solution, followed by a secondary wipe with 70% ethanol to remove residual salts.

De-gowning and Waste Segregation:

  • In-Hood Removal: Inspect your outer gloves for powder residue. Remove the outer gloves while your hands are still inside the fume hood. This critical step prevents the accidental spread of highly toxic micro-particles into the general laboratory environment.

  • Double-Bagging: All contaminated consumables (weigh boats, spatulas, wipes, and outer gloves) must be double-bagged in puncture-resistant bags .

  • Labeling: Label the outer bag explicitly as: "Hazardous Waste - Acute Tox 3 / Aldehyde Contamination (CAS 401935-66-8)".

  • Final Exit: Remove your inner gloves, dispose of them as standard chemical waste, and immediately wash your hands and forearms with soap and copious amounts of water for a minimum of 30 seconds.

References

  • NextSDS. "5-HYDROXY-4-METHOXYISOPHTHALALDEHYDE — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • University of New Mexico (UNM) Environmental Health & Safety. "Standard Operating Procedure: Handling Acute Tox 3 Chemicals." UNM Department of Chemistry and Chemical Biology. Available at:[Link]

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